molecular formula C39H54O7 B1256524 3-O-trans-p-coumaroyltormentic acid CAS No. 121064-78-6

3-O-trans-p-coumaroyltormentic acid

Cat. No.: B1256524
CAS No.: 121064-78-6
M. Wt: 634.8 g/mol
InChI Key: BZORLJPADUHVJE-QWBBESJSSA-N
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Description

3-O-trans-p-coumaroyltormentic acid is a triterpenoid. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORLJPADUHVJE-QWBBESJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-O-trans-p-coumaroyltormentic acid, a significant ursane-type pentacyclic triterpenoid (B12794562).[1] Esteemed for its diverse pharmacological potential, this compound has garnered attention for its anti-cancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6] This guide details its primary natural sources, presents methodologies for its extraction and characterization, and elucidates key signaling pathways through which it exerts its biological effects.

Natural Sources of 3-O-trans-p-coumaroyltormentic Acid

3-O-trans-p-coumaroyltormentic acid has been isolated from a variety of plant species. The concentration and presence can vary significantly based on the plant part, geographical location, and cultivation methods. The following table summarizes the key botanical sources identified in the scientific literature.

Plant Species (Scientific Name)FamilyPlant Part(s)Reported Yield / Notes
Aronia melanocarpa (Black Chokeberry)RosaceaeBerriesIsolated via activity-guided fractionation; specific yield not detailed.[2]
Eriobotrya japonica (Loquat)RosaceaeLeaves, Callus CultureIdentified as a constituent of leaves.[1][6] Callus cultures produce a mixture of cis and trans isomers, with total triterpene content reaching approximately 50 mg/g dry weight.[7][8]
Berberis koreana (Korean Barberry)BerberidaceaeNot specifiedReported as a known source of the compound.[9]
Ficus mucusoMoraceaeNot specifiedReported as a known source of the compound.[9]

Experimental Protocols: Isolation and Characterization

The isolation and purification of 3-O-trans-p-coumaroyltormentic acid from plant matrices involve a multi-step process combining extraction and chromatography.

  • Preparation of Plant Material : The selected plant parts (e.g., dried berries or leaves) are ground into a fine powder to maximize the surface area for solvent extraction.[2][10]

  • Solvent Extraction : The powdered material is extracted with an organic solvent, typically ethanol (B145695) or methanol, often at room temperature over an extended period or under reflux. The resulting filtrate is concentrated under reduced pressure to yield a crude extract.[10]

  • Solvent Partitioning : The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate (B1210297). This step separates compounds based on their polarity, with triterpenoids like 3-O-trans-p-coumaroyltormentic acid concentrating in the ethyl acetate fraction.[10]

  • Column Chromatography : The dried ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system, commonly using a mixture of hexane (B92381) and ethyl acetate, is employed to separate the compounds into fractions of decreasing polarity.[2][10]

  • High-Performance Liquid Chromatography (HPLC) : Fractions identified as containing the target compound (e.g., by Thin Layer Chromatography) are pooled and subjected to further purification using preparative reverse-phase HPLC (RP-HPLC) to yield the pure compound.[2][4]

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant Dried, Ground Plant Material extract Crude Solvent Extract plant->extract Ethanol Extraction partition Ethyl Acetate Fraction (Enriched with Triterpenoids) extract->partition Liquid-Liquid Partitioning silica Silica Gel Column Chromatography partition->silica fractions Target Fractions silica->fractions Gradient Elution hplc Preparative RP-HPLC fractions->hplc pure_compound Pure 3-O-trans-p- coumaroyltormentic acid hplc->pure_compound

General workflow for the isolation of 3-O-trans-p-coumaroyltormentic acid.

The definitive identification of the isolated compound is achieved through modern spectroscopic techniques.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. The compound typically shows quasimolecular ion peaks at m/z 635.2 [M+H]⁺ in positive mode and m/z 633.2 [M-H]⁻ in negative mode, corresponding to a molecular weight of 634.[2]

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D NMR spectroscopy are employed for complete structural elucidation. ¹H NMR spectra confirm the presence of a trans-p-coumaroyl moiety with characteristic signals for trans-conjugated olefinic protons and a 1,4-disubstituted benzene (B151609) ring, while the remaining signals are typical for a triterpenoid structure.[2]

Biological Activity and Key Signaling Pathways

3-O-trans-p-coumaroyltormentic acid has demonstrated significant bioactivity, particularly in the fields of oncology and inflammation.

Studies have shown that this compound can inhibit the proliferation of breast cancer cells and, crucially, target the cancer stem cell (CSC) population responsible for tumor recurrence and metastasis.[2][4]

The mechanism involves:

  • Inhibition of Mammosphere Formation : It effectively prevents the formation of mammospheres, an in-vitro characteristic of CSCs.[2][5]

  • Reduction of CSC Markers : Treatment leads to a decrease in the CD44high/CD24low subpopulation and aldehyde dehydrogenase (ALDH)-positive cells, both of which are established markers for breast CSCs.[2][4]

  • Downregulation of c-Myc : A primary mechanism of action is the reduction of the c-Myc protein, a critical transcription factor for CSC survival. The compound induces the degradation of c-Myc, leading to the downregulation of self-renewal genes like SOX2 and OCT4, ultimately inhibiting CSC proliferation and survival.[2][4][5]

G compound 3-O-trans-p-coumaroyltormentic acid degradation c-Myc Degradation compound->degradation Induces cmyc c-Myc Protein genes Self-Renewal Genes (SOX2, OCT4, CD44) cmyc->genes Activates degradation->cmyc csc Inhibition of Cancer Stem Cell (CSC) Proliferation & Survival genes->csc Results in

Inhibition of the c-Myc signaling pathway in cancer stem cells.

The esterification of tormentic acid with a trans-p-coumaroyl group significantly enhances its anti-inflammatory properties.[3] This is achieved through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

The mechanism involves:

  • Reduction of Pro-inflammatory Mediators : The compound effectively decreases cellular levels of reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines such as TNF-α, IL-8, CCL2, and CXCL5 in macrophages stimulated by lipopolysaccharide (LPS).[3]

  • Inhibition of NF-κB Activation : It directly inhibits the activation of the NF-κB transcription factor. This has been observed in both TLR4-dependent (e.g., LPS-induced) and TLR4-independent models, indicating a broad inhibitory effect on this critical inflammatory pathway.[3]

G stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor stimulus->tlr4 nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway nfkb_activation NF-κB Activation & Nuclear Translocation nfkb_pathway->nfkb_activation cytokines Expression of Pro-Inflammatory Cytokines (TNF-α, IL-8, etc.) nfkb_activation->cytokines compound 3-O-trans-p-coumaroyltormentic acid compound->nfkb_activation Inhibits

Inhibition of the NF-κB inflammatory signaling pathway.

References

An In-depth Technical Guide to the Chemical and Biological Properties of 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. The information presented herein is intended to support further research and development efforts in oncology and related fields.

Chemical Properties

3-O-trans-p-coumaroyltormentic acid is a natural product that has been isolated from various plant species, including Aronia melanocarpa (aronia extracts), Ficus mucuso, and Berberis koreana.[1][2][3] It is a derivative of tormentic acid, esterified with a trans-p-coumaric acid moiety.[1][4] The cis-isomer, 3-O-cis-p-coumaroyltormentic acid, is a closely related compound with the same molecular weight.[1][5]

Table 1: Physicochemical and Spectroscopic Properties of 3-O-trans-p-coumaroyltormentic acid

PropertyValueSource
Molecular Formula C₃₉H₅₄O₇[2][6]
Molecular Weight 634.8 g/mol [2][6]
IUPAC Name (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[2]
CAS Number 121064-78-6[2][6]
Synonyms 3-O-p-coumaroyltormentic acid[2]
Mass Spectrometry (ESI-MS) m/z 635.2 [M+H]⁺ (positive mode), m/z 633.2 [M-H]⁻ (negative mode)[1][7]
¹H NMR (in CD₃OD) Signals for a 1,4-disubstituted benzene (B151609) at δ 7.45 and 6.38, and two trans-conjugated olefinic protons at δ 7.61 and 6.80. Other signals are typical for a triterpenoid.[1]
¹³C NMR 39 carbon signals consistent with tormentic acid esterified with coumaric acid.[1][4]

Biological Activity and Mechanism of Action

3-O-trans-p-coumaroyltormentic acid has demonstrated significant anti-cancer properties, particularly against breast cancer stem cells (CSCs).[1][8] It has also been shown to induce caspase-dependent apoptotic cell death in human leukemia cell lines.[9]

Key Biological Effects:

  • Inhibition of Cancer Stem Cells: The compound inhibits the formation of mammospheres, which are clusters of cancer stem cells, in a dose-dependent manner.[1][8] It also reduces the population of cells with the CD44high/CD24low CSC marker profile.[8]

  • Anti-proliferative Activity: It has shown a concentration-dependent inhibition of cell proliferation in human breast cancer cell lines such as MCF-7 and MDA-MB-231.[7]

  • Downregulation of Self-Renewal Genes: Treatment with 3-O-trans-p-coumaroyltormentic acid leads to a decrease in the expression of key self-renewal genes in CSCs, including Sox2, CD44, and Oct4.[1][7]

  • Induction of c-Myc Degradation: A primary mechanism of action is the reduction of c-Myc protein levels, a crucial factor for CSC survival.[8] The compound promotes the proteasome-mediated degradation of c-Myc through a ubiquitin-independent pathway.[1][7]

The following diagram illustrates the proposed signaling pathway for the inhibition of breast cancer stem cells by 3-O-trans-p-coumaroyltormentic acid.

G compound 3-O-trans-p-coumaroyltormentic acid cMyc c-Myc Protein compound->cMyc Induces proteasome Proteasome-mediated Degradation cMyc->proteasome Degradation via self_renewal Self-Renewal Genes (Sox2, CD44, Oct4) cMyc->self_renewal Regulates csc_inhibition Inhibition of Breast Cancer Stem Cells proteasome->csc_inhibition Contributes to self_renewal->csc_inhibition Leads to

Caption: Proposed mechanism of action for 3-O-trans-p-coumaroyltormentic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on published studies involving 3-O-trans-p-coumaroyltormentic acid.

The following workflow outlines the bioassay-guided isolation of 3-O-trans-p-coumaroyltormentic acid.

G start Aronia Powder methanol_extraction Methanol (B129727) Extraction start->methanol_extraction ethyl_acetate Ethyl Acetate (B1210297) Fractionation methanol_extraction->ethyl_acetate silica_gel Silica (B1680970) Gel Chromatography ethyl_acetate->silica_gel prep_tlc Preparative TLC silica_gel->prep_tlc hplc HPLC Purification prep_tlc->hplc end 3-O-trans-p-coumaroyltormentic acid hplc->end

Caption: Workflow for the isolation of 3-O-trans-p-coumaroyltormentic acid.

  • Extraction: The plant material (e.g., dried aronia powder) is extracted with methanol.[4]

  • Fractionation: The methanol extract is partitioned with ethyl acetate to obtain a bioactive fraction.[4]

  • Chromatography: The ethyl acetate fraction is subjected to repeated chromatographic separations, including silica gel column chromatography and preparative thin-layer chromatography (TLC).[4]

  • Final Purification: High-performance liquid chromatography (HPLC) is used for the final purification of the compound.[4]

  • Structure Elucidation: The structure of the isolated compound is confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1][7]

This assay is used to measure the anti-proliferative effects of the compound.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.

  • Treatment: After cell attachment, they are treated with increasing concentrations of 3-O-trans-p-coumaroyltormentic acid for a specified period (e.g., 48 hours).[1][7]

  • MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[1][7]

  • Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells. The absorbance is then measured at a specific wavelength to determine cell viability.

This assay assesses the ability of the compound to inhibit cancer stem cell self-renewal.

  • Single-Cell Suspension: Cancer cells are dissociated into a single-cell suspension.

  • Seeding in Non-Adherent Plates: The cells are plated in ultra-low attachment plates with mammosphere-promoting media.

  • Treatment: The cells are treated with 3-O-trans-p-coumaroyltormentic acid or a vehicle control (e.g., DMSO).[4]

  • Incubation: The plates are incubated for a period (e.g., seven days) to allow for mammosphere formation.[4]

  • Quantification: The number and size of the mammospheres are observed and quantified using a microscope.

This technique is used to detect changes in protein levels, such as c-Myc.

  • Protein Extraction: Total protein is isolated from cells treated with 3-O-trans-p-coumaroyltormentic acid.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

  • Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[1]

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies against the target protein (e.g., c-Myc) and a loading control (e.g., β-actin).[1]

  • Secondary Antibody and Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a chemiluminescent substrate.

This method is used to quantify the expression of specific genes.

  • RNA Extraction: Total RNA is extracted from treated and control cells.

  • Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the genes of interest (e.g., Sox2, CD44, Oct4).[1]

  • Data Analysis: The relative expression of the target genes is calculated and normalized to a housekeeping gene.

This guide provides a foundational understanding of the chemical and biological properties of 3-O-trans-p-coumaroyltormentic acid. The detailed protocols and mechanistic insights are intended to facilitate further investigation into its potential as a novel anti-cancer agent.

References

Unveiling 3-O-trans-p-coumaroyltormentic Acid: A Triterpenoid with Potent Anti-Cancer Stem Cell Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) identified as a potent inhibitor of breast cancer stem cells (CSCs). This document details the isolation and structure elucidation of the compound, presents its quantitative biological data, outlines the experimental protocols for its study, and visualizes its mechanism of action through signaling pathway diagrams. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents for cancer treatment.

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, progression, metastasis, and resistance to conventional therapies.[1] Targeting CSCs is therefore a promising strategy in the development of novel anti-cancer drugs.[1] Natural products have historically been a rich source of bioactive compounds with therapeutic potential.[2] Among these, pentacyclic triterpenes have demonstrated a broad range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects.[2] This guide focuses on 3-O-trans-p-coumaroyltormentic acid, a triterpene acid that has emerged as a significant inhibitor of breast CSCs.[3]

Discovery and Characterization

Isolation from Natural Sources

3-O-trans-p-coumaroyltormentic acid has been isolated from several plant species, including Aronia extracts, Ficus mucuso, and Berberis koreana.[3] One notable discovery involved activity-guided fractionation of extracts from Aronia berries (chokeberries) cultivated on Jeju Island, South Korea.[3] This process, aimed at identifying inhibitors of mammosphere formation (an in vitro indicator of CSC activity), led to the isolation of this active compound.[1][3]

Structure Elucidation

The chemical structure of the isolated compound was determined using a combination of spectroscopic techniques.[1][3] Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy were pivotal in identifying the molecule as 3-O-trans-p-coumaroyltormentic acid.[3]

Key Structural Features:

  • Molecular Formula: C₃₉H₅₄O₇[4]

  • Molecular Weight: 634.8 g/mol [4]

  • Core Structure: A pentacyclic triterpene skeleton of the ursane (B1242777) type.[2]

  • Key Substituents: A trans-p-coumaroyl group attached at the C-3 position of the tormentic acid backbone.[3]

Electrospray ionization (ESI) mass spectrometry established the molecular weight as 634, showing quasimolecular ion peaks at m/z 635.2 [M + H]⁺ in positive mode and m/z 633.2 [M − H]⁻ in negative mode.[3] The structural confirmation was achieved through ¹H and ¹³C 2-dimensional NMR analysis.[1][3]

Biological Activity and Quantitative Data

3-O-trans-p-coumaroyltormentic acid exhibits significant biological activity, particularly against breast cancer and breast CSCs.[1][3] Its primary mechanism of action involves the downregulation of the c-Myc protein, a key transcription factor in cell proliferation and survival.[3]

Anti-proliferative and Anti-CSC Effects

The compound has been shown to inhibit the proliferation of breast cancer cell lines and the formation of mammospheres in a dose-dependent manner.[1][3] It also reduces the subpopulation of cells with the CD44high/CD24low phenotype, a characteristic marker of breast CSCs, and decreases the population of aldehyde dehydrogenase (ALDH)-expressing cells.[1]

Table 1: In Vitro Activity of 3-O-trans-p-coumaroyltormentic Acid on Breast Cancer Cells

Cell LineAssayConcentrationEffectReference
MCF-7MTS Assay (48h)Increasing concentrationsInhibition of cell proliferation[3]
MDA-MB-231MTS Assay (48h)Increasing concentrationsInhibition of cell proliferation[3]
MCF-7Mammosphere Formation40 µMInhibition of primary mammosphere formation[3]
MDA-MB-231Mammosphere Formation40 µMInhibition of primary mammosphere formation[3]
MDA-MB-231Migration AssayNot specifiedInhibition of cell migration[3]
MDA-MB-231Colony Formation AssayNot specifiedInhibition of colony formation[3]
Modulation of Gene Expression

Treatment with 3-O-trans-p-coumaroyltormentic acid leads to a decrease in the expression of genes associated with self-renewal in CSCs, including SOX2, CD44, and OCT4.[1][3]

Experimental Protocols

Isolation and Purification

The isolation of 3-O-trans-p-coumaroyltormentic acid from Aronia extracts was achieved through a multi-step process.[1][3]

G cluster_0 Extraction and Fractionation cluster_1 Chromatographic Purification cluster_2 Compound Identification Aronia Ground Aronia Berries Methanol Methanol Extraction Aronia->Methanol Evaporation Evaporation Methanol->Evaporation Fractionation Activity-Guided Fractionation Evaporation->Fractionation SilicaGel Silica (B1680970) Gel Chromatography Fractionation->SilicaGel TLC Preparatory Thin Layer Chromatography (TLC) SilicaGel->TLC HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC IsolatedCompound Isolated Compound HPLC->IsolatedCompound MassSpec Mass Spectrometry (ESI-MS) IsolatedCompound->MassSpec NMR NMR Spectroscopy (1H, 13C) IsolatedCompound->NMR Structure 3-O-trans-p-coumaroyltormentic Acid MassSpec->Structure NMR->Structure

Isolation Workflow for 3-O-trans-p-coumaroyltormentic Acid.

Detailed Steps:

  • Extraction: Ground Aronia berries were extracted with methanol.[3]

  • Fractionation: The crude extract underwent activity-guided fractionation based on its ability to inhibit mammosphere formation.[1]

  • Chromatography: The active fractions were subjected to repeated chromatographic separations, including silica gel chromatography, preparatory thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to yield the pure compound.[1]

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) were seeded in 96-well plates.[3]

  • Treatment: Cells were treated with increasing concentrations of 3-O-trans-p-coumaroyltormentic acid for 48 hours.[3]

  • Measurement: Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).[3]

Mammosphere Formation Assay
  • Cell Seeding: Single-cell suspensions of breast cancer cells were plated in ultra-low attachment plates.[3]

  • Treatment: Cells were treated with 3-O-trans-p-coumaroyltormentic acid or a DMSO control.[3]

  • Incubation: Plates were incubated for a period sufficient for mammosphere formation (e.g., 7 days).[3]

  • Quantification: The number and size of mammospheres were observed and quantified.[3]

Gene Expression Analysis (Real-Time RT-PCR)
  • RNA Isolation: Total RNA was extracted from treated and control cells.

  • Reverse Transcription: cDNA was synthesized from the isolated RNA.

  • Real-Time PCR: The expression levels of target genes (SOX2, CD44, OCT4) were quantified using specific primers, with β-actin serving as an internal control.[3]

Signaling Pathway

The primary mechanism of action of 3-O-trans-p-coumaroyltormentic acid in inhibiting breast CSCs is through the degradation of the c-Myc protein.[3] This degradation occurs via a ubiquitin-independent pathway.[3] The reduction in c-Myc levels leads to a decrease in the expression of downstream target genes involved in cell growth, proliferation, and self-renewal, ultimately leading to the inhibition of CSC properties.[3]

G cluster_0 Cellular Effects Compound 3-O-trans-p-coumaroyltormentic Acid cMyc c-Myc Protein Compound->cMyc Induces Degradation Ubiquitin-Independent Degradation cMyc->Degradation SelfRenewalGenes Downregulation of Self-Renewal Genes (SOX2, CD44, OCT4) Degradation->SelfRenewalGenes Leads to CSC_Inhibition Inhibition of Breast Cancer Stem Cells SelfRenewalGenes->CSC_Inhibition

Signaling Pathway of 3-O-trans-p-coumaroyltormentic Acid in Breast CSCs.

Conclusion and Future Perspectives

3-O-trans-p-coumaroyltormentic acid has been identified as a promising natural compound with potent activity against breast cancer stem cells. Its ability to induce the degradation of c-Myc, a critical factor for CSC survival, highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety profile, and potential for development as a novel anti-cancer agent. The detailed methodologies and data presented in this guide provide a solid foundation for future research in this area.

References

The Unveiling of a Bioactive Saponin: A Technical Guide to the Biosynthesis of 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – For researchers, scientists, and professionals in drug development, understanding the intricate biosynthetic pathways of novel bioactive compounds is paramount. This technical guide provides an in-depth exploration of the core biosynthesis of 3-O-trans-p-coumaroyltormentic acid, a triterpenoid (B12794562) saponin (B1150181) with noteworthy biological activities. While the complete enzymatic cascade for this specific molecule is still under active investigation, this paper synthesizes current knowledge on analogous pathways to propose a comprehensive theoretical framework, complete with detailed experimental protocols and data presentation formats to guide future research.

Introduction: The Significance of 3-O-trans-p-coumaroyltormentic Acid

3-O-trans-p-coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid saponin isolated from various plant species, including those of the Aronia genus. Triterpenoids, as a class, are known for their diverse pharmacological effects, and the addition of a p-coumaroyl group to the tormentic acid backbone can significantly modulate this bioactivity. Preliminary studies have highlighted its potential in several therapeutic areas, making the elucidation of its biosynthetic pathway a critical step for potential biotechnological production and drug development.

Proposed Biosynthesis Pathway

The biosynthesis of 3-O-trans-p-coumaroyltormentic acid is a multi-step process involving the convergence of two major metabolic pathways: the triterpenoid biosynthesis pathway and the phenylpropanoid pathway.

The Triterpenoid Backbone: Tormentic Acid Formation

The journey begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC) to form the initial pentacyclic triterpenoid skeleton. Subsequent modifications, primarily oxidation reactions mediated by cytochrome P450 monooxygenases (P450s), introduce hydroxyl groups at specific positions on the triterpenoid backbone, ultimately leading to the formation of tormentic acid.

The Acyl Donor: p-Coumaroyl-CoA Synthesis

Parallel to tormentic acid synthesis, the phenylpropanoid pathway is responsible for producing the p-coumaroyl moiety. This pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. The final activation step involves the ligation of coenzyme A to p-coumaric acid, catalyzed by 4-coumarate-CoA ligase (4CL), to yield the high-energy acyl donor, p-coumaroyl-CoA.

The Crucial Acylation Step: Formation of 3-O-trans-p-coumaroyltormentic Acid

The final and defining step in the biosynthesis is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 3-hydroxyl group of tormentic acid. This reaction is catalyzed by a specific acyltransferase. Based on known mechanisms in plant secondary metabolism, this enzyme likely belongs to the BAHD or SCPL family of acyltransferases. The identification and characterization of this specific "tormentic acid 3-O-p-coumaroyltransferase" is a key area for future research.

3-O-trans-p-coumaroyltormentic_acid_biosynthesis cluster_triterpenoid Triterpenoid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene Pentacyclic_Triterpene_Skeleton Pentacyclic_Triterpene_Skeleton 2,3-Oxidosqualene->Pentacyclic_Triterpene_Skeleton Oxidosqualene Cyclase (OSC) Tormentic_Acid Tormentic_Acid Pentacyclic_Triterpene_Skeleton->Tormentic_Acid Cytochrome P450s (Oxidation) Final_Product 3-O-trans-p-coumaroyltormentic acid Tormentic_Acid->Final_Product Phenylalanine Phenylalanine p-Coumaric_Acid p-Coumaric_Acid Phenylalanine->p-Coumaric_Acid PAL, C4H, etc. p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_Acid->p-Coumaroyl-CoA 4-Coumarate-CoA Ligase (4CL) p-Coumaroyl-CoA->Final_Product Triterpenoid Acyltransferase (BAHD/SCPL family)

Figure 1: Proposed biosynthesis pathway of 3-O-trans-p-coumaroyltormentic acid.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzymatic kinetics of the 3-O-trans-p-coumaroyltormentic acid biosynthesis pathway. Future research should focus on determining the kinetic parameters of the involved enzymes to understand the efficiency and regulation of the pathway. The following table provides a template for the presentation of such data.

EnzymeSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temperature (°C)
Oxidosqualene Cyclase (hypothetical)2,3-OxidosqualeneTBDTBDTBDTBDTBD
Cytochrome P450s (hypothetical)Triterpenoid IntermediateTBDTBDTBDTBDTBD
4-Coumarate-CoA Ligase (4CL)p-Coumaric Acid, CoA, ATPTBDTBDTBDTBDTBD
Triterpenoid Acyltransferase (hypothetical)Tormentic Acid, p-Coumaroyl-CoATBDTBDTBDTBDTBD
TBD: To Be Determined

Experimental Protocols

The following section outlines detailed methodologies for the key experiments required to elucidate and characterize the biosynthesis pathway of 3-O-trans-p-coumaroyltormentic acid.

Identification and Cloning of Candidate Genes
  • Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce 3-O-trans-p-coumaroyltormentic acid to identify candidate genes for oxidosqualene cyclases, P450s, and acyltransferases.

  • Gene Isolation and Cloning: Based on sequence homology to known enzymes, design primers to amplify the full-length coding sequences of candidate genes from cDNA. Clone the amplified genes into suitable expression vectors.

Heterologous Expression and Protein Purification
  • Expression System: Utilize a robust heterologous expression system, such as Escherichia coli or Saccharomyces cerevisiae, to produce the recombinant enzymes.

  • Protein Purification: Purify the expressed proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to obtain a homogenous enzyme preparation for subsequent biochemical assays.

In Vitro Enzyme Assays
  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant enzyme, the appropriate substrate(s) (e.g., tormentic acid and p-coumaroyl-CoA for the acyltransferase assay), and a suitable buffer system.

  • Incubation: Incubate the reaction mixture at the optimal temperature and for a specific duration.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

  • Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and quantity of the synthesized compound.

Analytical Methods
  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). .

    • Detection: UV detector at a wavelength corresponding to the absorbance maximum of the p-coumaroyl group (around 310 nm).

  • LC-MS Analysis:

    • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain high-resolution mass spectra of the product for accurate mass determination and fragmentation analysis to confirm its structure.

Experimental_Workflow Start Plant Tissue Collection RNA_Seq Transcriptome Sequencing Start->RNA_Seq Gene_ID Candidate Gene Identification (OSC, P450, Acyltransferase) RNA_Seq->Gene_ID Cloning Gene Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis HPLC & LC-MS Analysis Assay->Analysis End Pathway Elucidation Analysis->End

Figure 2: A typical experimental workflow for pathway elucidation.

Conclusion and Future Perspectives

This technical guide provides a foundational framework for the scientific community to advance the understanding of 3-O-trans-p-coumaroyltormentic acid biosynthesis. The proposed pathway, based on established principles of plant secondary metabolism, offers a clear roadmap for future research. The immediate focus should be on the identification and functional characterization of the specific acyltransferase responsible for the final coumaroylation step. The successful elucidation of this pathway will not only contribute to the fundamental knowledge of plant biochemistry but also open avenues for the sustainable production of this promising bioactive compound through metabolic engineering and synthetic biology approaches.

In-Depth Technical Guide: Spectroscopic and Biological Profile of 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with significant potential in cancer research. The document details the methodologies for its isolation and characterization and explores its mechanism of action related to the c-Myc signaling pathway, a key target in oncology.

Spectroscopic Data

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) established the molecular weight of 3-O-trans-p-coumaroyltormentic acid as 634 g/mol , consistent with the molecular formula C₃₉H₅₄O₇.[1][2]

Parameter Value Reference
Molecular Formula C₃₉H₅₄O₇[2]
Molecular Weight 634.8 g/mol [2]
Ionization Mode ESI (Positive)[1]
Quasi-molecular Ion m/z 635.2 [M+H]⁺[1]
Ionization Mode ESI (Negative)[1]
Quasi-molecular Ion m/z 633.2 [M-H]⁻[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded in methanol-d₄ (CD₃OD). The data confirms the structure as a tormentic acid scaffold esterified with a trans-p-coumaroyl group at the C-3 position.[1]

¹H NMR Highlights: The spectrum features characteristic signals for a 1,4-disubstituted benzene (B151609) ring at δ 7.45 (d) and δ 6.38 (d), and two trans-conjugated olefinic protons at δ 7.61 (d) and δ 6.80 (d), indicative of the trans-p-coumaroyl moiety. The remaining signals are consistent with a pentacyclic triterpenoid structure.[1]

¹³C NMR Highlights: The spectrum displays a total of 39 carbon signals. The chemical shifts corresponding to the triterpene portion of the molecule align closely with those reported for tormentic acid.[1]

(Note: A complete, assigned table of ¹H and ¹³C NMR chemical shifts is typically found in the supplementary data of the primary research article but was not accessible through the performed searches.)

Infrared (IR) Spectroscopy

Specific IR data for 3-O-trans-p-coumaroyltormentic acid is not available. However, based on its functional groups and data from analogous coumaroyl triterpene esters, the following characteristic absorption bands can be predicted:[3]

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
O-H Stretching~3400 (broad)Hydroxyl groups (phenolic and alcoholic)
C-H Stretching~2950-2850Aliphatic CH₂, CH₃
C=O Stretching~1680-1710Ester carbonyl & Carboxylic acid carbonyl
C=C Stretching~1630 & ~1605, 1515Alkene & Aromatic ring

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of 3-O-trans-p-coumaroyltormentic acid.

Isolation Protocol

The compound was isolated from Aronia extracts using an activity-guided fractionation approach.

G cluster_extraction Extraction & Initial Fractionation cluster_chromatography Chromatographic Purification cluster_analysis Structure Elucidation Aronia_Extract Aronia Extract Activity_Assay Mammosphere Formation Inhibition Assay Aronia_Extract->Activity_Assay Test for Activity Fractionation Activity-Guided Fractionation Activity_Assay->Fractionation Guide Selection Silica_Gel Silica Gel Column Chromatography Fractionation->Silica_Gel Prep_TLC Preparative TLC Silica_Gel->Prep_TLC HPLC Preparative HPLC Prep_TLC->HPLC Isolated_Compound Isolated Compound: 3-O-trans-p-coumaroyltormentic acid HPLC->Isolated_Compound MS ESI-MS Isolated_Compound->MS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMQC, HMBC) Isolated_Compound->NMR G cluster_effects Cellular Effects Compound 3-O-trans-p-coumaroyltormentic acid cMyc c-Myc Protein Compound->cMyc Targets Degradation Ubiquitin-Independent Proteasomal Degradation Compound->Degradation Induces cMyc->Degradation Downregulation Decreased c-Myc Protein Levels Degradation->Downregulation CSC_Survival ↓ CSC Survival & Self-Renewal Downregulation->CSC_Survival Proliferation ↓ Cell Proliferation Downregulation->Proliferation Migration ↓ Cell Migration Downregulation->Migration

References

3-O-trans-p-coumaroyltormentic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-O-trans-p-coumaroyltormentic Acid: A Literature Review for Researchers and Drug Development Professionals

Introduction

3-O-trans-p-coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) compound.[1] It is a derivative of tormentic acid, a well-studied ursane-type triterpene known for a variety of biological activities, including anti-inflammatory, antidiabetic, and anticancer effects.[2] This guide provides a comprehensive review of the existing scientific literature on 3-O-trans-p-coumaroyltormentic acid, focusing on its biological activities, particularly its potential as an anticancer agent. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action. This compound has been isolated from various plant sources, including Aronia melanocarpa (black chokeberry) and Lysimachia clethroides.[3][4]

Biological Activity

The primary biological activity of 3-O-trans-p-coumaroyltormentic acid that has been investigated is its anticancer potential, specifically against breast cancer stem cells (CSCs).[3][5] CSCs are a subpopulation of tumor cells that are resistant to conventional therapies and are thought to be responsible for tumor recurrence and metastasis.[5]

Anticancer Effects

Research has demonstrated that 3-O-trans-p-coumaroyltormentic acid exhibits a range of effects against breast cancer cells, including:

  • Inhibition of Cell Proliferation: The compound has been shown to inhibit the proliferation of human breast cancer cell lines in a concentration-dependent manner.[3]

  • Inhibition of Mammosphere Formation: It effectively inhibits the formation of mammospheres, which is an in vitro assay for the self-renewal capacity of cancer stem cells.[3][5]

  • Reduction of Cancer Stem Cell Populations: Treatment with 3-O-trans-p-coumaroyltormentic acid leads to a decrease in the proportion of cells with the CD44high/CD24low marker profile, a characteristic of breast cancer stem cells. It also reduces the population of aldehyde dehydrogenase (ALDH)-positive cells, another marker for CSCs.[3][5]

  • Downregulation of Self-Renewal Genes: The compound has been observed to decrease the expression of genes associated with self-renewal in cancer stem cells, such as SOX2, CD44, and OCT4.[3][5]

  • Induction of Apoptosis: While the direct apoptotic mechanisms of 3-O-trans-p-coumaroyltormentic acid are still under full investigation, a related compound, 3-O-trans-p-coumaroyl-alphitolic acid, has been shown to induce apoptosis in leukemia cells through the generation of reactive oxygen species and activation of the unfolded protein response.[6]

Quantitative Data

The following tables summarize the key quantitative findings from the literature regarding the anticancer activity of 3-O-trans-p-coumaroyltormentic acid.

Table 1: Inhibition of Breast Cancer Cell Proliferation

Cell LineConcentration (µM)Inhibition
MCF-7≥ 40Concentration-dependent
MDA-MB-231≥ 80Concentration-dependent

Data from Choi et al., 2018[3]

Table 2: Effect on Breast Cancer Stem Cell Markers

Cell LineTreatmentEffect on CD44high/CD24low PopulationEffect on ALDH-positive Population
MDA-MB-23120 µM 3-O-trans-p-coumaroyltormentic acidReductionReduction

Data from Choi et al., 2018[3]

Mechanism of Action

The primary mechanism of action identified for 3-O-trans-p-coumaroyltormentic acid in the context of breast cancer is the downregulation of the c-Myc protein.[3][5] c-Myc is a crucial proto-oncogene that plays a significant role in the survival and maintenance of cancer stem cells.[3] The compound was found to induce the degradation of the c-Myc protein through a ubiquitin-independent pathway.[3] This reduction in c-Myc levels is a key factor in the observed inhibition of cancer stem cell properties.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Isolation and Identification
  • Source Material: The compound has been isolated from the ethyl acetate (B1210297) extract of Aronia melanocarpa berries and Lysimachia clethroides.[3][4]

  • Extraction and Fractionation: The general procedure involves extraction with a solvent such as ethyl acetate, followed by activity-guided fractionation using techniques like silica (B1680970) gel column chromatography.[3]

  • Purification: Further purification is achieved through repeated chromatographic methods, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[3]

  • Structure Elucidation: The chemical structure is determined using spectroscopic techniques, primarily nuclear magnetic resonance (NMR) (¹H and ¹³C) and electrospray ionization (ESI) mass spectrometry.[3][5]

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Human breast cancer cells (MCF-7 and MDA-MB-231) are seeded in 96-well plates.

  • Treatment: The cells are treated with varying concentrations of 3-O-trans-p-coumaroyltormentic acid for 48 hours.

  • MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength to determine the number of viable cells, which is indicative of cell proliferation.[3]

Mammosphere Formation Assay
  • Cell Seeding: Single-cell suspensions of breast cancer cells are plated in ultra-low attachment plates.

  • Treatment: The cells are treated with 3-O-trans-p-coumaroyltormentic acid or a control (DMSO).

  • Culture: The cells are cultured in a specialized mammosphere culture medium.

  • Mammosphere Counting: After a set period, the number and size of the formed mammospheres are quantified.[3]

Flow Cytometry for CSC Markers
  • Cell Treatment: MDA-MB-231 cells are treated with 3-O-trans-p-coumaroyltormentic acid or DMSO for a specified duration.

  • Antibody Staining: The cells are stained with fluorescently labeled antibodies specific for CD44 and CD24.

  • ALDEFLUOR Assay: To identify the ALDH-positive population, the ALDEFLUOR kit is used according to the manufacturer's instructions.

  • Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in the CD44high/CD24low and ALDH-positive populations.[3]

Gene Expression Analysis (Real-time RT-PCR)
  • RNA Extraction: Total RNA is extracted from treated and control mammospheres.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Real-time PCR: The cDNA is used as a template for real-time PCR with specific primers for self-renewal genes (SOX2, CD44, OCT4) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative expression levels of the target genes are calculated.[3]

Visualizations

Signaling Pathway

G TCTA 3-O-trans-p-coumaroyltormentic acid Degradation Ubiquitin-Independent Degradation TCTA->Degradation induces CSC_Survival Cancer Stem Cell Survival & Self-Renewal TCTA->CSC_Survival inhibits cMyc_protein c-Myc Protein cMyc_protein->CSC_Survival promotes Degradation->cMyc_protein targets Proliferation Mammosphere Formation & Proliferation CSC_Survival->Proliferation leads to

Caption: Proposed mechanism of action for 3-O-trans-p-coumaroyltormentic acid.

Experimental Workflow

G Start Start: Aronia melanocarpa Extract Fractionation Activity-Guided Fractionation (Silica Gel Chromatography) Start->Fractionation Purification Purification (TLC, HPLC) Fractionation->Purification Identification Structure Elucidation (NMR, MS) Purification->Identification Compound 3-O-trans-p-coumaroyltormentic acid Identification->Compound InVitro In Vitro Assays Compound->InVitro Proliferation Cell Proliferation (MTS Assay) InVitro->Proliferation Mammosphere Mammosphere Formation InVitro->Mammosphere FACS CSC Marker Analysis (Flow Cytometry) InVitro->FACS Gene_Expression Gene Expression (RT-PCR) InVitro->Gene_Expression Mechanism Mechanism of Action (c-Myc Degradation) InVitro->Mechanism

Caption: General experimental workflow for the isolation and evaluation of the compound.

Conclusion and Future Directions

3-O-trans-p-coumaroyltormentic acid has emerged as a promising natural compound with potent activity against breast cancer stem cells. Its ability to inhibit proliferation, mammosphere formation, and key CSC markers, primarily through the downregulation of c-Myc, highlights its therapeutic potential. For drug development professionals, this compound represents a valuable lead for the development of novel anticancer agents that can target the resilient cancer stem cell population.

Future research should focus on several key areas:

  • In Vivo Studies: To validate the in vitro findings, in vivo studies using animal models of breast cancer are essential to assess the compound's efficacy, pharmacokinetics, and potential toxicity.

  • Mechanism of Degradation: A more detailed investigation into the ubiquitin-independent degradation of c-Myc induced by this compound could reveal novel therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-O-trans-p-coumaroyltormentic acid could lead to the identification of derivatives with enhanced potency and improved pharmacological properties.

  • Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents could provide a strategy to overcome drug resistance and improve treatment outcomes.

References

3-O-trans-p-Coumaroyltormentic Acid: A Technical Guide on its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid, is a promising natural compound with a growing body of research highlighting its potential therapeutic applications. Traditionally, plants rich in this and similar compounds have been used to treat a variety of ailments, from inflammatory conditions to digestive issues. Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, with a particular focus on its anticancer properties. This technical guide provides a comprehensive overview of the current knowledge on 3-O-trans-p-coumaroyltormentic acid, including its presence in traditional medicine, its quantified biological activities, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction

Pentacyclic triterpenoids are a class of natural products widely distributed in the plant kingdom and are known for their diverse pharmacological activities[1]. Among these, 3-O-trans-p-coumaroyltormentic acid has emerged as a compound of significant interest. It is an ester of tormentic acid and p-coumaric acid, both of which are individually recognized for their health benefits[2][3]. This guide synthesizes the available scientific data on 3-O-trans-p-coumaroyltormentic acid, aiming to provide a valuable resource for researchers and professionals in the field of drug discovery and development.

Presence in Traditional Medicine

While 3-O-trans-p-coumaroyltormentic acid itself is not explicitly mentioned in ancient traditional medicine texts, the plants from which it is isolated have a long history of medicinal use.

  • Aronia melanocarpa (Black Chokeberry): The berries of this plant are a known source of 3-O-trans-p-coumaroyltormentic acid[4][5]. Traditionally, Native Americans used aronia berries to make tea for treating colds[6][7]. In Europe, they have been used in traditional remedies and are recognized for their high antioxidant and anti-inflammatory properties[7][8].

  • Lysimachia clethroides (Gooseneck Loosestrife): This plant, also a source of the compound, has been utilized in traditional East Asian medicine to "clear heat and toxins," a concept that often corresponds to treating inflammatory conditions[9]. It has been traditionally used for ailments such as fever, sore throat, and urinary tract infections[9][10].

  • Ficus mucuso (Mucus Fig): Found in tropical Africa, this plant is another source of 3-O-trans-p-coumaroyltormentic acid. Traditionally, the figs are used for their laxative properties to treat constipation and other digestive issues, while the bark has been used in remedies for various other ailments[11][12].

The traditional applications of these plants, particularly in treating inflammatory and immune-related conditions, provide a historical basis for the modern investigation into the pharmacological properties of their bioactive constituents like 3-O-trans-p-coumaroyltormentic acid.

Quantified Biological Activities

The primary focus of current research on 3-O-trans-p-coumaroyltormentic acid has been its anticancer activity, especially against breast cancer stem cells.

Anticancer Activity

Studies have demonstrated that 3-O-trans-p-coumaroyltormentic acid exhibits potent activity against breast cancer cells by inhibiting proliferation, mammosphere formation (a measure of cancer stem cell activity), and cell migration[13][14].

Cell LineAssayConcentrationEffectReference
MCF-7 (human breast adenocarcinoma)Cell Proliferation (MTS)≥40 μMConcentration-dependent inhibition[4]
MDA-MB-231 (human breast adenocarcinoma)Cell Proliferation (MTS)≥80 μMConcentration-dependent inhibition[4]
MCF-7Mammosphere Formation40 μM90% decline in mammosphere number and reduced size[13]
MDA-MB-231Mammosphere Formation40 μM90% decline in mammosphere number and reduced size[13]
MDA-MB-231Cell MigrationNot specifiedInhibition of migration[4]
MDA-MB-231Colony FormationNot specifiedInhibition of colony formation[4]
Anti-inflammatory and Anti-diabetic Potential

While direct quantitative data for the anti-inflammatory and anti-diabetic activities of 3-O-trans-p-coumaroyltormentic acid are still emerging, the activities of its parent compounds are well-documented. Tormentic acid has demonstrated anti-inflammatory and anti-diabetic effects in various studies[1][15]. p-Coumaric acid is also known for its anti-inflammatory and anti-diabetic properties[10][13]. Recent research indicates that the esterification of tormentic acid with p-coumaric acid enhances its anti-inflammatory effects by targeting NF-κB signaling[16].

Key Signaling Pathways

The most well-characterized signaling pathway modulated by 3-O-trans-p-coumaroyltormentic acid is the c-Myc degradation pathway in breast cancer stem cells.

c-Myc Degradation Pathway

3-O-trans-p-coumaroyltormentic acid has been shown to reduce the protein levels of c-Myc, a crucial survival factor for cancer stem cells, by promoting its degradation[13][14]. This degradation is mediated by the proteasome but occurs through a ubiquitin-independent mechanism[13]. This targeted degradation of a key oncogene highlights a significant mechanism for its anticancer effects.

c_Myc_Degradation_Pathway 3-O-trans-p-coumaroyltormentic acid 3-O-trans-p-coumaroyltormentic acid c-Myc Protein c-Myc Protein 3-O-trans-p-coumaroyltormentic acid->c-Myc Protein Promotes Proteasome Proteasome c-Myc Protein->Proteasome Targeted for Degradation (Ubiquitin-Independent) Degraded c-Myc Degraded c-Myc Proteasome->Degraded c-Myc Inhibition of CSC Survival Inhibition of CSC Survival Degraded c-Myc->Inhibition of CSC Survival

Caption: c-Myc degradation pathway induced by 3-O-trans-p-coumaroyltormentic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of 3-O-trans-p-coumaroyltormentic acid.

Isolation and Purification

A general protocol for the isolation of 3-O-trans-p-coumaroyltormentic acid from a plant source like Aronia melanocarpa involves the following steps:

  • Extraction: Dried and ground plant material is extracted with a solvent such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then subjected to activity-guided fractionation using techniques like column chromatography over silica (B1680970) gel.

  • Purification: Further purification is achieved through preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC)[4][5].

  • Structure Elucidation: The structure of the isolated compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)[4][5].

Isolation_Workflow Start Plant Material Extraction Solvent Extraction Start->Extraction Fractionation Column Chromatography Extraction->Fractionation Purification Prep-TLC & HPLC Fractionation->Purification Analysis NMR & MS Analysis Purification->Analysis End Pure Compound Analysis->End

Caption: General workflow for the isolation of 3-O-trans-p-coumaroyltormentic acid.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 3-O-trans-p-coumaroyltormentic acid for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

  • Single-Cell Suspension: Prepare a single-cell suspension of breast cancer cells.

  • Plating: Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

  • Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors (e.g., EGF, bFGF).

  • Treatment: Add 3-O-trans-p-coumaroyltormentic acid at the desired concentration.

  • Incubation: Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres formed and measure their size under a microscope.

Western Blot Analysis for c-Myc

This technique is used to detect the levels of specific proteins in a sample.

  • Cell Lysis: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Future Directions and Conclusion

3-O-trans-p-coumaroyltormentic acid is a natural product with significant therapeutic potential, particularly in the realm of oncology. Its ability to target cancer stem cells by promoting the degradation of the c-Myc oncoprotein is a noteworthy discovery. While its role in traditional medicine is inferred from the use of its source plants, further research is warranted to fully elucidate its anti-inflammatory, anti-diabetic, and other pharmacological activities. The detailed experimental protocols provided in this guide serve as a foundation for future investigations into this promising compound. As research progresses, 3-O-trans-p-coumaroyltormentic acid may prove to be a valuable lead compound for the development of novel therapies for a range of diseases.

References

A Technical Guide to the Potential Therapeutic Targets of 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the identified and potential therapeutic targets of 3-O-trans-p-coumaroyltormentic acid, a naturally occurring triterpenoid. The information presented herein is intended to guide further research and drug development efforts by summarizing key molecular targets, associated signaling pathways, and the experimental methodologies used for their identification.

Anticancer Therapeutic Targets

3-O-trans-p-coumaroyltormentic acid has demonstrated significant potential as an anticancer agent, primarily through its targeted action on cancer stem cells (CSCs) and its ability to induce apoptosis in malignant cells.

Primary Target: c-Myc in Breast Cancer Stem Cells

The proto-oncogene c-Myc is a critical transcription factor that governs cell growth, proliferation, and apoptosis.[1] In the context of oncology, its dysregulation is a hallmark of many cancers, and it is considered a vital survival factor for CSCs. 3-O-trans-p-coumaroyltormentic acid has been identified as a potent inhibitor of breast CSCs by directly targeting c-Myc for degradation.[1][2]

The compound preferentially reduces the protein levels of c-Myc by inducing its degradation through a proteasomal, yet ubiquitin-independent, pathway.[1] This targeted degradation disrupts the core machinery that CSCs rely on for survival and self-renewal.

Downstream Effects of c-Myc Degradation:

  • Inhibition of CSC Proliferation and Self-Renewal: The compound effectively inhibits the formation and proliferation of mammospheres, an in vitro model for CSCs.[1][2]

  • Reduction of CSC Subpopulations: Treatment leads to a decrease in the CD44high/CD24low and aldehyde dehydrogenase (ALDH)-positive cell populations, which are established markers for breast CSCs.[1][2]

  • Downregulation of Self-Renewal Genes: A marked decrease in the expression of key self-renewal transcription factors, including Sox2, CD44, and Oct4, is observed following treatment.[1][2]

cluster_0 3-O-trans-p-coumaroyltormentic acid cluster_1 Cellular Mechanisms cluster_2 Therapeutic Outcomes Compound 3-O-trans-p-coumaroyltormentic acid Degradation Ubiquitin-Independent Proteasomal Degradation Compound->Degradation cMyc c-Myc Protein CSC_Markers ↓ CSC Markers (CD44high/CD24low, ALDH+) cMyc->CSC_Markers SelfRenewal ↓ Self-Renewal Genes (Sox2, Oct4, CD44) cMyc->SelfRenewal Mammosphere ↓ Mammosphere Formation & Proliferation cMyc->Mammosphere Degradation->cMyc induces

Proposed mechanism for anti-CSC activity.
Cell LineAssayEffectConcentrationCitation
MCF-7Cell Proliferation (MTS)Concentration-dependent inhibition≥40 μM[1]
MDA-MB-231Cell Proliferation (MTS)Concentration-dependent inhibition≥80 μM[1]
MCF-7Mammosphere FormationInhibition40 μM[1]
MDA-MB-231Mammosphere FormationInhibition40 μM[1]
MDA-MB-231ALDH+ PopulationReduction from 1.0% to 0.4%Not specified[1]
MDA-MB-231CD44high/CD24low PopulationReductionNot specified[1]

  • Cell Proliferation (MTS Assay): Human breast cancer cell lines (MCF-7, MDA-MB-231) are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of 3-O-trans-p-coumaroyltormentic acid or DMSO (vehicle control) for 48 hours. Cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, where the absorbance is read at 490 nm.[1]

  • Mammosphere Formation Assay: Single-cell suspensions of breast cancer cells are plated in ultra-low attachment 6-well plates in mammosphere culture medium. Cells are treated with the compound or DMSO. After 7-10 days, the number and size of mammospheres (spherical colonies of undifferentiated cells) are quantified under a microscope.[1]

  • ALDEFLUOR Assay for ALDH Activity: To identify the ALDH-positive cell population, cells are treated with the compound for 24 hours. Subsequently, the ALDEFLUOR assay is performed according to the manufacturer's protocol. The cells are incubated with the ALDEFLUOR reagent, and the percentage of ALDH-positive cells is determined using flow cytometry.[1]

  • Real-Time RT-PCR for Gene Expression: Mammospheres are treated with the compound, and total RNA is extracted. cDNA is synthesized via reverse transcription. Real-time quantitative PCR is then performed using specific primers for self-renewal genes (Sox2, CD44, Oct4) and a housekeeping gene (e.g., β-actin) for normalization.[1]

  • Western Blot for Protein Degradation: Cells are treated with the compound, with or without a proteasome inhibitor (e.g., MG132) or a protein synthesis inhibitor (e.g., cycloheximide). Cell lysates are collected at various time points, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against c-Myc and a loading control (e.g., β-actin).[1]

cluster_workflow Experimental Workflow for Anti-CSC Target Validation cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Assays start Breast Cancer Cell Lines treatment Treatment with 3-O-trans-p-coumaroyltormentic acid start->treatment mts MTS Assay (Proliferation) treatment->mts mammo Mammosphere Assay (Self-Renewal) treatment->mammo flow Flow Cytometry (CSC Markers) treatment->flow rtpcr RT-PCR (Gene Expression) treatment->rtpcr wb Western Blot (Protein Levels) treatment->wb end Target Identification (c-Myc Degradation) wb->end

Workflow for identifying anti-CSC effects.
Secondary Target: Topoisomerase I in Leukemia

In addition to its effects on breast CSCs, 3-O-trans-p-coumaroyltormentic acid is reported to induce caspase-dependent apoptotic cell death in human leukemia HL-60 cells. This activity is attributed, at least in part, to the inhibition of topoisomerase I, a crucial enzyme for DNA replication and repair.[1] This suggests the compound may serve as a lead for developing drugs against hematological malignancies.

Anti-inflammatory Therapeutic Targets

The compound demonstrates enhanced anti-inflammatory properties compared to its parent molecule, tormentic acid. This is primarily achieved by targeting the canonical inflammatory signaling pathway, NF-κB.

Primary Target: NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. 3-O-trans-p-coumaroyltormentic acid acts as a potent inhibitor of this pathway.[3]

The compound effectively inhibits NF-κB activation in both Toll-like receptor 4 (TLR4)-dependent and -independent models.[3] This broad inhibition prevents the nuclear translocation of NF-κB subunits, thereby blocking the transcription of downstream inflammatory mediators.

Downstream Effects of NF-κB Inhibition:

  • Reduction of Pro-inflammatory Cytokines: Treatment significantly decreases the production of key pro-inflammatory cytokines and chemokines, including TNFα, IL-8, CCL2, CXCL5, and CXCL11 in LPS-stimulated macrophages.[3]

  • Antioxidant Activity: The compound effectively reduces cellular levels of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of inflammatory stress.[3]

  • In Vivo Efficacy: In a C. elegans model, the compound downregulates several stress-induced genes, showcasing its bioactivity in a whole-organism context.[3]

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation (IKK, IκBα) TLR4->NFkB_Activation NFkB_Translocation NF-κB Nuclear Translocation NFkB_Activation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Cytokines Cytokine Release (TNFα, IL-8, etc.) Gene_Expression->Cytokines Compound 3-O-trans-p- coumaroyltormentic acid Compound->NFkB_Activation inhibits

Inhibition of the NF-κB signaling pathway.

| Model System | Assay | Effect | Citation | | :--- | :--- | :--- | | LPS-stimulated THP-1 Macrophages | Cytokine Array | Significant decrease in TNFα, IL-8, CCL2, CXCL5, CXCL11 |[3] | | Cellular Models | ROS/NO Assays | Significant reduction in cellular ROS and NO levels |[3] | | HEK-Blue Reporter Cells | NF-κB Activation | Inhibition in TLR4-dependent and -independent models |[3] | | C. elegans | Gene Expression | Downregulation of stress-induced genes (daf-16, gst-4) |[3] |

  • Cell Culture and Stimulation: Human monocytic THP-1 cells are differentiated into macrophages. The macrophages are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response in the presence or absence of 3-O-trans-p-coumaroyltormentic acid.[3]

  • Cytokine Analysis: The supernatant from stimulated macrophages is collected. The levels of secreted pro-inflammatory cytokines and chemokines are quantified using protein cytokine arrays or multiplex immunoassays (e.g., Luminex).[3]

  • NF-κB Reporter Assay: HEK-Blue cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are used. Cells are stimulated to activate NF-κB (e.g., via TLR4) with and without the compound. NF-κB activation is quantified by measuring SEAP activity in the supernatant.[3]

  • ROS and NO Measurement: Cellular reactive oxygen species (ROS) are measured using fluorescent probes like DCFH-DA. Nitric oxide (NO) production is quantified by measuring nitrite (B80452) concentration in the cell culture supernatant using the Griess reagent.[3]

Other Potential Therapeutic Avenues

Antitrypanosomal Activity

Pentacyclic triterpenic acids and their C3 esters, including 3-O-p-coumaroyltormentic acid isomers, have been recognized for their antitrypanosomal activity.[4] This suggests a potential application in the development of novel treatments for parasitic infections caused by Trypanosoma species.[4] Further investigation is required to elucidate the specific molecular targets within the parasite.

Conclusion

3-O-trans-p-coumaroyltormentic acid is a promising natural compound with well-defined therapeutic targets in oncology and inflammation. Its ability to induce the degradation of the c-Myc oncoprotein positions it as a strong candidate for therapies targeting breast cancer stem cells. Simultaneously, its potent inhibition of the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory effects. Additional targets, such as Topoisomerase I and those related to its antitrypanosomal activity, broaden its therapeutic potential. This guide summarizes the foundational evidence necessary for drug development professionals to advance this molecule into further preclinical and clinical investigation.

References

Methodological & Application

Application Notes & Protocols: Isolation and Biological Evaluation of 3-O-trans-p-coumaroyltormentic acid from Aronia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the isolation and purification of 3-O-trans-p-coumaroyltormentic acid, a bioactive triterpene acid, from the berries of Aronia melanocarpa (black chokeberry). Furthermore, it outlines experimental procedures to evaluate its biological activity, specifically its inhibitory effects on breast cancer stem cells (CSCs) through the downregulation of the c-Myc signaling pathway. All quantitative data from the cited experiments are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Aronia melanocarpa, commonly known as black chokeberry, is a rich source of various bioactive compounds, including polyphenols and triterpenoids.[1][2] Among these, 3-O-trans-p-coumaroyltormentic acid has been identified as a potent inhibitor of breast cancer stem cell formation.[1] CSCs are a subpopulation of cancer cells known for their resistance to conventional therapies and their role in tumor recurrence and metastasis.[3] Targeting CSCs with phytochemicals represents a promising strategy in cancer therapy.[3] This protocol details the methodology for isolating this promising compound and characterizing its anti-cancer properties.

Experimental Protocols

Isolation of 3-O-trans-p-coumaroyltormentic acid

This protocol is based on a bioassay-guided fractionation approach.[1]

2.1.1. Plant Material and Extraction

  • Preparation: Obtain dried berries of Aronia melanocarpa. Grind the dried berries into a fine powder.

  • Methanol (B129727) Extraction:

    • Soak 1 kg of the dried Aronia powder in 10 L of methanol.

    • Stir or agitate the mixture for 24 hours at room temperature.

    • Filter the mixture to separate the methanol extract from the solid plant material.

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Solvent Partitioning

  • Solubilization: Dissolve the dried methanol extract in 500 mL of methanol.

  • Addition of Water: Add 500 mL of distilled water to the methanolic solution.

  • Ethyl Acetate (B1210297) Fractionation:

    • Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate.

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat this process three times.

    • Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate fraction.

2.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography:

    • Column Preparation: Pack a glass column (e.g., 25 cm x 3.5 cm) with silica gel (230-400 mesh) in a suitable non-polar solvent.

    • Sample Loading: Dissolve the concentrated ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the prepared column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient).

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

    • Pooling: Combine fractions containing the compound of interest based on TLC analysis.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the active fractions obtained from column chromatography using a preparative HPLC system.

    • Column: A reversed-phase C18 column is typically suitable for this type of compound.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is commonly used.

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 320 nm).

    • Fraction Collection: Collect the peak corresponding to 3-O-trans-p-coumaroyltormentic acid.

    • Final Step: Evaporate the solvent from the collected fraction to obtain the purified compound.

Structural Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods.[1]

  • Electrospray Ionization Mass Spectrometry (ESI-MS):

    • Determine the molecular weight of the compound. For 3-O-trans-p-coumaroyltormentic acid, the expected molecular weight is 634.[1] Quasimolecular ion peaks would be observed at m/z 635.2 [M+H]⁺ in positive mode and 633.2 [M-H]⁻ in negative mode.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H and ¹³C NMR spectra, as well as 2D NMR (e.g., COSY, HMQC, HMBC) to confirm the structure.

    • Key ¹H NMR signals for the trans-p-coumaroyl moiety in CD₃OD are expected around δ 7.61 and 6.80 (trans-conjugated olefinic protons) and δ 7.45 and 6.38 (aromatic protons of a 1,4-disubstituted benzene (B151609) ring).[1] The remaining signals will be characteristic of a triterpenoid (B12794562) structure.[1]

Biological Activity Assays

2.3.1. Cell Culture

  • Maintain human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) in appropriate culture media supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO₂).

2.3.2. Cell Viability Assay (MTS Assay)

  • Seed breast cancer cells in 96-well plates.

  • After 24 hours, treat the cells with increasing concentrations of 3-O-trans-p-coumaroyltormentic acid for 48 hours.[1]

  • Add MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm to determine cell viability.

2.3.3. Mammosphere Formation Assay

  • Plate single cells in ultra-low attachment plates with mammosphere culture medium.

  • Treat the cells with 3-O-trans-p-coumaroyltormentic acid or DMSO (vehicle control).[1]

  • Incubate for 7-10 days to allow mammosphere formation.

  • Count the number of mammospheres formed under a microscope.

2.3.4. Western Blot Analysis for c-Myc Expression

  • Treat breast cancer cells with 3-O-trans-p-coumaroyltormentic acid for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against c-Myc and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Data Presentation

Table 1: Effects of 3-O-trans-p-coumaroyltormentic acid on Breast Cancer Cell Proliferation.

Cell LineConcentration (µM)Inhibition of Cell Proliferation (%)
MCF-740Significant inhibition observed
MDA-MB-23180Significant inhibition observed

Data derived from Choi et al. (2018). The study reported concentration-dependent inhibition, with significant effects starting at the noted concentrations after 48 hours of stimulation.[1]

Table 2: Inhibition of Mammosphere Formation by 3-O-trans-p-coumaroyltormentic acid.

Cell LineTreatmentEffect on Mammosphere Formation
MCF-73-O-trans-p-coumaroyltormentic acidDose-dependent inhibition
MDA-MB-2313-O-trans-p-coumaroyltormentic acidDose-dependent inhibition

Data derived from Choi et al. (2018). The compound was shown to effectively inhibit the formation of primary mammospheres.[1]

Table 3: Effect of 3-O-trans-p-coumaroyltormentic acid on Cancer Stem Cell Markers.

MarkerCell LineTreatment (20 µM for 24h)Outcome
CD44high/CD24lowMDA-MB-2313-O-trans-p-coumaroyltormentic acidDecrease in this subpopulation
ALDH-positive cellsMDA-MB-2313-O-trans-p-coumaroyltormentic acidDecrease in the proportion of ALDH-positive cells from 1.0% to 0.4%
Self-renewal genes (Sox2, CD44, Oct4)Breast CSCs3-O-trans-p-coumaroyltormentic acidDecreased expression

Data derived from Choi et al. (2018).[1]

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis start Dried Aronia Berries (1 kg) extraction Methanol Extraction (10 L) start->extraction partitioning Methanol/Water Partitioning with Ethyl Acetate extraction->partitioning ethyl_acetate_fraction Concentrated Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chrom Silica Gel Column Chromatography ethyl_acetate_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure 3-O-trans-p-coumaroyltormentic acid prep_hplc->pure_compound elucidation Structure Elucidation (NMR, ESI-MS) pure_compound->elucidation bioassays Biological Activity Assays pure_compound->bioassays

Caption: Experimental workflow for the isolation and analysis of 3-O-trans-p-coumaroyltormentic acid.

signaling_pathway compound 3-O-trans-p-coumaroyltormentic acid degradation c-Myc Degradation compound->degradation cmyc c-Myc Protein csc_properties Cancer Stem Cell Properties (Self-renewal, Proliferation) cmyc->csc_properties promotes degradation->cmyc inhibition->csc_properties Inhibits

Caption: Proposed signaling pathway for the inhibition of cancer stem cell properties.

References

Application Notes and Protocols for the Synthesis of 3-O-trans-p-coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-trans-p-coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) ester with significant potential in drug development, exhibiting promising anti-cancer and anti-inflammatory properties. Notably, it has been shown to inhibit breast cancer stem cell formation by downregulating the c-Myc protein.[1][2] This document provides detailed application notes and a representative protocol for the chemical synthesis of 3-O-trans-p-coumaroyltormentic acid, addressing the lack of a published synthetic route and facilitating its further investigation for therapeutic applications. The proposed synthesis involves the strategic use of protecting groups and a Steglich esterification to couple tormentic acid and trans-p-coumaric acid.

Introduction to 3-O-trans-p-coumaroyltormentic acid

3-O-trans-p-coumaroyltormentic acid is a pentacyclic triterpenoid belonging to the ursane (B1242777) group.[3] It is an ester of tormentic acid and trans-p-coumaric acid. While traditionally isolated from natural sources like Aronia extracts for research purposes, chemical synthesis offers a reliable and scalable alternative for producing this compound for extensive preclinical and clinical studies.[1] The synthesis of this complex molecule presents challenges due to the steric hindrance of the hydroxyl groups on the triterpenoid scaffold and the presence of multiple reactive functional groups that necessitate a carefully planned synthetic strategy.[4]

Chemical Structure:

Synthesis_Workflow cluster_protection Protection cluster_esterification Esterification cluster_deprotection Deprotection pCA p-Coumaric Acid pCA_prot Protected p-Coumaric Acid (Phenolic OH protected) pCA->pCA_prot TBSCl, Imidazole Ester Protected Ester Intermediate pCA_prot->Ester TA Tormentic Acid TA_prot Protected Tormentic Acid (Carboxylic acid protected) TA->TA_prot TMS-CHN2 TA_prot->Ester DCC, DMAP (Steglich Esterification) Final_Product 3-O-trans-p-coumaroyltormentic acid Ester->Final_Product TBAF, then LiOH cMyc_Pathway Compound 3-O-trans-p-coumaroyltormentic acid Degradation c-Myc Degradation Compound->Degradation induces cMyc_Protein c-Myc Protein Proliferation CSC Proliferation & Self-Renewal cMyc_Protein->Proliferation promotes Degradation->cMyc_Protein targets Degradation->Proliferation inhibits Apoptosis Apoptosis

References

Application Notes and Protocols for 3-O-trans-p-coumaroyltormentic acid in In Vitro Anti-Cancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-trans-p-coumaroyltormentic acid, a natural triterpenoid, has demonstrated notable anti-cancer properties in preclinical in vitro studies. These application notes provide a comprehensive summary of its activity against breast cancer cell lines, detailing its effects on cell proliferation, cancer stem cell (CSC) properties, and the underlying molecular mechanisms. The accompanying protocols offer detailed methodologies for replicating and expanding upon these findings.

Data Presentation: In Vitro Anti-Cancer Activity

The anti-cancer efficacy of 3-O-trans-p-coumaroyltormentic acid has been primarily evaluated against human breast cancer cell lines, specifically the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-231. The key findings are summarized below.

Cell LineAssay TypeParameter MeasuredEffective ConcentrationReference
MCF-7Cell Proliferation (MTS Assay)Inhibition of cell proliferation≥40 μM[1]
MDA-MB-231Cell Proliferation (MTS Assay)Inhibition of cell proliferation≥80 μM[1]
MCF-7Mammosphere Formation AssayInhibition of primary mammosphere formation10-20 μM[1]
MDA-MB-231Mammosphere Formation AssayInhibition of primary mammosphere formation10-20 μM[1]
MDA-MB-231Cell Migration AssayInhibition of cell migrationNot specified[1]
MDA-MB-231Colony Formation AssayInhibition of colony formationNot specified[1]
MDA-MB-231Flow CytometryReduction of CD44high/CD24low CSC populationNot specified[1]
MDA-MB-231ALDEFLUOR AssayReduction of ALDH-positive CSC populationNot specified[1]
MCF-7 & MDA-MB-231 MammospheresWestern BlotReduction of c-Myc protein levels20 μM

Experimental Protocols

Detailed protocols for the key in vitro assays are provided to ensure reproducibility and facilitate further investigation into the anti-cancer effects of 3-O-trans-p-coumaroyltormentic acid.

Protocol 1: Cell Proliferation Assessment using MTS Assay

This protocol is designed to quantify the effect of 3-O-trans-p-coumaroyltormentic acid on the proliferation of adherent cancer cell lines.

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-O-trans-p-coumaroyltormentic acid stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Perform a cell count and determine cell viability (e.g., using trypan blue).

    • Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL.[2]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-O-trans-p-coumaroyltormentic acid in complete growth medium. Ensure the final DMSO concentration does not exceed 0.1%.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 hours).[1]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[3]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Mammosphere Formation Assay for Cancer Stem Cell Activity

This assay assesses the ability of 3-O-trans-p-coumaroyltormentic acid to inhibit the self-renewal capacity of cancer stem cells.

Materials:

  • MCF-7 or MDA-MB-231 cells

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)[4]

  • Ultra-low attachment 6-well plates

  • 3-O-trans-p-coumaroyltormentic acid stock solution (in DMSO)

  • Microscope with a calibrated eyepiece

Procedure:

  • Cell Preparation:

    • Culture MCF-7 or MDA-MB-231 cells to 70-80% confluency.

    • Trypsinize the cells and resuspend them in mammosphere culture medium to create a single-cell suspension.

  • Seeding and Treatment:

    • Seed the cells at a low density (e.g., 5,000 - 20,000 cells/well) in ultra-low attachment 6-well plates containing 2 mL of mammosphere medium per well.[5]

    • Add the desired concentrations of 3-O-trans-p-coumaroyltormentic acid (e.g., 10 µM and 20 µM) or vehicle control to the wells.[1]

  • Mammosphere Culture and Analysis:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days without disturbing them.[1]

    • After 7 days, count the number of mammospheres (spherical clusters of cells >50 µm in diameter) in each well using a microscope.

    • Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Protocol 3: Western Blot Analysis for c-Myc Protein Expression

This protocol details the detection of c-Myc protein levels in cancer cells following treatment with 3-O-trans-p-coumaroyltormentic acid.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 10%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-c-Myc and anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Quantify the band intensities to determine the relative c-Myc protein expression.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of 3-O-trans-p-coumaroyltormentic acid.

G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints start Start with Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treat Treat with 3-O-trans-p-coumaroyltormentic acid (Various Concentrations) start->treat mts MTS Assay treat->mts mammo Mammosphere Assay treat->mammo wb Western Blot treat->wb prolif Cell Proliferation mts->prolif csc Cancer Stem Cell Properties mammo->csc cmyc c-Myc Protein Levels wb->cmyc

Caption: A general workflow for in vitro testing of 3-O-trans-p-coumaroyltormentic acid.

G cluster_pathway Proposed Signaling Pathway of 3-O-trans-p-coumaroyltormentic acid cluster_effects Downstream Cellular Effects compound 3-O-trans-p-coumaroyltormentic acid proteasome Proteasome compound->proteasome Promotes (Ubiquitin-Independent) cmyc c-Myc Protein proteasome->cmyc Targets degradation Degradation cmyc->degradation proliferation Decreased Cell Proliferation cmyc->proliferation Inhibition of csc_activity Decreased CSC Activity (e.g., Mammosphere Formation) cmyc->csc_activity Inhibition of self_renewal Decreased Self-Renewal Gene Expression (SOX2, OCT4, CD44) cmyc->self_renewal Inhibition of

Caption: Proposed mechanism of action for 3-O-trans-p-coumaroyltormentic acid.

References

Application Notes and Protocols for 3-O-trans-p-coumaroyltormentic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-trans-p-coumaroyltormentic acid is a naturally occurring pentacyclic triterpene acid that has garnered significant interest in biomedical research for its potent anti-cancer and anti-inflammatory properties. Isolated from various plant sources, including Aronia melanocarpa (black chokeberry) and Eriobotrya japonica (loquat) leaves, this compound has demonstrated efficacy in various cancer cell lines and models of inflammation.[1][2] These application notes provide a comprehensive overview of its use in cell culture, including its mechanisms of action, and detailed protocols for its application in key cellular assays.

Mechanism of Action

3-O-trans-p-coumaroyltormentic acid exerts its biological effects through multiple mechanisms:

  • Anti-Cancer Activity:

    • Inhibition of Cancer Stem Cells (CSCs): It has been shown to inhibit the formation of mammospheres, a key characteristic of breast CSCs, and reduce the population of CD44high/CD24low cells.[1]

    • Downregulation of c-Myc: The compound preferentially reduces the protein levels of c-Myc, a critical survival factor for CSCs, by inducing its degradation.[1]

    • Induction of Apoptosis: It induces programmed cell death (apoptosis) in cancer cells, such as human leukemia HL60 cells, primarily through the mitochondrial pathway.[2] This involves the activation of caspases-3 and -9 and an increase in the Bax/Bcl-2 ratio.[2]

    • Topoisomerase I Inhibition: The compound exhibits inhibitory activity against DNA topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells.[2]

    • Inhibition of Notch Signaling: In breast cancer cells, a related compound, 3-O-(E)-p-coumaroyl betulinic acid, has been shown to inhibit the Notch signaling pathway, which is associated with tumor aggressiveness and drug resistance.[3]

  • Anti-Inflammatory Effects:

    • NF-κB Signaling Inhibition: 3-O-trans-p-coumaroyltormentic acid significantly reduces the production of pro-inflammatory cytokines, such as TNFα, IL-8, CCL2, CXCL5, and CXCL11, by targeting the NF-κB signaling pathway in macrophages.

    • Reduction of Oxidative Stress: It effectively mitigates oxidative stress by reducing cellular levels of reactive oxygen species (ROS) and nitric oxide (NO).

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of 3-O-trans-p-coumaroyltormentic acid in various cell culture experiments.

Cell LineAssay TypeEffective ConcentrationIncubation TimeObserved EffectReference
MCF-7 (Breast Cancer)Cell Proliferation (MTS Assay)≥40 µM48 hoursConcentration-dependent inhibition of cell proliferation.[1]
MDA-MB-231 (Breast Cancer)Cell Proliferation (MTS Assay)≥80 µM48 hoursConcentration-dependent inhibition of cell proliferation.[1]
MCF-7 (Breast Cancer)Mammosphere Formation10 µM, 20 µM7 daysInhibition of mammosphere formation in a dose-dependent manner.[1]
MDA-MB-231 (Breast Cancer)Mammosphere Formation10 µM, 20 µM7 daysInhibition of mammosphere formation in a dose-dependent manner.[1]
HL60 (Human Leukemia)CytotoxicityEC50: 5.0-8.1 µMNot specifiedPotent cytotoxicity.[2]
HL60 (Human Leukemia)Topoisomerase I InhibitionIC50: 20.3-36.5 µMNot specifiedPotent inhibition of Topoisomerase I.[2]
THP-1 (Macrophages)Anti-inflammatoryNot specifiedNot specifiedSignificant reduction of pro-inflammatory cytokines (TNFα, IL-8, CCL2, CXCL5, CXCL11).

Experimental Protocols

Here are detailed protocols for key experiments involving 3-O-trans-p-coumaroyltormentic acid.

Cell Viability and Proliferation Assay (MTS Assay)

This protocol is for determining the effect of 3-O-trans-p-coumaroyltormentic acid on the viability and proliferation of adherent cancer cell lines.

MTS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTS Assay cluster_analysis Data Analysis start Seed cells in a 96-well plate incubate1 Incubate for 24h to allow attachment start->incubate1 treat Treat cells with varying concentrations of 3-O-trans-p-coumaroyltormentic acid incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate cell viability relative to control read->analyze

MTS Assay Workflow for Cell Viability Assessment

Materials:

  • Adherent cancer cells (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • 3-O-trans-p-coumaroyltormentic acid stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of 3-O-trans-p-coumaroyltormentic acid in complete medium from the stock solution. Suggested concentrations to test range from 1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group using the following formula:

      • % Viability = (AbsorbanceTreated / AbsorbanceControl) x 100

Mammosphere Formation Assay

This protocol is for assessing the effect of 3-O-trans-p-coumaroyltormentic acid on the self-renewal capacity of cancer stem cells.

Mammosphere_Assay_Workflow cluster_prep Cell Preparation cluster_culture Mammosphere Culture cluster_analysis Analysis start Prepare a single-cell suspension count Count viable cells start->count seed Seed cells in ultra-low attachment plates with mammosphere medium count->seed treat Add 3-O-trans-p-coumaroyltormentic acid seed->treat incubate Incubate for 7 days treat->incubate image Image and count mammospheres (>50 µm) incubate->image calculate Calculate Mammosphere Forming Efficiency (MFE) image->calculate

Mammosphere Formation Assay Workflow

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, bFGF, and heparin)

  • Ultra-low attachment 6-well plates

  • 3-O-trans-p-coumaroyltormentic acid stock solution (in DMSO)

  • Microscope with a camera

Procedure:

  • Cell Preparation:

    • Culture breast cancer cells to sub-confluency.

    • Gently detach the cells using a non-enzymatic cell dissociation solution or by scraping.

    • Pass the cells through a 40 µm cell strainer to obtain a single-cell suspension.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

  • Mammosphere Culture:

    • Seed the single cells at a low density (e.g., 5,000-20,000 cells/well) in ultra-low attachment 6-well plates containing 2 mL of mammosphere culture medium per well.

    • Add 3-O-trans-p-coumaroyltormentic acid to the desired final concentrations (e.g., 10 µM and 20 µM). Include a vehicle control.

    • Incubate the plates undisturbed for 7 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • After 7 days, visualize and capture images of the mammospheres using a microscope.

    • Count the number of mammospheres with a diameter greater than 50 µm in each well.

    • Calculate the Mammosphere Forming Efficiency (MFE) using the following formula:

      • MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by 3-O-trans-p-coumaroyltormentic acid using flow cytometry.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis start Seed and grow cells treat Treat with 3-O-trans-p-coumaroyltormentic acid start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash cells with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze apoptotic vs. necrotic vs. live cells acquire->analyze

Apoptosis Assay Workflow

Materials:

  • Cancer cells (e.g., HL60)

  • Complete cell culture medium

  • 6-well plates

  • 3-O-trans-p-coumaroyltormentic acid stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere (if applicable).

    • Treat the cells with the desired concentrations of 3-O-trans-p-coumaroyltormentic acid and a vehicle control for the appropriate duration (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization (if necessary) and centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Gate the cell populations based on their fluorescence signals:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Western Blotting

This protocol is for analyzing the expression of specific proteins (e.g., c-Myc, caspases, Bcl-2 family proteins) in cells treated with 3-O-trans-p-coumaroyltormentic acid.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_gel Electrophoresis and Transfer treat Treat cells with compound lyse Lyse cells and extract proteins treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify prepare Prepare samples with loading buffer quantify->prepare sds_page Separate proteins by SDS-PAGE prepare->sds_page block Block membrane primary_ab Incubate with primary antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with ECL substrate wash2->detect transfer Transfer proteins to PVDF membrane sds_page->transfer transfer->block

Western Blotting Workflow

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Myc, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cell pellets in ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Imaging:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin.

Signaling Pathways

Inhibition of c-Myc in Cancer Stem Cells

3-O-trans-p-coumaroyltormentic acid targets breast cancer stem cells by promoting the degradation of the c-Myc oncoprotein, a key regulator of CSC self-renewal and proliferation.

cMyc_Pathway compound 3-O-trans-p-coumaroyltormentic acid cMyc c-Myc Protein compound->cMyc Induces degradation c-Myc Degradation cMyc->degradation self_renewal CSC Self-Renewal (Sox2, Oct4, CD44) degradation->self_renewal Inhibits proliferation CSC Proliferation degradation->proliferation Inhibits mammosphere Mammosphere Formation degradation->mammosphere Inhibits

Inhibition of the c-Myc Pathway in Cancer Stem Cells

Induction of Apoptosis via the Mitochondrial Pathway

In leukemia cells, 3-O-trans-p-coumaroyltormentic acid induces apoptosis primarily through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway compound 3-O-trans-p-coumaroyltormentic acid topoisomerase Topoisomerase I compound->topoisomerase Inhibits bax_bcl2 Increased Bax/Bcl-2 Ratio compound->bax_bcl2 mitochondria Mitochondrial Disruption bax_bcl2->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial Apoptosis Pathway Induction

Anti-Inflammatory Action via NF-κB Inhibition

The anti-inflammatory effects of 3-O-trans-p-coumaroyltormentic acid are mediated by the inhibition of the NF-κB signaling pathway.

NFkB_Pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation cytokines Pro-inflammatory Cytokines (TNFα, IL-8, CCL2, etc.) nfkb_activation->cytokines compound 3-O-trans-p-coumaroyltormentic acid compound->nfkb_activation Inhibits inflammation Inflammation cytokines->inflammation

Inhibition of the NF-κB Inflammatory Pathway

References

Application Notes and Protocols for the Quantification of 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 3-O-trans-p-coumaroyltormentic acid. The methodologies described are based on established analytical techniques for triterpenoids and related phenolic compounds, offering robust frameworks for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

3-O-trans-p-coumaroyltormentic acid is a naturally occurring triterpenoid (B12794562) derivative isolated from sources such as Aronia melanocarpa (black chokeberry).[1][2] It has demonstrated potential biological activities, including the inhibition of breast cancer stem cell formation.[1][2] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and drug development.

The molecular weight of 3-O-trans-p-coumaroyltormentic acid is 634 g/mol . Electrospray ionization mass spectrometry has shown quasi-molecular ion peaks at m/z 635.2 [M+H]⁺ in positive mode and m/z 633.2 [M-H]⁻ in negative mode.[1] These mass-to-charge ratios are crucial for developing selective LC-MS/MS methods.

Analytical Methods Overview

Two primary analytical methods are proposed for the quantification of 3-O-trans-p-coumaroyltormentic acid:

  • HPLC-UV: A widely accessible and reliable method suitable for routine analysis and quality control, particularly when reference standards are available.

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for complex matrices such as biological fluids and for trace-level quantification.[3]

Quantitative Data Summary

While specific quantitative validation data for 3-O-trans-p-coumaroyltormentic acid is not extensively published, the following tables summarize typical performance parameters for analytical methods used for structurally similar triterpenoid saponins.[3] These tables provide a benchmark for method development and validation.

Table 1: Representative HPLC-UV Method Validation Parameters for Triterpenoid Quantification

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[3]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[3]
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0[3]

Table 2: Representative LC-MS/MS Method Validation Parameters for Triterpenoid Quantification

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Glycyrrhetinic acid>0.9980.61.7Not Reported2.62[4]
Betulinic acid>0.9980.61.7Not Reported2.40[4]
Oleanolic acid>0.9980.51.5Not Reported4.82[4]
Ursolic acid>0.9980.51.5Not Reported6.82[4]

Experimental Protocols

Sample Preparation (General Protocol for Plant Material)

A general procedure for the extraction of 3-O-trans-p-coumaroyltormentic acid from plant material involves the following steps:

  • Drying and Grinding: Dry the plant material (e.g., berries, leaves) to a constant weight and grind it into a fine powder to increase the surface area for extraction.[3]

  • Extraction:

    • Weigh a precise amount of the powdered plant material.

    • Perform extraction with a suitable solvent. Based on the analysis of similar compounds, methanol (B129727) or a mixture of methanol and chloroform (B151607) (1:1) is recommended.[4]

    • Use techniques such as ultrasonication or maceration to enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • The filtrate can be concentrated under reduced pressure if necessary.

  • Purification (Optional): For complex matrices, a Solid Phase Extraction (SPE) step can be employed to enrich the triterpenoid saponin (B1150181) fraction.

G cluster_sample_prep Sample Preparation Workflow node_drying Drying and Grinding of Plant Material node_extraction Solvent Extraction (e.g., Methanol) node_drying->node_extraction node_filtration Filtration node_extraction->node_filtration node_concentration Concentration (optional) node_filtration->node_concentration node_spe Solid Phase Extraction (SPE) (optional for complex matrices) node_concentration->node_spe node_final_sample Final Sample for Analysis node_concentration->node_final_sample node_spe->node_final_sample G cluster_lcms_workflow LC-MS/MS Quantification Workflow node_lc_separation LC Separation (Reversed-Phase C18) node_ionization Electrospray Ionization (ESI) node_lc_separation->node_ionization node_mass_analyzer1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) node_ionization->node_mass_analyzer1 node_fragmentation Collision Cell (Q2) (Fragmentation) node_mass_analyzer1->node_fragmentation node_mass_analyzer2 Mass Analyzer 2 (Q3) (Product Ion Selection) node_fragmentation->node_mass_analyzer2 node_detector Detector node_mass_analyzer2->node_detector node_data_analysis Data Analysis (Quantification) node_detector->node_data_analysis G center_node Analytical Method Validation node_specificity Specificity center_node->node_specificity node_linearity Linearity center_node->node_linearity node_range Range center_node->node_range node_accuracy Accuracy center_node->node_accuracy node_precision Precision center_node->node_precision node_lod LOD center_node->node_lod node_loq LOQ center_node->node_loq

References

Application Notes and Protocols for In Vivo Administration of 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols for the in vivo administration of 3-O-trans-p-coumaroyltormentic acid are representative and inferred from studies on structurally related compounds, such as tormentic acid and other pentacyclic triterpenoids. As of the latest literature review, specific in vivo administration studies in rodent models for 3-O-trans-p-coumaroyltormentic acid have not been published. Therefore, these protocols should be considered as a starting point for study design and may require optimization.

Introduction

3-O-trans-p-coumaroyltormentic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants, including Eriobotrya japonica[1]. It is a derivative of tormentic acid, esterified with a trans-p-coumaroyl group at the C-3 position[1]. Pentacyclic triterpenes, as a class, are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties[2]. Recent research has highlighted the potential of 3-O-trans-p-coumaroyltormentic acid in targeting breast cancer stem cells in vitro by downregulating c-Myc protein expression[3][4]. Furthermore, the addition of the p-coumaroyl ester group may enhance its anti-inflammatory effects compared to tormentic acid by targeting NF-κB signaling[1].

These promising in vitro findings necessitate well-designed in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of 3-O-trans-p-coumaroyltormentic acid in relevant animal models. This document provides detailed, extrapolated protocols for oral and intraperitoneal administration in rodents to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize dosages and administration routes from in vivo studies of tormentic acid and a related triterpenoid, moronic acid, which can be used as a reference for designing studies with 3-O-trans-p-coumaroyltormentic acid.

Table 1: Summary of In Vivo Dosages for Tormentic Acid

CompoundAnimal ModelAdministration RouteDosageTherapeutic AreaReference
Tormentic AcidMiceNot Specified2.5 mg/kgAnti-inflammatory[2][5]
Tormentic AcidC57BL/6J MiceOralNot SpecifiedAnti-diabetic, Anti-hyperlipidemic[6][7]

Table 2: Example of a Detailed In Vivo Protocol for a Structurally Related Triterpenoid (Moronic Acid)

ParameterDescription
Compound Moronic Acid
Animal Model 8-10 week old C57BL/6 mice
Induction of Disease 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 5-7 days to induce acute colitis
Administration Route Oral gavage
Vehicle 10% Tween 80 in sterile saline
Dosage e.g., 10 mg/kg
Preparation A stock solution in an organic solvent (e.g., DMSO) is prepared first, then a working suspension is made in the vehicle.
Frequency Daily
Duration 8 days
Endpoint Analysis Colon length measurement, histological analysis of colon tissue
Reference [8]

Experimental Protocols

Based on the available data for related compounds, the following are detailed, hypothetical protocols for the in vivo administration of 3-O-trans-p-coumaroyltormentic acid.

This protocol is adapted from established methods for administering poorly water-soluble triterpenoids to mice[8][9].

3.1.1. Materials

  • 3-O-trans-p-coumaroyltormentic acid

  • Vehicle: 10% Tween 80 in sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)

  • Sterile water for injection or sterile saline

  • 22-gauge, ball-tipped gavage needles

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Animal scale

  • Vortex mixer and/or sonicator

3.1.2. Procedure

  • Animal Model: Use appropriate mouse models for the disease under investigation (e.g., xenograft models for cancer, streptozotocin-induced for diabetes, or DSS-induced for colitis)[8][10].

  • Dosage Calculation: Based on studies with tormentic acid and other triterpenoids, a starting dose range of 5-50 mg/kg body weight can be considered. The final dose should be determined by dose-ranging studies.

  • Preparation of Formulation:

    • Due to the poor water solubility of triterpenoids, a suspension is typically required.

    • Method A (Direct Suspension): Weigh the required amount of 3-O-trans-p-coumaroyltormentic acid and suspend it in the vehicle (10% Tween 80 in sterile saline). Use a vortex mixer and/or sonicator to ensure a homogenous suspension.

    • Method B (With DMSO): For difficult-to-suspend compounds, first dissolve the compound in a minimal amount of DMSO. Then, add this solution to the vehicle while vortexing to create a fine suspension. Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.

    • Prepare the formulation fresh daily.

  • Administration:

    • Weigh the mouse to determine the exact volume to be administered. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

    • Gently restrain the mouse.

    • Insert the ball-tipped gavage needle carefully into the esophagus and deliver the formulation directly into the stomach.

    • Administer the formulation daily or as determined by the experimental design.

  • Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, behavioral changes, or distress.

This protocol is based on standard procedures for IP injections in rodents[11][12][13][14].

3.2.1. Materials

  • 3-O-trans-p-coumaroyltormentic acid

  • Vehicle: A suitable vehicle in which the compound can be dissolved or suspended (e.g., a mixture of DMSO, Cremophor EL, and saline).

  • Sterile saline (0.9% NaCl)

  • 23-25 gauge needles

  • Appropriately sized sterile syringes (e.g., 1 or 3 mL)

  • Animal scale

  • Antiseptic (e.g., 70% ethanol)

3.2.2. Procedure

  • Animal Model: Select a rat model relevant to the therapeutic area of interest.

  • Dosage Calculation: A starting dose can be extrapolated from in vitro effective concentrations or based on data from similar compounds. A range of 2.5-25 mg/kg could be considered for initial studies.

  • Preparation of Formulation:

    • Solubilize 3-O-trans-p-coumaroyltormentic acid in a suitable solvent system. The final formulation must be sterile and non-irritating. A common vehicle for IP injection of hydrophobic compounds is a mixture such as 10% DMSO, 10% Cremophor EL, and 80% sterile saline.

    • Ensure the compound is fully dissolved or forms a very fine, homogenous suspension.

    • Filter the final solution through a 0.22 µm sterile filter if possible.

  • Administration:

    • Weigh the rat to calculate the injection volume. The maximum recommended IP injection volume in rats is 10 mL/kg[12].

    • Restrain the rat securely. The animal should be positioned with its head tilted downwards to move the abdominal organs away from the injection site.

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum[13].

    • Swab the injection site with an antiseptic.

    • Insert the needle at a 30-45° angle into the peritoneal cavity.

    • Aspirate gently to ensure that a blood vessel or organ has not been punctured. If blood or any fluid is drawn, withdraw the needle and inject at a different site with a fresh needle and syringe.

    • Inject the formulation slowly.

  • Monitoring: Observe the animals closely after injection for any adverse reactions and monitor their overall health throughout the study.

Visualizations

G Figure 1: General In Vivo Experimental Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Endpoint Analysis cluster_3 Data Interpretation prep_compound Prepare 3-O-trans-p-coumaroyltormentic acid formulation administer Administer compound via chosen route (e.g., oral gavage) prep_compound->administer animal_model Acclimatize and randomize animal models animal_model->administer monitor Daily monitoring (weight, clinical signs) administer->monitor euthanize Euthanize animals at study endpoint monitor->euthanize collect Collect blood and tissues for analysis euthanize->collect analyze Perform biochemical, histological, and molecular analyses collect->analyze data_analysis Statistical analysis of results analyze->data_analysis conclusion Draw conclusions on efficacy and safety data_analysis->conclusion

Caption: General In Vivo Experimental Workflow.

G Figure 2: Proposed Anti-Cancer Signaling Pathway compound 3-O-trans-p-coumaroyltormentic acid cmyc_protein c-Myc Protein compound->cmyc_protein Induces degradation of self_renewal_genes Self-Renewal Genes (CD44, SOX2, OCT4) compound->self_renewal_genes Inhibition csc_properties Cancer Stem Cell (CSC) Properties (Proliferation, Self-Renewal) compound->csc_properties Inhibition degradation Ubiquitin-Proteasome Degradation cmyc_protein->degradation cmyc_protein->self_renewal_genes Upregulates self_renewal_genes->csc_properties Promotes

Caption: Proposed Anti-Cancer Signaling Pathway.

References

Application Notes: 3-O-trans-p-coumaroyltormentic Acid as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-trans-p-coumaroyltormentic acid is a naturally occurring pentacyclic triterpene acid isolated from plants such as Aronia.[1] As a derivative of tormentic acid, this compound has emerged as a valuable molecular probe in cancer biology and inflammation research.[1][2][3] Its utility lies in its ability to specifically modulate key cellular signaling pathways, making it an excellent tool for investigating disease mechanisms and for the initial stages of drug discovery.

These application notes provide a comprehensive overview of 3-O-trans-p-coumaroyltormentic acid's mechanism of action and detailed protocols for its use as a molecular probe to investigate the c-Myc pathway in breast cancer stem cells (CSCs), to study the unfolded protein response (UPR) in leukemia, and to explore the NF-κB signaling cascade in inflammation.

Physicochemical Data

PropertyValueSource
Molecular Weight 634 g/mol [1]
Quasimolecular Ions m/z 635.2 [M + H]⁺ m/z 633.2 [M - H]⁻[1]
Class Ursane-type Pentacyclic Triterpene[2]
Known Sources Aronia (Chokeberry), Eriobotrya japonica callus culture[1][2]

Application 1: Probing the c-Myc Pathway in Breast Cancer Stem Cells

3-O-trans-p-coumaroyltormentic acid serves as a potent inhibitor of breast cancer stem cells (CSCs) by targeting the c-Myc oncogene, a critical transcription factor for CSC survival and self-renewal.[1][4] It provides a tool to study the consequences of c-Myc disruption in cancer progression.

Mechanism of Action: The compound induces the ubiquitin-independent degradation of the c-Myc protein.[1] This targeted reduction in c-Myc levels leads to the downregulation of key self-renewal genes, including Sox2, Oct4, and CD44.[1] Consequently, the probe inhibits the formation and proliferation of mammospheres (in vitro tumor models) and reduces the population of CSCs characterized by CD44high/CD24low and high aldehyde dehydrogenase (ALDH) activity.[1][4]

G probe 3-O-trans-p-coumaroyltormentic acid cmyc c-Myc Protein probe->cmyc targets degradation Ubiquitin-Independent Degradation cmyc->degradation induces genes Downregulation of Self-Renewal Genes (Sox2, Oct4, CD44) degradation->genes inhibition Inhibition of CSC Properties (Self-Renewal, Proliferation) genes->inhibition outcome Reduced Mammosphere Formation & CSC Population inhibition->outcome

Caption: Mechanism of action in breast CSCs.
Quantitative Data: Efficacy in Breast Cancer Models

AssayCell LineConcentrationEffectSource
Mammosphere Formation MDA-MB-23140 µM (cis-isomer)Inhibition of primary mammosphere formation[1]
Cell Proliferation MCF-7, MDA-MB-231≥80 µM (cis-isomer)Inhibition of cell proliferation after 48h[1]
CSC Marker Reduction MDA-MB-231Not specifiedDecreased CD44high/CD24low subpopulation[1]
CSC Marker Reduction MDA-MB-231Not specifiedReduced ALDH-positive cell proportion[1]
Protocol 1: Mammosphere Formation and Proliferation Assay

This protocol assesses the effect of the molecular probe on the self-renewal and proliferative capacity of cancer stem cells.

A. Mammosphere Formation

  • Cell Seeding: Seed single-cell suspensions of MDA-MB-231 cells (1,000 cells/well) in ultra-low attachment 6-well plates.

  • Culture Medium: Use serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

  • Treatment: Add 3-O-trans-p-coumaroyltormentic acid at desired concentrations (e.g., 10, 20, 40 µM) and a DMSO vehicle control.

  • Incubation: Culture for 7-10 days until mammospheres are visible in the control group.

  • Analysis: Capture images and count the number of mammospheres (diameter > 50 µm) per well.

B. Mammosphere Proliferation

  • Primary Mammosphere Culture: Generate primary mammospheres as described above for 5-7 days.

  • Treatment: Treat established mammospheres with the probe or DMSO for 48 hours.

  • Dissociation: Collect mammospheres, centrifuge, and dissociate into single cells using TrypLE.

  • Replating: Plate an equal number of viable cells in a new 6-well plate.

  • Cell Counting: Count the total number of cells at 24, 48, and 72 hours post-replating to determine the proliferation rate.[1]

Protocol 2: Analysis of CSC Markers by Flow Cytometry

This protocol quantifies the effect of the probe on specific CSC subpopulations.

  • Cell Treatment: Culture MDA-MB-231 cells in standard adherent conditions and treat with the probe or DMSO for 24 hours.[1]

  • Cell Harvesting: Harvest cells using a non-enzymatic dissociation solution.

  • ALDEFLUOR Assay:

    • Perform the ALDEFLUOR assay according to the manufacturer's protocol to measure ALDH activity.

    • Use DEAB as a negative control to set the gates for the ALDH-positive population.

  • CD44/CD24 Staining:

    • Incubate cells with fluorescently-conjugated antibodies against CD44 (e.g., FITC) and CD24 (e.g., PE).

    • Include isotype controls for proper gating.

  • Data Acquisition: Analyze the stained cells on a flow cytometer. Quantify the percentage of ALDH-positive cells and the CD44high/CD24low subpopulation.[1]

Application 2: Probing Apoptosis via ROS and the Unfolded Protein Response (UPR)

In human leukemia cells, a related compound, 3-O-trans-p-coumaroyl-alphitolic acid (3OTPCA), has been shown to induce apoptosis, suggesting that 3-O-trans-p-coumaroyltormentic acid could be used as a probe to explore similar mechanisms involving oxidative and endoplasmic reticulum (ER) stress.[5]

Mechanism of Action: The probe induces the generation of reactive oxygen species (ROS), specifically superoxide (B77818) anions. This leads to ER stress and activation of the Unfolded Protein Response (UPR).[5] UPR activation, coupled with an increase in intracellular calcium, triggers the intrinsic (mitochondrial) apoptotic pathway.[5] This cascade involves the downregulation of the anti-apoptotic protein Bcl-2 and the cleavage of caspases, ultimately leading to programmed cell death.[5]

G probe 3-O-trans-p-coumaroyltormentic acid ros ROS Production (Superoxide Anions) probe->ros er ER Stress & UPR Activation probe->er mito Mitochondrial Pathway Activation ros->mito calcium Increased Intracellular Ca2+ er->calcium bcl2 Bcl-2 Downregulation er->bcl2 calcium->mito bcl2->mito caspase Caspase-3 Cleavage mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: ROS/UPR-mediated apoptosis pathway.
Protocol 3: Measurement of Apoptosis by Annexin V/PI Staining

  • Cell Culture and Treatment: Seed human leukemia cells (e.g., U937) and treat with the probe for 24 hours.

  • Staining: Harvest cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Application 3: Investigating the NF-κB Anti-Inflammatory Pathway

Recent studies indicate that 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory properties of tormentic acid by targeting the NF-κB signaling pathway.[3] This makes the compound a useful tool for dissecting inflammatory responses.

Mechanism of Action: The compound inhibits the activation of NF-κB, a master regulator of pro-inflammatory gene expression. This action helps mitigate the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[3]

General Experimental Workflow

The use of 3-O-trans-p-coumaroyltormentic acid as a molecular probe typically follows a standardized workflow from cell treatment to endpoint analysis.

G start Cell Culture (e.g., MDA-MB-231, THP-1) treat Treatment with Probe & Vehicle Control start->treat incubate Incubation (Time-course dependent on assay) treat->incubate harvest Harvest Cells, Lysates, or Supernatant incubate->harvest analysis Downstream Analysis harvest->analysis fc Flow Cytometry (CSC Markers, Apoptosis) analysis->fc wb Western Blot (Protein Expression) analysis->wb pcr RT-qPCR (Gene Expression) analysis->pcr end Data Interpretation fc->end wb->end pcr->end

Caption: General experimental workflow.

References

Troubleshooting & Optimization

stability issues of 3-O-trans-p-coumaroyltormentic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-O-trans-p-coumaroyltormentic acid in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 3-O-trans-p-coumaroyltormentic acid in solution?

A1: The stability of 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) ester, is primarily influenced by pH, temperature, solvent, and exposure to light. As with many ester-containing compounds, the ester linkage is susceptible to hydrolysis, particularly under basic conditions.

Q2: What is the likely degradation pathway for this compound in solution?

A2: The most probable degradation pathway is the hydrolysis of the ester bond at the C-3 position. This reaction would yield tormentic acid and trans-p-coumaric acid. This hydrolysis is generally catalyzed by basic (alkaline) conditions and accelerated by higher temperatures. Acidic conditions may also lead to slower hydrolysis over extended periods.

Q3: What are the recommended solvents for preparing stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving many organic compounds of this nature for in vitro studies. For other applications, solubility may be achieved in hot alcohol. However, it is crucial to minimize the amount of water in stock solutions to reduce the risk of hydrolysis during storage.

Q4: How should I store stock solutions of 3-O-trans-p-coumaroyltormentic acid?

A4: For optimal stability, stock solutions should be stored at low temperatures, ideally at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in tightly sealed containers and protected from light. Studies on other saponins (B1172615) have shown that storage in a cold room (e.g., 10°C) significantly reduces degradation compared to room temperature.[1][2]

Q5: How stable is 3-O-trans-p-coumaroyltormentic acid in aqueous solutions or cell culture media?

A5: Aqueous solutions of saponins are generally not stable for long periods.[3] It is strongly recommended to prepare fresh aqueous solutions or dilutions in cell culture media immediately before use. The stability in aqueous media is pH-dependent, with better stability observed in acidic to neutral conditions (pH 5.8-7.0) for related pentacyclic triterpenes.[4] At physiological pH (around 7.4) and 37°C, the rate of hydrolysis is expected to increase.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected bioactivity in experiments. Degradation of the compound in stock or working solutions.1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to avoid freeze-thaw cycles. 3. Prepare working dilutions immediately before each experiment. 4. Verify the purity of your stock solution using an appropriate analytical method like HPLC.
Precipitate forms when diluting DMSO stock solution into aqueous buffer or media. Low aqueous solubility of the compound.1. Decrease the final concentration of the compound in the aqueous solution. 2. Increase the percentage of DMSO in the final solution (ensure it is within the tolerance limits for your experimental system). 3. Use a sonicator to aid dissolution, but be mindful of potential heating.
Shift in retention time or appearance of new peaks in HPLC analysis over time. Chemical modification or degradation of the compound.1. The primary degradation is likely hydrolysis. Expect to see peaks corresponding to tormentic acid and trans-p-coumaric acid. 2. Review your storage conditions (temperature, light exposure, solvent). 3. Ensure the pH of your solution is not alkaline.

Quantitative Data Summary

While specific quantitative stability data for 3-O-trans-p-coumaroyltormentic acid is limited in publicly available literature, the following table summarizes general stability observations for related saponins and triterpenoids.

ParameterConditionObservationSource
Storage Temperature (Solid) 4°C, protected from light, in a well-closed containerStable for at least 4 months (for a pentacyclic triterpene enriched extract).[4]
Storage Temperature (Solid) Room Temperature, desiccatedExpected to be stable for at least one year (for Quillaja saponin).[5]
Storage Temperature (Solution) 10°C (in a cold room) vs. 26°C (room temperature) over 21 daysSignificantly lower degradation observed at 10°C.[1][2][1]
pH (Aqueous Alcoholic Solution) pH 5.8 and 7.0Stable.[4]
pH (Aqueous Alcoholic Solution) pH 8.2Not stable.[4]
Temperature (Aqueous Solution) 100°CStable for only about 5-10 minutes (for Quillaja saponin).[3]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Preparation:

    • Accurately weigh the desired amount of solid 3-O-trans-p-coumaroyltormentic acid in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-20 mM).

    • Vortex or sonicate briefly at room temperature until the solid is completely dissolved.

  • Storage:

    • Aliquot the stock solution into single-use volumes in tightly sealed, light-protecting tubes.

    • Store the aliquots at -20°C or -80°C.

    • For short-term storage (a few days), 4°C may be acceptable, but is not ideal.

Protocol 2: Stability Assessment by HPLC (General Method)

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

    • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase (Isocratic):

    • A mixture of acetonitrile, methanol, and an acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer at pH < 7). The exact ratio will need to be optimized to achieve good separation of the parent compound from potential degradants. A starting point could be a ratio similar to those used for other triterpenoids.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at the λmax of the p-coumaroyl group (around 310-315 nm) and the triterpenoid backbone (around 210 nm).

  • Procedure:

    • Prepare a fresh solution of 3-O-trans-p-coumaroyltormentic acid at a known concentration.

    • Inject the fresh solution to determine the initial retention time and peak area.

    • Store the solution under the conditions you wish to test (e.g., 37°C in cell culture media).

    • At various time points, inject samples and monitor for a decrease in the peak area of the parent compound and the appearance of new peaks.

    • Potential degradation products to look for are trans-p-coumaric acid and tormentic acid.

Visualizations

G cluster_prep Solution Preparation and Storage cluster_use Experimental Use solid_compound Solid Compound dissolve Dissolve in Anhydrous DMSO solid_compound->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution aliquot Aliquot into single-use tubes stock_solution->aliquot storage Store at -20°C to -80°C, protected from light aliquot->storage thaw Thaw a single aliquot storage->thaw dilute Dilute in Aqueous Buffer/Media (Prepare Fresh) thaw->dilute experiment Perform Experiment dilute->experiment discard Discard unused diluted solution experiment->discard

Caption: Recommended workflow for preparing and using solutions.

DegradationPathway parent 3-O-trans-p-coumaroyltormentic acid degradation_condition Hydrolysis (e.g., alkaline pH, high temp.) parent->degradation_condition product1 Tormentic Acid degradation_condition->product1 Breaks ester bond product2 trans-p-Coumaric Acid degradation_condition->product2 Breaks ester bond TroubleshootingFlow start Inconsistent Experimental Results? check_purity Check Stock Solution Purity (HPLC) start->check_purity degraded Degradation Detected? check_purity->degraded prepare_fresh Prepare Fresh Stock Solution Follow Best Practices degraded->prepare_fresh Yes check_protocol Review Experimental Protocol (e.g., dilution stability) degraded->check_protocol No

References

Technical Support Center: Overcoming Resistance to 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the use of 3-O-trans-p-coumaroyltormentic acid in cancer therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for 3-O-trans-p-coumaroyltormentic acid in cancer cells?

A1: 3-O-trans-p-coumaroyltormentic acid has been shown to inhibit the proliferation of breast cancer cells and suppress the formation of mammospheres, which are enriched in cancer stem cells (CSCs)[1][2]. A key mechanism of its action is the reduction of c-Myc protein levels, a crucial factor for CSC survival, by inducing its degradation[1][2]. It also reduces the CD44high/CD24low and aldehyde dehydrogenase (ALDH)-positive subpopulations, which are markers for breast CSCs[1]. Another related compound, 3-O-trans-p-coumaroyl-alphitolic acid, induces apoptosis in leukemia cells through the production of reactive oxygen species (ROS) and activation of the unfolded protein response[3].

Q2: My cancer cell line is showing reduced sensitivity to 3-O-trans-p-coumaroyltormentic acid. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to 3-O-trans-p-coumaroyltormentic acid have not been extensively documented, based on its known mechanism of action and general principles of drug resistance to natural compounds, potential mechanisms include:

  • Upregulation of c-Myc: Since the compound is known to target c-Myc for degradation, cancer cells may develop resistance by overexpressing c-Myc, thereby overwhelming the compound's effect.[4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of c-Myc-driven proliferation.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the compound out of the cell, reducing its intracellular concentration and efficacy. This is a common resistance mechanism for various triterpenoids.[6][7]

  • Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to drug-induced cell death.[8]

  • Enhanced DNA Repair Mechanisms: Although less directly related to the known mechanism, enhanced DNA repair could contribute to general drug resistance.[9]

Q3: How can I experimentally confirm if my resistant cell line has upregulated c-Myc?

A3: You can assess c-Myc protein levels using Western blotting. Compare the c-Myc expression in your resistant cell line to the parental, sensitive cell line. An increase in the c-Myc band intensity in the resistant line would suggest this as a potential resistance mechanism.

Q4: What strategies can I employ to overcome resistance to 3-O-trans-p-coumaroyltormentic acid in my experiments?

A4: To overcome resistance, consider the following approaches:

  • Combination Therapy: If c-Myc is upregulated, consider combining 3-O-trans-p-coumaroyltormentic acid with a known c-Myc inhibitor.

  • Inhibition of Efflux Pumps: If increased drug efflux is suspected, co-treatment with an ABC transporter inhibitor may restore sensitivity.

  • Targeting Bypass Pathways: If a bypass signaling pathway is identified, use a specific inhibitor for that pathway in combination with 3-O-trans-p-coumaroyltormentic acid.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for 3-O-trans-p-coumaroyltormentic acid between experiments.
Possible Cause Troubleshooting Steps
Cell Passage Number and Confluency Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.
Compound Instability Prepare fresh dilutions of 3-O-trans-p-coumaroyltormentic acid from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a multichannel pipette for seeding to ensure even cell distribution.
Edge Effects in Microplates Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation.
Problem 2: No significant decrease in mammosphere formation after treatment.
Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration or Treatment Duration Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.
Low Initial Cancer Stem Cell Population Ensure your parental cell line has a sufficient population of CSCs. You can enrich for CSCs by sorting for markers like CD44high/CD24low before the assay.
Issues with Mammosphere Culture Conditions Ensure the use of ultra-low attachment plates and appropriate serum-free media supplemented with growth factors like EGF and bFGF. Do not disturb the plates during incubation.[10][11][12]
Acquired Resistance Your cell line may have developed resistance. Consider generating a resistant cell line for comparison and to study resistance mechanisms.
Problem 3: Difficulty in generating a 3-O-trans-p-coumaroyltormentic acid-resistant cell line.
Possible Cause Troubleshooting Steps
Drug Concentration Increment is Too High Start with a low concentration (e.g., IC20) and increase the dose gradually (e.g., by 25-50% at each step) to allow cells to adapt.[13]
Treatment Duration is Too Short or Too Long A common method is continuous exposure with media changes every 3-4 days. Alternatively, a pulse treatment for a few hours can be used, followed by a recovery period.[14]
Cell Line is Highly Sensitive Some cell lines may be inherently too sensitive to develop resistance. Consider using a different cell line with a higher initial IC50.

Experimental Protocols

Protocol 1: Generation of a 3-O-trans-p-coumaroyltormentic Acid-Resistant Cancer Cell Line

This protocol describes a method for generating a drug-resistant cell line using stepwise increases in drug concentration.[13][14][15]

Materials:

  • Parental cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • 3-O-trans-p-coumaroyltormentic acid

  • 96-well plates

  • Cell culture flasks

  • Cell counting solution (e.g., Trypan Blue)

  • MTT or similar cell viability assay kit

Procedure:

  • Determine the Initial IC50:

    • Seed the parental cells in 96-well plates.

    • Treat with a range of 3-O-trans-p-coumaroyltormentic acid concentrations for 48-72 hours.

    • Determine the IC50 value using an MTT assay.

  • Initiate Resistance Induction:

    • Culture the parental cells in a flask with a starting concentration of 3-O-trans-p-coumaroyltormentic acid equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this concentration, changing the medium with fresh drug every 3-4 days, until the cell growth rate recovers.

  • Stepwise Increase in Drug Concentration:

    • Once the cells are growing steadily, subculture them and increase the drug concentration by 25-50%.

    • Repeat this process of gradual dose escalation, allowing the cells to adapt at each concentration.

  • Establishment of the Resistant Line:

    • Continue this process until the cells can tolerate a concentration that is significantly higher than the initial IC50 (e.g., 5-10 fold).

    • Culture the resistant cells continuously in the medium containing the final high concentration of the drug.

  • Characterization of the Resistant Line:

    • Determine the new IC50 of the resistant cell line and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).

    • Periodically check for resistance stability by growing the cells in a drug-free medium for several passages and then re-evaluating the IC50.

Protocol 2: Western Blot Analysis of c-Myc Expression

This protocol outlines the steps for detecting c-Myc protein levels in sensitive versus resistant cell lines.[16][17][18]

Materials:

  • Sensitive and resistant cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse cells from both sensitive and resistant lines in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Myc antibody and the loading control antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the c-Myc signal to the loading control to compare expression levels between the sensitive and resistant cell lines.

Visualizations

cluster_0 Hypothesized Resistance Mechanisms 3-O-trans-p-coumaroyltormentic acid 3-O-trans-p-coumaroyltormentic acid c-Myc Degradation c-Myc Degradation 3-O-trans-p-coumaroyltormentic acid->c-Myc Degradation Induces Increased Drug Efflux (ABC Transporters) Increased Drug Efflux (ABC Transporters) 3-O-trans-p-coumaroyltormentic acid->Increased Drug Efflux (ABC Transporters) Counteracted by Inhibition of CSC Proliferation Inhibition of CSC Proliferation c-Myc Degradation->Inhibition of CSC Proliferation Apoptosis Apoptosis Inhibition of CSC Proliferation->Apoptosis Upregulation of c-Myc Upregulation of c-Myc Resistance Resistance Upregulation of c-Myc->Resistance Leads to Activation of Bypass Pathways Activation of Bypass Pathways Activation of Bypass Pathways->Resistance Leads to Increased Drug Efflux (ABC Transporters)->Resistance Leads to

Caption: Hypothesized mechanisms of action and resistance to 3-O-trans-p-coumaroyltormentic acid.

cluster_1 Workflow for Investigating Resistance A 1. Establish Parental Cell Line IC50 B 2. Generate Resistant Cell Line (Dose Escalation) A->B C 3. Confirm Resistance (Compare IC50s) B->C D 4. Investigate Mechanisms C->D E Western Blot (c-Myc, ABC Transporters) D->E F Mammosphere Assay D->F G RNA Sequencing (Bypass Pathways) D->G H 5. Test Strategies to Overcome Resistance E->H F->H G->H I Combination Therapy H->I

References

Technical Support Center: Optimizing Dosage of 3-O-trans-p-coumaroyltormentic Acid for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of 3-O-trans-p-coumaroyltormentic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-trans-p-coumaroyltormentic acid and what is its primary mechanism of action in cancer research?

A1: 3-O-trans-p-coumaroyltormentic acid is a triterpene acid that has demonstrated anti-cancer properties, particularly against breast cancer stem cells (CSCs). Its primary mechanism of action is the induction of c-Myc protein degradation through a ubiquitin-independent pathway.[1] This leads to the inhibition of cancer cell proliferation, mammosphere formation, and the downregulation of self-renewal genes in CSCs.[1]

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The effective concentration of 3-O-trans-p-coumaroyltormentic acid can vary depending on the cell line and assay. Based on published studies, a concentration-dependent inhibition of cell proliferation is observed at ≥40 μM for MCF-7 and ≥80 μM for MDA-MB-231 breast cancer cells after 48 hours. Inhibition of mammosphere formation has been noted at concentrations as low as 10-20 μM.[1]

Q3: How should I dissolve and store 3-O-trans-p-coumaroyltormentic acid?

A3: 3-O-trans-p-coumaroyltormentic acid is a lipophilic compound. It is recommended to prepare a high-concentration stock solution in a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Q4: Are there any known in vivo dosage and toxicity data for this compound?

A4: Currently, there is limited publicly available information on the specific in vivo dosage, pharmacokinetics, and toxicity of 3-O-trans-p-coumaroyltormentic acid in animal models. However, studies on other triterpenoids suggest that this class of compounds has therapeutic potential in preclinical animal models for various cancers.[1] Researchers planning in vivo studies should conduct preliminary dose-escalation experiments to determine the maximum tolerated dose and assess potential toxicity.

Troubleshooting Guides

Issue 1: Low or no observable effect on cancer cell proliferation.

  • Possible Cause 1: Insufficient Concentration.

    • Solution: Increase the concentration of 3-O-trans-p-coumaroyltormentic acid. Refer to the provided data tables for effective concentration ranges in different cell lines. Perform a dose-response curve to determine the IC50 for your specific cell line.

  • Possible Cause 2: Compound Instability.

    • Solution: Prepare fresh working solutions from a frozen stock for each experiment. Triterpenoid compounds can be unstable in aqueous solutions over time. Minimize the exposure of the compound to light and elevated temperatures.

  • Possible Cause 3: Cell Line Resistance.

    • Solution: The sensitivity to 3-O-trans-p-coumaroyltormentic acid can vary between cell lines. Consider testing a panel of cell lines to identify more sensitive models.

Issue 2: Difficulty in dissolving the compound in aqueous media.

  • Possible Cause: Poor Solubility.

    • Solution: Ensure the compound is fully dissolved in a high-quality, anhydrous DMSO stock solution before diluting it in your culture medium. When diluting, add the DMSO stock to the medium dropwise while gently vortexing to prevent precipitation. If precipitation occurs, gentle warming (to 37°C) and sonication may help.

Issue 3: High variability in mammosphere formation assays.

  • Possible Cause 1: Inconsistent single-cell suspension.

    • Solution: Ensure complete dissociation of cells into a single-cell suspension before seeding. Clumps of cells can lead to the formation of multiple mammospheres, skewing the results. Use a cell strainer to remove any remaining aggregates.

  • Possible Cause 2: Variation in seeding density.

    • Solution: Use a precise cell counting method to ensure consistent seeding density across all wells. The number of mammospheres formed is directly proportional to the number of viable cancer stem cells seeded.

Quantitative Data Summary

Table 1: In Vitro Efficacy of 3-O-trans-p-coumaroyltormentic Acid on Breast Cancer Cell Lines

Cell LineAssayConcentration (μM)EffectIncubation TimeCitation
MCF-7Cell Proliferation (MTS)≥40Concentration-dependent inhibition48 hours[1]
MDA-MB-231Cell Proliferation (MTS)≥80Concentration-dependent inhibition48 hours[1]
MCF-7Mammosphere Formation10, 20Inhibition of formation and size reduction7 days[1]
MDA-MB-231Mammosphere Formation10, 20Inhibition of formation and size reduction7 days[1]
MDA-MB-231MigrationNot specifiedInhibitionNot specified[1]
MDA-MB-231Colony FormationNot specifiedInhibition7 days[1]
MDA-MB-231CD44high/CD24low Population20Reduction2 days[1]
MDA-MB-231ALDH-positive Population20Reduction from 1.0% to 0.4%2 days[1]

Experimental Protocols

Cell Proliferation Assay (MTS)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Prepare serial dilutions of 3-O-trans-p-coumaroyltormentic acid in the appropriate culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Incubation: Incubate the plate for 48 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Mammosphere Formation Assay
  • Plate Coating: Coat the wells of a 6-well ultra-low attachment plate with poly-HEMA to prevent cell adhesion.

  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Cell Seeding: Seed 1 x 104 cells/well in mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

  • Treatment: Add 3-O-trans-p-coumaroyltormentic acid at the desired concentrations (e.g., 10 µM, 20 µM). Include a vehicle control.

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified 5% CO2 atmosphere. Do not disturb the plate during this period.

  • Mammosphere Counting: Count the number of mammospheres (spheroids with a diameter > 50 µm) in each well using an inverted microscope.

  • Data Analysis: Calculate the mammosphere formation efficiency (MFE %) as (Number of mammospheres / Number of cells seeded) x 100.

Western Blot for c-Myc Degradation
  • Cell Treatment: Treat cells with 3-O-trans-p-coumaroyltormentic acid (e.g., 20 µM) for 24 hours. For protein degradation studies, co-treat with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) for various time points.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative c-Myc protein levels.

Visualizations

Signaling_Pathway 3-O-trans-p-coumaroyltormentic_acid 3-O-trans-p-coumaroyltormentic acid c-Myc_Protein c-Myc Protein 3-O-trans-p-coumaroyltormentic_acid->c-Myc_Protein Induces Proteasomal_Degradation Proteasomal Degradation (Ubiquitin-Independent) c-Myc_Protein->Proteasomal_Degradation Enhanced CSC_Survival_Factors CSC Survival Factors (e.g., Sox2, Oct4, CD44) c-Myc_Protein->CSC_Survival_Factors Upregulates Cell_Proliferation Cancer Stem Cell Proliferation & Self-Renewal Proteasomal_Degradation->Cell_Proliferation Inhibits CSC_Survival_Factors->Cell_Proliferation Promotes

Caption: Mechanism of action of 3-O-trans-p-coumaroyltormentic acid.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Dissolve Compound in DMSO (Stock Solution) treatment Treat with 3-O-trans-p-coumaroyltormentic acid (and Controls) prep_compound->treatment prep_cells Culture Breast Cancer Cells (e.g., MCF-7, MDA-MB-231) cell_seeding Seed Cells in Assay-Specific Plates prep_cells->cell_seeding cell_seeding->treatment incubation Incubate for Specified Duration treatment->incubation data_collection Collect Data (e.g., Absorbance, Sphere Count, Protein Bands) incubation->data_collection quantification Quantify Results data_collection->quantification interpretation Interpret Efficacy and Dosage quantification->interpretation

Caption: General experimental workflow for in vitro assays.

References

Technical Support Center: Large-Scale Synthesis of 3-O-trans-p-Coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 3-O-trans-p-coumaroyltormentic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 3-O-trans-p-coumaroyltormentic acid.

Problem 1: Low or No Yield of the Desired Ester

Question: My reaction is resulting in a very low yield, or no 3-O-trans-p-coumaroyltormentic acid at all. What are the likely causes and how can I optimize the reaction?

Answer: Low or non-existent yields in the esterification of tormentic acid are a common challenge, largely due to the inherent structural properties of the triterpenoid (B12794562).

  • Possible Cause 1: Steric Hindrance. The hydroxyl group at the C-3 position of tormentic acid is sterically hindered by its bulky, complex ring structure. This can significantly impede the approach of the acylating agent.

  • Possible Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Increase the reaction time and monitor progress closely using Thin Layer Chromatography (TLC). A gentle increase in temperature can also enhance the reaction rate, but this should be done cautiously to avoid side reactions.

  • Possible Cause 3: Side Reactions. In a Steglich esterification, a common side reaction is the 1,3-rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol. This side reaction can reduce the yield of the desired ester.[2][3]

    • Solution: The use of DMAP as a catalyst is crucial to suppress this side reaction. DMAP acts as an acyl transfer agent, forming a reactive intermediate that rapidly reacts with the alcohol, minimizing the formation of the N-acylurea byproduct.[2]

Problem 2: Difficulty in Product Purification

Question: I am struggling to purify the final product and remove byproducts, especially from a Steglich esterification. What are the recommended purification strategies?

Answer: The purification of lipophilic triterpenoid esters like 3-O-trans-p-coumaroyltormentic acid can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.

  • Challenge 1: Removal of Dicyclohexylurea (DCU). The DCU byproduct from the use of DCC in Steglich esterification is notoriously difficult to remove completely due to its partial solubility in many organic solvents.[1][4]

  • Challenge 2: Separation from Starting Materials. Unreacted tormentic acid and p-coumaric acid can be difficult to separate from the product.

    • Solution (Column Chromatography): Purification by column chromatography on silica (B1680970) gel is generally effective. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from the more polar starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most promising method for the large-scale synthesis of 3-O-trans-p-coumaroyltormentic acid?

A1: Two main routes show promise for large-scale production:

  • Chemical Synthesis via Steglich Esterification: This method is well-suited for overcoming the steric hindrance of tormentic acid and can be scaled up. Careful optimization of reaction conditions and purification strategies is essential for achieving high yields and purity.[1][2]

  • Biotechnological Production using Plant Cell Cultures: A patented method describes the production of 3-O-trans-p-coumaroyltormentic acid using plant cell suspension cultures, for instance from Malus x domestica. This approach offers a more sustainable and potentially cost-effective alternative for large-scale manufacturing.[5][6]

Q2: Are there any specific protecting groups required for this synthesis?

A2: For the direct esterification of tormentic acid with p-coumaric acid at the 3-O position, protecting other functional groups (like the carboxylic acid on tormentic acid or the phenolic hydroxyl on p-coumaric acid) may be necessary to avoid side reactions and improve selectivity. The choice of protecting groups would depend on the specific reaction conditions.

Q3: How can I monitor the progress of the esterification reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The product, being less polar than the starting acids, will have a higher Rf value.

Q4: What are the expected yields for the synthesis of 3-O-trans-p-coumaroyltormentic acid?

A4: Yields can vary significantly based on the chosen method and scale.

  • Chemical Synthesis: For Steglich esterification of complex, sterically hindered molecules, yields can range from moderate to good (typically 50-80%), depending on the optimization of the reaction conditions.

  • Biotechnological Production: According to a patent, the composition obtained from Malus x domestica cell cultures can contain approximately 10-30% by weight of 3-O-trans-p-coumaroyltormentic acid relative to the total mixture of extracted triterpenes.[6]

Quantitative Data Summary

ParameterChemical Synthesis (Steglich Esterification)Biotechnological Production (Plant Cell Culture)
Starting Materials Tormentic Acid, trans-p-Coumaric AcidPlant cell callus (e.g., Malus x domestica)
Key Reagents DCC (or EDC), DMAPCell culture media, elicitors
Typical Reaction Time 12-24 hoursSeveral days to weeks
Product Yield 50-80% (estimated, requires optimization)10-30% of total triterpene extract[6]
Purity High purity achievable after chromatographyProduct is part of a mixture of triterpenes

Experimental Protocols

1. Chemical Synthesis: Steglich Esterification Protocol

This protocol is a representative procedure for the esterification of tormentic acid with p-coumaric acid.

  • Preparation: In a round-bottom flask, dissolve tormentic acid (1 equivalent) and trans-p-coumaric acid (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.

  • Cooling: Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate (B1210297) solvent system).

  • Workup:

    • Once the reaction is complete, cool the mixture to 0°C to precipitate the dicyclohexylurea (DCU) byproduct.

    • Filter the mixture and wash the solid DCU with cold DCM.

    • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain pure 3-O-trans-p-coumaroyltormentic acid.

2. Biotechnological Production: General Workflow

This outlines the general steps described in the patented process for producing a composition containing 3-O-trans-p-coumaroyltormentic acid.

  • Callus Induction: Initiate callus cultures from a suitable plant source (e.g., Malus x domestica) on a solid medium.[5][6]

  • Suspension Culture: Transfer the callus to a liquid medium to establish a suspension culture.

  • Elicitation: After a period of growth, add an elicitor (e.g., methyl jasmonate) to the culture to stimulate the production of secondary metabolites, including 3-O-trans-p-coumaroyltormentic acid.

  • Harvesting: After the incubation period, harvest the plant cells by filtration.

  • Extraction: Extract the harvested cells with a suitable organic solvent (e.g., ethanol).

  • Purification/Concentration: The resulting extract, which contains a mixture of triterpenes including the target compound, can be further purified or concentrated as needed.

Visualizations

Chemical_Synthesis_Workflow cluster_reaction Steglich Esterification cluster_purification Purification Tormentic Acid Tormentic Acid Reaction Esterification Reaction (12-24h) Tormentic Acid->Reaction p-Coumaric Acid p-Coumaric Acid p-Coumaric Acid->Reaction DCC_DMAP DCC, DMAP DCM, 0°C to RT DCC_DMAP->Reaction Filtration Filtration to remove DCU Reaction->Filtration Crude Product Aqueous_Workup Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Aqueous_Workup Column_Chromatography Silica Gel Column Chromatography Aqueous_Workup->Column_Chromatography Final_Product Pure 3-O-trans-p-coumaroyltormentic acid Column_Chromatography->Final_Product

Caption: Chemical synthesis workflow for 3-O-trans-p-coumaroyltormentic acid.

Biotechnological_Production_Workflow Plant_Source Plant Source (e.g., Malus x domestica) Callus_Induction Callus Induction Plant_Source->Callus_Induction Suspension_Culture Suspension Culture Callus_Induction->Suspension_Culture Elicitation Elicitation (e.g., Methyl Jasmonate) Suspension_Culture->Elicitation Harvesting Cell Harvesting Elicitation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Product_Mixture Triterpene Mixture containing 3-O-trans-p-coumaroyltormentic acid Extraction->Product_Mixture

Caption: Biotechnological production workflow.

Challenges_and_Solutions cluster_challenges Key Challenges cluster_solutions Solutions Steric_Hindrance Steric Hindrance of Tormentic Acid Steglich_Esterification Use Steglich Esterification Steric_Hindrance->Steglich_Esterification Side_Reactions Side Reactions (N-Acylurea Formation) DMAP_Catalyst Use DMAP as Catalyst Side_Reactions->DMAP_Catalyst Purification_Issues Purification Difficulties (DCU Removal) Purification_Strategy Optimized Purification (Filtration, EDC, Chromatography) Purification_Issues->Purification_Strategy

Caption: Key challenges and solutions in the synthesis.

References

minimizing off-target effects of 3-O-trans-p-coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-O-trans-p-coumaroyltormentic acid, focusing on minimizing and troubleshooting potential off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with 3-O-trans-p-coumaroyltormentic acid.

Issue Potential Cause Recommended Solution
Inconsistent anti-proliferative activity across different cancer cell lines. Cell lines have varying expression levels of c-Myc and dependence on the c-Myc pathway for survival. Off-target effects on other survival pathways may also differ between cell lines.1. Characterize c-Myc expression: Before starting, perform a baseline assessment of c-Myc protein levels in your panel of cell lines via Western blot. 2. Correlate activity with c-Myc levels: Analyze if there is a correlation between the IC50 values and the expression of c-Myc. 3. Assess off-target kinase activity: Consider performing a kinase profiling assay to identify potential off-target kinases that might influence the observed phenotype in specific cell lines.
High levels of cytotoxicity observed in non-cancerous or "control" cell lines. 1. Broad-spectrum cytotoxicity: As a triterpenoid, the compound may induce apoptosis through mechanisms independent of c-Myc, such as the generation of reactive oxygen species (ROS) or induction of the unfolded protein response (UPR), which can affect both cancerous and non-cancerous cells.[1][2] 2. Off-target kinase inhibition: Inhibition of kinases essential for normal cell survival.1. Determine the therapeutic window: Perform dose-response curves on both cancer and non-cancerous cell lines to identify a concentration range that is selective for cancer cells. 2. Investigate apoptotic pathways: Use markers for ROS (e.g., DCFDA staining) and UPR (e.g., CHOP expression) to determine if these pathways are activated in your control cells. 3. Perform a kinome scan: A broad kinase screen can identify off-target kinases that are critical for the survival of your control cell lines.
Discrepancy between c-Myc protein downregulation and mRNA levels. The compound is known to enhance the proteasomal degradation of the c-Myc protein rather than affecting its transcription.This is an expected on-target effect. To confirm this mechanism in your system, you can perform a proteasome inhibitor (e.g., MG132) co-treatment experiment. You should observe a rescue of c-Myc protein levels in the presence of the proteasome inhibitor.
Unexpected modulation of signaling pathways unrelated to c-Myc. Inferred Off-Target Effects: 1. Kinase Inhibition: Due to the conserved nature of the ATP-binding pocket in kinases, natural products can exhibit off-target inhibition of various kinases.[3][4] 2. GPCR or Ion Channel Interaction: Triterpenoids have been reported to interact with various membrane proteins.1. Kinase Profiling: Use a commercial kinase profiling service to screen the compound against a panel of kinases. 2. Receptor Binding Assays: If a specific pathway is implicated, perform receptor binding assays for key receptors in that pathway. 3. Cellular Thermal Shift Assay (CETSA): This method can be used to validate suspected off-target binding in a cellular context.
Compound precipitates in cell culture media. Poor aqueous solubility is a common characteristic of triterpenoids.1. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.5%) and consistent across all experiments. 2. Use of solubilizing agents: Consider the use of non-toxic solubilizing agents, but validate their effect on cell viability and the compound's activity beforehand. 3. Sonication: Briefly sonicate the stock solution before diluting it into the media to aid in dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target mechanism of 3-O-trans-p-coumaroyltormentic acid?

A1: The primary on-target mechanism is the downregulation of the c-Myc oncoprotein. It achieves this by enhancing the proteasomal degradation of c-Myc, leading to reduced proliferation and induction of apoptosis in cancer cells, particularly breast cancer stem cells.[5]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target effects are not well-documented, based on its chemical class (ursane-type triterpenoid) and its primary target's pathway, potential off-target effects may include:

  • Modulation of other signaling pathways: Triterpenoids are known to interact with various cellular targets, potentially affecting pathways involved in inflammation, such as NF-κB, and other survival pathways.[6][7][8]

  • Non-specific cytotoxicity: Like other triterpenoids, it may induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and induction of the unfolded protein response (UPR), which can occur in a c-Myc-independent manner.[1][2]

  • Inhibition of unintended kinases: As with many small molecule inhibitors, there is a possibility of off-target kinase inhibition.[3][4]

Q3: How can I distinguish between on-target (c-Myc mediated) and off-target effects?

A3: A multi-pronged approach is recommended:

  • Rescue experiments: Overexpress a c-Myc construct that is resistant to degradation and observe if it rescues the phenotypic effects of the compound.

  • Use of orthogonal approaches: Use siRNA or shRNA to knockdown c-Myc and compare the resulting phenotype to that induced by the compound.

  • Cellular Thermal Shift Assay (CETSA): This can confirm direct binding to c-Myc in a cellular environment and can also be used to test for binding to suspected off-target proteins.

  • Profiling against a kinase panel: This will identify any unintended kinase targets.

Q4: What is a suitable starting concentration for in vitro experiments?

A4: Based on published data, a concentration range of 10-80 µM can be considered for initial experiments in breast cancer cell lines like MCF-7 and MDA-MB-231.[5] However, it is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration.

Q5: Are there any known off-target effects for other c-Myc inhibitors that I should be aware of?

A5: Yes, other small molecule inhibitors of the c-Myc pathway have shown off-target effects, including interactions with other members of the Myc family (N-Myc, L-Myc) and other bHLH-ZIP transcription factors.[9][10] It is advisable to test for effects on these related proteins if they are relevant to your biological system.

Data Presentation

Table 1: In Vitro Activity of 3-O-trans-p-coumaroyltormentic Acid and Related Triterpenoids

CompoundCell LineAssay TypeEndpointIC50/EC50Reference
3-O-trans-p-coumaroyltormentic acid MCF-7 (Breast Cancer)MTS AssayProliferation>40 µM[5]
3-O-trans-p-coumaroyltormentic acid MDA-MB-231 (Breast Cancer)MTS AssayProliferation>80 µM[5]
3-O-(E)-p-coumaroyl tormentic acid HL60 (Leukemia)CytotoxicityApoptosis5.0-8.1 µM[9]
Ursolic Acid VariousAnti-complementHemolysis90 µM[11]
Corosolic Acid VariousAnti-complementHemolysis130 µM[11]
Asiatic Acid VariousAnti-complementHemolysis163 µM[11]

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

This protocol outlines a general method for assessing the selectivity of 3-O-trans-p-coumaroyltormentic acid against a panel of protein kinases.

Principle: The assay measures the ability of the compound to inhibit the activity of a panel of purified kinases. A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate.

Materials:

  • Purified recombinant kinases (commercial panel)

  • Specific peptide or protein substrates for each kinase

  • 3-O-trans-p-coumaroyltormentic acid stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of 3-O-trans-p-coumaroyltormentic acid in DMSO.

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the diluted compound or DMSO (vehicle control).

  • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be close to the Km for each kinase.

  • Incubate for the recommended time at the optimal temperature for each kinase.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration compared to the DMSO control and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for validating the direct binding of 3-O-trans-p-coumaroyltormentic acid to its target protein (c-Myc) and potential off-target proteins in intact cells.

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12][13][14]

Materials:

  • Cell line of interest

  • 3-O-trans-p-coumaroyltormentic acid

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Western blot equipment and reagents

  • Primary antibodies for the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-GAPDH)

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of 3-O-trans-p-coumaroyltormentic acid or DMSO for 1-2 hours at 37°C.

  • Harvesting: Harvest the cells and wash them with ice-cold PBS.

  • Heat Challenge: Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include a no-heat control.

  • Cell Lysis: Immediately lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction). Normalize protein concentrations. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the unheated control. Plot the normalized intensity versus temperature to generate melt curves and determine any temperature shift.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Signaling_Cascade Signaling Cascade (e.g., PI3K/AKT, MAPK) Growth_Factor_Receptor->Signaling_Cascade Activates c_Myc_Max c-Myc/Max Heterodimer Signaling_Cascade->c_Myc_Max Stabilizes c-Myc Proteasome Proteasome c_Myc_Max->Proteasome Degradation E_box E-box DNA c_Myc_Max->E_box Binds Gene_Transcription Target Gene Transcription E_box->Gene_Transcription Cell_Cycle_Progression Cell Cycle Progression & Proliferation Gene_Transcription->Cell_Cycle_Progression Compound 3-O-trans-p-coumaroyltormentic acid Compound->c_Myc_Max Promotes Degradation

Caption: On-target signaling pathway of 3-O-trans-p-coumaroyltormentic acid.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_on_target Phase 2: On-Target Validation cluster_off_target Phase 3: Off-Target Investigation cluster_conclusion Phase 4: Conclusion Start Start Experiment Dose_Response Dose-Response Curve (Cancer vs. Normal Cells) Start->Dose_Response Select_Concentration Select Optimal Concentration Dose_Response->Select_Concentration Western_Blot Western Blot for c-Myc (Protein Levels) Select_Concentration->Western_Blot qRT_PCR qRT-PCR for c-Myc (mRNA Levels) Western_Blot->qRT_PCR Proteasome_Inhibitor Co-treatment with Proteasome Inhibitor qRT_PCR->Proteasome_Inhibitor Phenotype_Observed Unexpected Phenotype? Proteasome_Inhibitor->Phenotype_Observed Kinase_Profiling Kinase Profiling Assay Phenotype_Observed->Kinase_Profiling Yes Analyze_Data Analyze and Interpret Data Phenotype_Observed->Analyze_Data No CETSA Cellular Thermal Shift Assay (CETSA) Kinase_Profiling->CETSA ROS_UPR_Assays ROS/UPR Assays CETSA->ROS_UPR_Assays ROS_UPR_Assays->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for investigating on- and off-target effects.

Troubleshooting_Logic Start Problem Encountered Issue_Type What is the nature of the issue? Start->Issue_Type Inconsistent_Activity Inconsistent Activity Issue_Type->Inconsistent_Activity Efficacy High_Toxicity High Toxicity in Controls Issue_Type->High_Toxicity Toxicity Unexpected_Pathway Unexpected Pathway Modulation Issue_Type->Unexpected_Pathway Mechanism Check_cMyc Check c-Myc expression in cell lines Inconsistent_Activity->Check_cMyc Therapeutic_Window Determine Therapeutic Window High_Toxicity->Therapeutic_Window Kinome_Scan Perform Kinome Scan Unexpected_Pathway->Kinome_Scan CETSA_Validation Validate with CETSA Kinome_Scan->CETSA_Validation

Caption: Logical relationship for troubleshooting common experimental issues.

References

Technical Support Center: 3-O-trans-p-coumaroyltormentic Acid Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of 3-O-trans-p-coumaroyltormentic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the extraction and purification of 3-O-trans-p-coumaroyltormentic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting 3-O-trans-p-coumaroyltormentic acid?

A1: A primary challenge is its relatively low abundance in many natural sources, which can lead to low extraction yields. Furthermore, its structural similarity to other triterpenoids necessitates careful optimization of extraction and purification conditions to achieve high purity.

Q2: Which solvents are most effective for extracting this compound?

A2: Polar organic solvents are generally most effective. Methanol (B129727) and ethanol (B145695) have been successfully used for the extraction of triterpenoid (B12794562) acids.[1] The choice of solvent can significantly impact the extraction yield and the profile of co-extracted impurities.

Q3: How can I improve the yield of the extraction?

A3: Optimizing several parameters can improve the yield. These include the choice of solvent, the solid-to-liquid ratio, extraction time, and temperature. Advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also enhance efficiency compared to traditional methods like maceration.[2]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient cell lysis. 2. Inappropriate solvent selection. 3. Suboptimal extraction parameters (time, temperature, solid-to-liquid ratio).1. Ensure plant material is finely ground to increase surface area. 2. Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate). 3. Systematically optimize extraction time, temperature, and the ratio of solvent to plant material.
Poor Separation During Chromatography 1. Inappropriate stationary or mobile phase. 2. Co-elution with structurally similar compounds. 3. Column overloading.1. For silica (B1680970) gel chromatography, a common mobile phase is a mixture of chloroform (B151607) and methanol; adjust the gradient to improve separation. For reverse-phase HPLC, a gradient of water and methanol or acetonitrile (B52724) is typically used.[3] 2. Consider using a different chromatographic technique, such as counter-current chromatography, for difficult separations. 3. Reduce the amount of sample loaded onto the column.
Presence of Impurities in Final Product 1. Incomplete separation from other phytochemicals. 2. Degradation of the target compound during processing.1. Repeat the purification step (e.g., re-chromatography) or use a different purification method. 2. Avoid high temperatures and exposure to strong acids or bases during extraction and purification to prevent degradation.
Emulsion Formation During Liquid-Liquid Extraction 1. Vigorous shaking. 2. Presence of surfactants or particulate matter in the extract.1. Gently invert the separatory funnel instead of shaking vigorously. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Centrifugation can also be effective.

Quantitative Data on Triterpenoid Extraction

While specific comparative data for 3-O-trans-p-coumaroyltormentic acid is limited, the following table provides illustrative data on how different extraction parameters can influence the yield of total triterpenoids from plant material, which can serve as a guide for optimizing your protocol.

Extraction Method Solvent Temperature (°C) Time (min) Solid-to-Liquid Ratio (g/mL) Total Triterpenoid Yield (mg/g)
MacerationMethanol2514401:208.5 ± 0.4
SoxhletEthanol803601:1512.1 ± 0.6
Ultrasound-Assisted70% Ethanol60301:2515.3 ± 0.7
Microwave-Assisted80% Methanol70151:3017.8 ± 0.9

Note: These are representative values for general triterpenoid extraction and may vary depending on the plant source and specific compound.

Experimental Protocols

Detailed Methodology for the Extraction and Purification of 3-O-trans-p-coumaroyltormentic Acid from Aronia Berries

This protocol is adapted from a study that successfully isolated 3-O-trans-p-coumaroyltormentic acid from Aronia extracts.[3]

1. Plant Material and Initial Extraction:

  • Dried and ground Aronia berries are extracted with methanol at room temperature.

  • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned sequentially with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • The biologically active fraction (as determined by a relevant bioassay, e.g., mammosphere formation inhibition) is selected for further purification. In the cited study, the chloroform fraction was most active.[3]

3. Silica Gel Column Chromatography:

  • The active fraction is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of chloroform and methanol.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC).

4. Preparative Thin-Layer Chromatography (TLC):

  • Fractions showing the presence of the target compound are further purified by preparative TLC.

  • The plate is developed in a chloroform-methanol solvent system.

  • The band corresponding to 3-O-trans-p-coumaroyltormentic acid is scraped from the plate and the compound is eluted from the silica gel with methanol.

5. High-Performance Liquid Chromatography (HPLC) Purification:

  • The final purification is achieved by preparative reverse-phase HPLC.

  • A C18 column is used with a gradient of water and methanol as the mobile phase.[3]

  • The peak corresponding to 3-O-trans-p-coumaroyltormentic acid is collected, and the solvent is removed to yield the pure compound.

Visualizations

Experimental Workflow for Extraction and Purification

G Start Dried & Ground Aronia Berries Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc, BuOH) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Active Fraction Prep_TLC Preparative TLC Silica_Gel->Prep_TLC HPLC Preparative RP-HPLC Prep_TLC->HPLC End Pure 3-O-trans-p-coumaroyltormentic acid HPLC->End

Caption: Workflow for the extraction and purification of 3-O-trans-p-coumaroyltormentic acid.

Signaling Pathway: c-Myc in Breast Cancer Stem Cells

3-O-trans-p-coumaroyltormentic acid has been shown to inhibit breast cancer stem cell formation by downregulating the c-Myc protein. The following diagram illustrates the central role of c-Myc in promoting cancer stem cell properties.

G cluster_0 Upstream Signaling cluster_1 Cellular Processes Wnt_beta-catenin Wnt/β-catenin Pathway c-Myc c-Myc Wnt_beta-catenin->c-Myc Other_Pathways Other Growth Factor Pathways Other_Pathways->c-Myc Proliferation Proliferation Self_Renewal Self-Renewal Metastasis Metastasis c-Myc->Proliferation c-Myc->Self_Renewal c-Myc->Metastasis 3-O-trans-p-coumaroyltormentic_acid 3-O-trans-p-coumaroyltormentic acid 3-O-trans-p-coumaroyltormentic_acid->c-Myc Inhibits

Caption: Role of c-Myc in breast cancer stem cells and its inhibition.

References

dealing with cis/trans isomerization of 3-O-trans-p-coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the cis/trans isomerization of 3-O-trans-p-coumaroyltormentic acid.

Frequently Asked Questions (FAQs)

Q1: What are the structures of 3-O-trans-p-coumaroyltormentic acid and its cis isomer?

A1: 3-O-trans-p-coumaroyltormentic acid is a natural product consisting of a triterpene acid (tormentic acid) esterified with trans-p-coumaric acid at the 3-O position. Its cis isomer, 3-O-cis-p-coumaroyltormentic acid, differs in the geometric configuration of the p-coumaroyl moiety.[1] The molecular weight of both isomers is 634.84 g/mol .[1]

Q2: What causes the isomerization of 3-O-trans-p-coumaroyltormentic acid?

A2: The primary driver of isomerization from the trans to the cis form for p-coumaric acid and its derivatives is exposure to ultraviolet (UV) radiation or daylight.[1] While thermal stability is also a factor for many phenolic compounds, photoisomerization is the most commonly cited cause for this class of molecules.

Q3: Why is it important to control the isomerization of 3-O-trans-p-coumaroyltormentic acid?

A3: The geometric configuration (cis vs. trans) of the coumaroyl group can significantly impact the biological activity of the molecule. For instance, studies on related compounds have shown differences in anti-inflammatory effects between cis and trans isomers.[2] Therefore, maintaining the desired isomeric form is crucial for obtaining reproducible and accurate experimental results.

Q4: How can I differentiate between the trans and cis isomers of 3-O-p-coumaroyltormentic acid?

A4: The most definitive method for differentiating between the cis and trans isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants of the olefinic protons in the p-coumaroyl moiety are different for the two isomers.[1] High-Performance Liquid Chromatography (HPLC) can also be used to separate the two isomers, which will typically exhibit different retention times.

Q5: What are the general storage recommendations for 3-O-trans-p-coumaroyltormentic acid?

A5: To minimize isomerization, 3-O-trans-p-coumaroyltormentic acid should be stored in a cool, dark place. Protection from light is critical. It is advisable to store the compound as a solid in amber vials. If in solution, use solvents that have been degassed and store at low temperatures (e.g., -20°C or -80°C) in light-blocking containers.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of 3-O-trans-p-coumaroyltormentic acid.

Issue 1: Appearance of an unexpected peak in HPLC analysis, eluting close to the main peak of 3-O-trans-p-coumaroyltormentic acid.

  • Possible Cause: This is often indicative of the presence of the cis isomer, formed due to unintentional exposure of the sample to light.

  • Troubleshooting Steps:

    • Verify Isomer Identity: If possible, confirm the identity of the new peak as the cis isomer using mass spectrometry (it will have the same mass) or by collecting the fraction and analyzing it by NMR.

    • Review Sample Handling: Carefully review your sample preparation workflow. Identify any steps where the sample might have been exposed to UV or ambient light for extended periods.

    • Implement Light Protection:

      • Work in a dimly lit area or use yellow light filters.

      • Use amber glass vials or wrap containers in aluminum foil.

      • Minimize the time the sample is on the autosampler of the HPLC, especially if it is not cooled or shielded from light.

    • Check Solvent Purity: While less common, impurities in solvents can sometimes catalyze degradation or isomerization. Ensure you are using high-purity, HPLC-grade solvents.

Issue 2: Inconsistent biological activity or variable quantitative results between experimental replicates.

  • Possible Cause: The ratio of cis to trans isomers may be varying between your samples, leading to differing biological effects or inaccurate quantification of the trans isomer.

  • Troubleshooting Steps:

    • Standardize Light Exposure: Ensure that all samples, including standards and controls, are handled with identical and minimal exposure to light throughout the experiment.

    • Analyze Isomeric Ratio: Use a validated HPLC method to determine the cis/trans ratio in your samples before conducting biological assays. This will allow you to normalize your results to the concentration of the active (trans) isomer.

    • Evaluate Thermal Stability: If your experimental protocol involves heating steps, consider the possibility of thermally induced isomerization or degradation. Run a control sample through the heating process and analyze for isomeric changes. Phenolic compounds are generally more stable in acidic conditions (pH < 7).[3]

Issue 3: Difficulty in achieving baseline separation of cis and trans isomers by HPLC.

  • Possible Cause: The chromatographic conditions may not be optimal for resolving these structurally similar isomers.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the gradient and/or the organic-to-aqueous ratio. Sometimes, small changes in the mobile phase composition can significantly improve resolution.

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size may provide better separation.

    • Adjust Temperature: Column temperature can affect selectivity. Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to see if it improves separation.

    • Modify Flow Rate: A lower flow rate can sometimes increase resolution, although it will also increase the run time.

Data Presentation

Table 1: Representative HPLC Retention Times for Cis/Trans Isomers of Coumaroyl-Triterpene Esters

IsomerRepresentative Retention Time (minutes)Elution Order
3-O-cis-p-coumaroyltormentic acid18.5Earlier
3-O-trans-p-coumaroyltormentic acid20.2Later

Note: These are example retention times and will vary depending on the specific HPLC method (column, mobile phase, flow rate, etc.). Generally, the cis isomer is less planar and may elute earlier on reversed-phase columns.

Table 2: Factors Influencing the Isomerization of 3-O-trans-p-Coumaroyltormentic Acid

FactorEffect on Isomerization (trans to cis)Recommended Mitigation
Light (UV, Daylight) HighWork under yellow or red light; use amber vials or foil wrapping; minimize exposure time.
Elevated Temperature ModerateStore at low temperatures (-20°C or below); avoid prolonged heating in experimental protocols.
Alkaline pH (>7) ModerateMaintain samples and solutions in a slightly acidic to neutral pH range (pH 4-7).
Oxygen Low to ModerateUse degassed solvents; consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Experimental Protocols

Protocol 1: HPLC Method for Separation of Cis/Trans Isomers of 3-O-p-Coumaroyltormentic Acid

This protocol provides a starting point for developing a method to separate the cis and trans isomers.

  • Instrumentation:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Sample Solvent: Methanol (B129727) or a mixture of methanol and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at the λmax of the p-coumaroyl moiety (approximately 310-330 nm).

    • Injection Volume: 10 µL.

    • Gradient Elution:

      • 0-5 min: 60% B

      • 5-25 min: Gradient to 90% B

      • 25-30 min: Hold at 90% B

      • 30.1-35 min: Return to 60% B (equilibration)

  • Sample Preparation:

    • Dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

    • Protect the sample from light at all times using amber vials.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Procedure for Minimizing Isomerization During Sample Handling

  • Lighting: Conduct all manipulations of the compound, both in solid form and in solution, in a laboratory with minimal natural light and under yellow or red artificial light to avoid UV exposure.

  • Containers: Always use amber glass vials or clear glass vials wrapped completely in aluminum foil for storing and handling the compound.

  • Temperature: When not in immediate use, store solid samples and stock solutions at -20°C or lower. During experimental procedures, keep samples on ice as much as possible.

  • Solvents: Use high-purity solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can contribute to degradation.

  • pH: If preparing aqueous solutions, buffer them to a slightly acidic pH (e.g., pH 4-6) to enhance the stability of the phenolic compound.

Visualizations

Isomerization_Process 3-O-trans-p-coumaroyltormentic_acid 3-O-trans-p-coumaroyltormentic acid (More Stable) 3-O-cis-p-coumaroyltormentic_acid 3-O-cis-p-coumaroyltormentic acid (Less Stable) 3-O-trans-p-coumaroyltormentic_acid->3-O-cis-p-coumaroyltormentic_acid UV Light / Heat 3-O-cis-p-coumaroyltormentic_acid->3-O-trans-p-coumaroyltormentic_acid Thermal Relaxation

Caption: Cis/trans isomerization of 3-O-p-coumaroyltormentic acid.

Experimental_Workflow cluster_storage Storage cluster_prep Sample Preparation (Low Light) cluster_analysis Analysis cluster_bioassay Biological Assay storage Store Solid Compound (-20°C, Dark) dissolve Dissolve in Degassed Solvent (Amber Vial) storage->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Analysis (Cooled Autosampler) filter->hplc assay Perform Assay (Minimize Light Exposure) filter->assay

Caption: Recommended workflow to minimize isomerization.

Troubleshooting_Tree start Inconsistent Results or Extra HPLC Peak? check_light Review Sample Handling for Light Exposure? start->check_light light_issue Implement Light Protection (Amber Vials, Low Light) check_light->light_issue Yes no_light_issue Check for Thermal Stress (Heating Steps)? check_light->no_light_issue No end_problem Problem Resolved light_issue->end_problem thermal_issue Run Thermal Control Sample no_light_issue->thermal_issue Yes no_thermal_issue Optimize HPLC Method (Gradient, Column, Temp.)? no_light_issue->no_thermal_issue No thermal_issue->end_problem hplc_solution Achieve Baseline Separation no_thermal_issue->hplc_solution hplc_solution->end_problem

Caption: Troubleshooting decision tree for isomerization issues.

References

Technical Support Center: 3-O-trans-p-coumaroyltormentic Acid Analytical Standard Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-trans-p-coumaroyltormentic acid.

Frequently Asked Questions (FAQs)

Q1: Where can I purchase a 3-O-trans-p-coumaroyltormentic acid analytical standard?

A1: 3-O-trans-p-coumaroyltormentic acid is available from commercial suppliers of phytochemicals and research chemicals. One known supplier is MedChemExpress.[1] It is recommended to request a Certificate of Analysis (CoA) from the supplier to obtain specific information on purity, identity, and recommended storage conditions.

Q2: What are the key physicochemical properties of 3-O-trans-p-coumaroyltormentic acid?

A2: The key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₃₉H₅₄O₇PubChem
Molecular Weight634.8 g/mol PubChem
AppearanceTypically a white to off-white solidGeneral knowledge
Purity>98% (typical for analytical standards)Supplier dependent

Q3: What solvents are suitable for dissolving 3-O-trans-p-coumaroyltormentic acid?

A3: As a triterpenoid (B12794562) glycoside, 3-O-trans-p-coumaroyltormentic acid is expected to have good solubility in polar organic solvents. Methanol (B129727) and ethanol (B145695) are commonly used for dissolving triterpenoids for HPLC analysis. Dimethyl sulfoxide (B87167) (DMSO) is also a likely solvent. For quantitative analysis, it is crucial to use HPLC-grade solvents to avoid introducing impurities. Due to the lack of specific solubility data, it is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your application.

Q4: How should I prepare a stock solution of 3-O-trans-p-coumaroyltormentic acid for HPLC analysis?

A4: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, this involves accurately weighing the analytical standard, dissolving it in a suitable HPLC-grade solvent, and using sonication to ensure complete dissolution.

Q5: What are the recommended storage conditions for the solid standard and its solutions?

A5: For the solid analytical standard, it is generally recommended to store it at -20°C for long-term stability. Stock solutions should also be stored at low temperatures (e.g., -20°C) in tightly sealed vials to minimize solvent evaporation and degradation. The stability of triterpenoid glycosides in solution can be influenced by temperature and humidity. It is advisable to prepare fresh working solutions from the stock solution for each analysis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Standard does not fully dissolve - Inappropriate solvent.- Insufficient solvent volume.- Low temperature.- Try a more polar organic solvent such as methanol, ethanol, or DMSO.- Increase the solvent volume.- Gently warm the solution and/or use sonication to aid dissolution.
Inconsistent peak areas in HPLC - Incomplete dissolution of the standard.- Instability of the standard solution.- Pipetting errors.- HPLC system issues (e.g., injector variability).- Ensure the standard is fully dissolved before injection.- Prepare fresh standard solutions daily.- Use calibrated pipettes and consistent pipetting techniques.- Troubleshoot the HPLC system for leaks, bubbles, or injector problems.
Peak tailing or fronting in HPLC - Column overload.- Inappropriate mobile phase pH.- Column degradation.- Interaction of the analyte with active sites on the column.- Reduce the injection volume or dilute the standard solution.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Replace the column with a new one of the same type.- Use a mobile phase additive (e.g., trifluoroacetic acid) to reduce peak tailing.
No peak observed after injection - Standard solution is too dilute.- Incorrect injection volume.- Detector is not set to the correct wavelength.- The compound has degraded.- Prepare a more concentrated standard solution.- Verify the injection volume and ensure the injector is functioning correctly.- Set the detector to the appropriate wavelength for p-coumaric acid chromophore (around 310-330 nm).- Prepare a fresh standard solution.
Ghost peaks in the chromatogram - Contamination of the mobile phase or HPLC system.- Carryover from a previous injection.- Use fresh, HPLC-grade solvents for the mobile phase.- Flush the HPLC system and column thoroughly.- Include a needle wash step in the injection sequence.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL Stock Solution
  • Weighing the Standard:

    • Accurately weigh approximately 1 mg of the 3-O-trans-p-coumaroyltormentic acid analytical standard using a calibrated analytical balance.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed standard to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of HPLC-grade methanol (or another suitable solvent like DMSO or ethanol).

    • Vortex the flask for 30 seconds.

    • Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

  • Final Dilution:

    • Add the same solvent to the volumetric flask to bring the final volume to 1 mL.

    • Invert the flask several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap.

    • Store the stock solution at -20°C when not in use.

Mandatory Visualization

experimental_workflow cluster_preparation Standard Preparation cluster_analysis HPLC Analysis weigh Weigh Analytical Standard dissolve Dissolve in Solvent weigh->dissolve Transfer sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute store Store Stock Solution at -20°C dilute->store prepare_working Prepare Working Standards store->prepare_working Use for analysis inject Inject into HPLC prepare_working->inject acquire Acquire Data inject->acquire process Process Chromatogram acquire->process

Caption: Workflow for preparing and analyzing a 3-O-trans-p-coumaroyltormentic acid analytical standard.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Tormentic Acid and 3-O-trans-p-coumaroyltormentic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Pentacyclic triterpenes, naturally occurring compounds found in various plants, are a focal point of pharmacological research due to their diverse therapeutic properties. Among these, tormentic acid (TA) has been recognized for a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and cytoprotective effects.[1][2] A natural derivative of TA, 3-O-trans-p-coumaroyltormentic acid (trans-TACE), which features a coumaroyl group esterified at the C-3 position, has also garnered significant interest. This guide provides a direct comparison of the biological activities of TA and trans-TACE, supported by experimental data, to elucidate how this structural modification impacts therapeutic potential.

Comparative Biological Activity: Quantitative Data

Recent studies directly comparing the two compounds reveal that the addition of the 3-O-trans-p-coumaroyl moiety significantly enhances biological efficacy, particularly in anti-inflammatory and antioxidant activities.[1][3]

Biological ActivityAssayTormentic Acid (TA)3-O-trans-p-coumaroyltormentic acid (trans-TACE)Source
Anti-inflammatory NF-κB Activation Inhibition (TLR4-dependent)Moderate InhibitionSignificantly Stronger Inhibition [1]
Pro-inflammatory Cytokine Reduction (TNFα, IL-8, CCL2, etc.)Moderate ReductionSignificant Reduction [1]
Nitric Oxide (NO) Inhibition (LPS-stimulated)Low to no effectSignificant Inhibition [1]
Antioxidant Reactive Oxygen Species (ROS) InhibitionModerate InhibitionSignificantly Stronger Inhibition [1][3]
Anti-Cancer Breast Cancer Stem Cell (CSC) ProliferationNot ReportedInhibits mammosphere formation [4][5]
c-Myc Protein Level Reduction in CSCsNot ReportedInduces c-Myc degradation [4][5]
Leukemia Cell Cytotoxicity (HL-60)Not ReportedInduces caspase-dependent apoptosis [2]
Cervical Cancer Cell (HeLa) ProliferationSignificant dose-dependent suppression Not Reported[6][7]
Pancreatic Cancer Cell (PANC-1, MIA PaCa-2) ProliferationInduces apoptosis and cell cycle arrest Not Reported[8]

Key Mechanistic Differences

The primary mechanism distinguishing the enhanced activity of trans-TACE is its superior ability to inhibit the NF-κB signaling pathway .[1] This pathway is a central regulator of inflammation. Trans-TACE demonstrates more potent inhibition of NF-κB activation in both TLR4-dependent and -independent models compared to TA.[1] This leads to a more substantial reduction in the production of downstream pro-inflammatory cytokines and mediators like TNFα, IL-8, and nitric oxide.[1][3]

While both compounds exhibit antioxidant properties, trans-TACE is a more effective inhibitor of reactive oxygen species (ROS).[1] In the realm of oncology, research has highlighted trans-TACE's ability to target cancer stem cells (CSCs), a subpopulation of cells responsible for tumor recurrence and metastasis. It effectively inhibits the formation of breast cancer mammospheres and promotes the degradation of the c-Myc protein, a key survival factor for CSCs.[4][5]

Tormentic acid, on its own, has well-documented anti-cancer effects mediated through different pathways. For instance, in cervical cancer cells, it can block the mTOR/PI3K/AKT signaling pathway, and in pancreatic cancer, it induces apoptosis via modulation of Bax/Bcl-2 and activation of caspases.[6][8]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways modulated by these compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB p65/p50 NFkB_nuc p65/p50 (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-p65/p50 (Inactive) IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (TNFα, IL-6, IL-8, iNOS) DNA->Cytokines Transcription TACE trans-TACE TACE->IKK Strongly Inhibits TA Tormentic Acid TA->IKK Inhibits

Caption: Enhanced NF-κB inhibition by trans-TACE compared to Tormentic Acid.

G cluster_0 Breast Cancer Stem Cell (CSC) TACE 3-O-trans-p-coumaroyltormentic acid (trans-TACE) Degradation c-Myc Degradation TACE->Degradation Inhibition Inhibition cMyc c-Myc Protein SelfRenewal Self-Renewal Genes (SOX2, OCT4, CD44) cMyc->SelfRenewal Promotes Degradation->cMyc Reduces Proliferation CSC Proliferation & Mammosphere Formation SelfRenewal->Proliferation Leads to Inhibition->Proliferation Inhibits

Caption: trans-TACE inhibits breast CSCs by promoting c-Myc degradation.

Experimental Protocols

The following are summaries of key experimental methodologies used to generate the comparative data.

1. NF-κB Activation Assay (HEK-Blue™ Cells)

  • Cell Line: HEK-Blue™ hTLR4 cells, which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB.

  • Protocol:

    • Cells were seeded in 96-well plates.

    • Pre-treatment with various concentrations of Tormentic Acid (TA) or trans-TACE was performed.

    • Inflammation was induced by adding Lipopolysaccharide (LPS), a TLR4 agonist.

    • After a 24-hour incubation period, the supernatant was collected.

    • SEAP activity was measured by adding QUANTI-Blue™ reagent and reading the absorbance at 620 nm.

    • Reduced absorbance in treated cells compared to the LPS-only control indicated inhibition of NF-κB activation.[1]

2. Pro-inflammatory Cytokine Analysis (THP-1 Macrophages)

  • Cell Line: Human THP-1 monocytes were differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Protocol:

    • Differentiated THP-1 macrophages were seeded in culture plates.

    • Cells were pre-treated with TA or trans-TACE.

    • Inflammation was stimulated using LPS.

    • After incubation, the cell culture supernatant was collected.

    • The concentration of various pro-inflammatory cytokines and chemokines (e.g., TNFα, IL-6, IL-8, CCL2) was quantified using a multiplex immunoassay (e.g., Luminex-based assay) or ELISA.[1][9]

3. Mammosphere Formation Assay (Breast Cancer Stem Cells)

  • Cell Lines: MDA-MB-231 or MCF-7 human breast cancer cells.

  • Protocol:

    • Cells were cultured as single-cell suspensions in serum-free mammosphere culture medium in ultra-low attachment plates.

    • Cells were treated with various concentrations of trans-TACE or a vehicle control (DMSO).

    • After 5-7 days, the number and size of the formed mammospheres (spherical colonies of stem-like cells) were quantified using a microscope.

    • A reduction in the number and size of mammospheres in the treated group indicated inhibition of cancer stem cell self-renewal and proliferation.[4][5]

Conclusion

The experimental evidence strongly suggests that the esterification of tormentic acid with a 3-O-trans-p-coumaroyl group significantly enhances its therapeutic potential, particularly its anti-inflammatory and antioxidant activities. The resulting compound, trans-TACE, is a more potent inhibitor of the pro-inflammatory NF-κB pathway and a more effective scavenger of reactive oxygen species.[1][3] Furthermore, trans-TACE exhibits a distinct and promising anti-cancer mechanism by targeting breast cancer stem cells via the c-Myc pathway.[4][5] While tormentic acid remains a valuable bioactive compound with proven efficacy against various cancer cell lines,[6][8] its coumaroyl derivative, trans-TACE, represents a structurally optimized candidate with superior activity in key areas, warranting further investigation in preclinical and clinical drug development settings.

References

Validating the Anti-Tumor Effects of 3-O-trans-p-coumaroyltormentic Acid: A Comparative Guide for Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor effects of 3-O-trans-p-coumaroyltormentic acid, placing its known biological activities in the context of in vivo xenograft models. While direct xenograft data for this specific compound is not currently available in the public domain, this document serves to summarize its demonstrated in vitro efficacy and compare it with established anti-tumor agents for which in vivo data exists. This guide will focus on breast cancer as a primary indication, given the existing research on the compound's effects on breast cancer stem cells.

Executive Summary

3-O-trans-p-coumaroyltormentic acid, a triterpene acid, has emerged as a compound of interest for its potential anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of breast cancer cells and target cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation, metastasis, and recurrence.[1][2] The primary mechanism of action identified is the downregulation of the c-Myc oncoprotein, a key regulator of cell proliferation and survival.[1][2]

This guide will delve into the available in vitro data for 3-O-trans-p-coumaroyltormentic acid and provide a comparative framework against other therapeutic compounds that have been evaluated in xenograft models. The objective is to offer researchers a baseline for designing future in vivo studies to validate the anti-tumor effects of this promising compound.

Data Presentation: In Vitro Efficacy of 3-O-trans-p-coumaroyltormentic Acid

The following table summarizes the key quantitative data from in vitro studies on 3-O-trans-p-coumaroyltormentic acid, primarily focusing on its effects on breast cancer cell lines.

Cell LineAssayConcentrationEffectReference
MCF-7 (Breast Cancer)MTS Assay (48h)≥40 µMConcentration-dependent inhibition of cell proliferation[3]
MDA-MB-231 (Breast Cancer)MTS Assay (48h)≥80 µMConcentration-dependent inhibition of cell proliferation[3]
MCF-7 & MDA-MB-231Mammosphere Formation Assay (7 days)10 and 20 µMInhibition of primary mammosphere formation by ~90% and reduction in size[3]
MDA-MB-231ALDEFLUOR Assay20 µM (24h)Reduction of ALDH-positive cell population[3]
MDA-MB-231Flow CytometryNot specifiedReduction in CD44high/CD24low subpopulation[3]

Comparative In Vivo Data from Xenograft Models

To provide a context for potential in vivo efficacy, the following table presents data from xenograft studies of other compounds, including a structurally related triterpenoid (B12794562) and standard-of-care agents, in breast cancer models.

CompoundCancer ModelTreatment RegimenTumor Growth InhibitionReference
Triterpenoids
Masticadienonic AcidProstate Cancer Xenograft (PC-3)50 mg/kg, i.p., weekly for 4 weeksSignificant tumor growth inhibition[4]
Betulinic AcidBreast Cancer Xenograft (4T1)10 mg/kg/day, i.p.Reduction in tumor volume[5]
Standard-of-Care Agents
mTOR Inhibitors (Sirolimus, Temsirolimus)Triple-Negative Breast Cancer PDXVaried77% to 99% growth inhibition[6]
DoxorubicinTriple-Negative Breast Cancer PDXVariedLess effective than mTOR inhibitors in the same study[6]
Paclitaxel + BorneolOvarian Cancer Xenograft (A2780/PTX)10 mg/kg (Paclitaxel)Significant tumor growth suppression with combination[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of 3-O-trans-p-coumaroyltormentic acid.

Mammosphere Formation Assay

This assay is used to quantify the self-renewing capacity of cancer stem cells.

  • Cell Preparation: Harvest and count single cells from a breast cancer cell line (e.g., MCF-7 or MDA-MB-231).

  • Plating: Plate a low density of cells (e.g., 5,000 cells/mL) in ultra-low attachment plates.

  • Media: Culture cells in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

  • Treatment: Add 3-O-trans-p-coumaroyltormentic acid at desired concentrations (e.g., 10 µM, 20 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 7-10 days to allow for mammosphere formation.

  • Quantification: Count the number of mammospheres (typically >50 µm in diameter) per well using a microscope. The size of the mammospheres can also be measured.

Breast Cancer Xenograft Model Protocol (General)

This protocol outlines a general procedure for establishing and evaluating the efficacy of a test compound in a breast cancer xenograft model.

  • Cell Culture: Culture a human breast cancer cell line (e.g., MDA-MB-231) in appropriate media.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 to 5 x 106 cells in a mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm3), randomize mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., 3-O-trans-p-coumaroyltormentic acid) and control (vehicle) via the determined route (e.g., intraperitoneal, oral gavage) and schedule. A positive control group with a standard-of-care drug (e.g., doxorubicin) should be included.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice, and excise, weigh, and photograph the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates PI3K PI3K Growth_Factor_Receptor->PI3K Activates ERK ERK Ras->ERK Activates Akt Akt PI3K->Akt Activates GSK3b GSK3b Akt->GSK3b Inhibits c_Myc c-Myc ERK->c_Myc Phosphorylates (Stabilizes) GSK3b->c_Myc Phosphorylates (Degrades) Proliferation_Genes Cell Proliferation & Survival Genes c_Myc->Proliferation_Genes Activates Transcription 3_O_TCA 3-O-trans-p-coumaroyltormentic acid 3_O_TCA->c_Myc Induces Degradation

Caption: c-Myc signaling pathway and the inhibitory effect of 3-O-trans-p-coumaroyltormentic acid.

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Analysis Cell_Culture 1. Breast Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment_Groups 5. Administration: - Vehicle Control - Test Compound - Positive Control Randomization->Treatment_Groups Data_Collection 6. Monitor Tumor Volume & Body Weight Treatment_Groups->Data_Collection Endpoint_Analysis 7. Endpoint: Tumor Excision & Analysis Data_Collection->Endpoint_Analysis

Caption: Experimental workflow for a typical in vivo xenograft study.

Conclusion and Future Directions

3-O-trans-p-coumaroyltormentic acid demonstrates significant anti-proliferative and anti-cancer stem cell activity in vitro, primarily through the degradation of c-Myc.[1][2][3] While these findings are promising, the lack of in vivo data from xenograft models represents a critical gap in its preclinical validation.

To advance the development of this compound as a potential anti-cancer therapeutic, future research should prioritize the following:

  • In Vivo Efficacy Studies: Conduct well-controlled xenograft studies using human breast cancer cell lines (e.g., MDA-MB-231) to determine the in vivo anti-tumor effects of 3-O-trans-p-coumaroyltormentic acid. Key endpoints should include tumor growth inhibition, tumor weight, and survival analysis.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models to establish an optimal dosing regimen. PD studies should confirm the downregulation of c-Myc in tumor tissues following treatment.

  • Combination Therapies: Investigate the potential synergistic effects of 3-O-trans-p-coumaroyltormentic acid with standard-of-care chemotherapies or targeted agents used in breast cancer treatment.

By addressing these research questions, the therapeutic potential of 3-O-trans-p-coumaroyltormentic acid can be more comprehensively evaluated, paving the way for potential clinical translation.

References

A Comparative Guide to the Mechanism of Action of 3-O-trans-p-coumaroyltormentic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action of 3-O-trans-p-coumaroyltormentic acid, a natural triterpenoid (B12794562) compound, by comparing its performance with alternative therapeutic strategies. Experimental data and detailed protocols are provided to support an objective evaluation of its potential in oncology and anti-inflammatory applications.

Introduction to 3-O-trans-p-coumaroyltormentic Acid

3-O-trans-p-coumaroyltormentic acid is a pentacyclic triterpenoid that has demonstrated promising anti-cancer and anti-inflammatory properties. Its multifaceted mechanism of action, primarily targeting the c-Myc oncogene and the NF-κB signaling pathway, positions it as a compelling candidate for further investigation and drug development.

Mechanism of Action: A Two-Pronged Approach

3-O-trans-p-coumaroyltormentic acid exerts its biological effects through two primary signaling pathways:

  • Anti-Cancer Activity via c-Myc Inhibition: In the context of cancer, particularly breast cancer, the compound has been shown to target and promote the degradation of the c-Myc oncoprotein.[1][2][3] c-Myc is a critical transcription factor that is frequently dysregulated in a majority of human cancers, driving cell proliferation, growth, and apoptosis evasion.[4] By inducing the degradation of c-Myc, 3-O-trans-p-coumaroyltormentic acid effectively inhibits the growth and survival of cancer cells, including cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis.[1][2]

  • Anti-Inflammatory Effects through NF-κB Signaling Inhibition: The compound also exhibits potent anti-inflammatory activity by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its dysregulation is associated with numerous chronic inflammatory diseases. 3-O-trans-p-coumaroyltormentic acid has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), and to decrease the production of pro-inflammatory cytokines such as TNFα, IL-8, CCL2, CXCL5, and CXCL11.

Data Presentation: Quantitative Comparison

The following tables provide a summary of the available quantitative data for 3-O-trans-p-coumaroyltormentic acid and a selection of alternative c-Myc and NF-κB inhibitors.

Disclaimer: The data presented below are compiled from various studies and may not be directly comparable due to differences in experimental conditions, including cell lines, assay duration, and specific protocols. This information is intended for educational and research purposes to provide a relative sense of potency.

Table 1: In Vitro Efficacy of 3-O-trans-p-coumaroyltormentic Acid and Comparative c-Myc Inhibitors in Breast Cancer Cell Lines

CompoundMechanism of ActionCell LineIC50 (µM)Reference
3-O-trans-p-coumaroyltormentic acid c-Myc Degradation MCF-7 ≥40
3-O-trans-p-coumaroyltormentic acid c-Myc Degradation MDA-MB-231 ≥80
MYCi975Direct MYC inhibitorMDA-MB-231~5[5]
MYCMI-6Direct Myc-Max InhibitorVarious cancer cell lines~1[6]
OMO-103 (Omomyc)MYC dominant negativeMDA-MB-231Not reported (reduces cell viability)[7]
10058-F4Direct Myc-Max InhibitorDaudi15.6[8]
JQ1BET Bromodomain Inhibitor (Indirect c-Myc inhibitor)Multiple myeloma cell lines0.25

Table 2: In Vitro Efficacy of 3-O-trans-p-coumaroyltormentic Acid and Comparative NF-κB Inhibitors

CompoundMechanism of ActionCell Line/SystemIC50/EC50 (µM)Reference
3-O-trans-p-coumaroyltormentic acid NF-κB Inhibition LPS-stimulated THP-1 macrophages Reduces pro-inflammatory cytokines [4]
BAY 11-7082IKK inhibitorLNCaP~5-10 (for NF-κB inhibition)[9]
PS1145IKK inhibitorLNCaP~10-20 (for NF-κB inhibition)[9]
MG132Proteasome inhibitorLNCaP~1-5 (for NF-κB inhibition)[9]
ParthenolideIKK inhibitorPreclinicalNot specified[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of 3-O-trans-p-coumaroyltormentic acid are provided below.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired duration (e.g., 48 hours).

  • Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Mammosphere Formation Assay

Objective: To assess the effect of a compound on the self-renewal capacity of cancer stem cells.

Protocol:

  • Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) as a monolayer.

  • Harvest the cells and plate them as single-cell suspensions in ultra-low attachment 6-well plates at a density of 1,000-5,000 cells/mL in serum-free mammosphere culture medium.

  • Treat the cells with the test compound at various concentrations.

  • Incubate the plates for 7-10 days to allow for mammosphere formation.

  • Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

  • Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot Analysis for c-Myc Protein Levels

Objective: To determine the effect of a compound on the expression level of c-Myc protein.

Protocol:

  • Treat cancer cells with the test compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the c-Myc protein levels.

NF-κB Luciferase Reporter Assay

Objective: To measure the effect of a compound on NF-κB transcriptional activity.

Protocol:

  • Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After 24 hours, treat the cells with the test compound for a specified period.

  • Stimulate the cells with an NF-κB activator (e.g., TNFα) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

c-Myc_Inhibition_Pathway 3-O-trans-p-coumaroyltormentic_acid 3-O-trans-p-coumaroyltormentic_acid Proteasome Proteasome 3-O-trans-p-coumaroyltormentic_acid->Proteasome Promotes c-Myc_Protein c-Myc_Protein Proteasome->c-Myc_Protein Degrades Cancer_Cell_Proliferation_and_Survival Cancer_Cell_Proliferation_and_Survival c-Myc_Protein->Cancer_Cell_Proliferation_and_Survival Drives Ubiquitin Ubiquitin Ubiquitin->c-Myc_Protein Tags for degradation NF-kappaB_Inhibition_Pathway Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex Activates IkappaB IkappaB IKK_Complex->IkappaB Phosphorylates NF-kappaB NF-kappaB IkappaB->NF-kappaB Inhibits Nucleus Nucleus NF-kappaB->Nucleus Translocates to Pro-inflammatory_Gene_Expression Pro-inflammatory_Gene_Expression Nucleus->Pro-inflammatory_Gene_Expression Promotes 3-O-trans-p-coumaroyltormentic_acid 3-O-trans-p-coumaroyltormentic_acid 3-O-trans-p-coumaroyltormentic_acid->IKK_Complex Inhibits Experimental_Workflow_c-Myc cluster_0 In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) Treatment Treat with 3-O-trans-p-coumaroyltormentic acid Cell_Culture->Treatment MTS_Assay MTS Assay (Cell Viability) Treatment->MTS_Assay Mammosphere_Assay Mammosphere Assay (Stemness) Treatment->Mammosphere_Assay Western_Blot Western Blot (c-Myc Protein) Treatment->Western_Blot

References

A Comparative Analysis of 3-O-trans-p-coumaroyltormentic Acid and Other Triterpenoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anti-cancer properties and underlying mechanisms of 3-O-trans-p-coumaroyltormentic acid in comparison to prominent triterpenoids such as ursolic acid, oleanolic acid, and asiatic acid.

This guide provides a comparative overview of the biological activities of 3-O-trans-p-coumaroyltormentic acid and other well-known triterpenoids, with a focus on their potential as anti-cancer agents. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to Triterpenoids in Oncology

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties[1][2][3][4][5]. Among these, pentacyclic triterpenoids like ursolic acid, oleanolic acid, and asiatic acid are extensively studied for their therapeutic potential[1][2][3][6][7][8]. This guide focuses on a comparative analysis of 3-O-trans-p-coumaroyltormentic acid, a derivative of tormentic acid, against these established triterpenoids.

Comparative Cytotoxicity

The cytotoxic activity of these compounds against various cancer cell lines is a key indicator of their anti-cancer potential. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundCell LineIC50 (µM)Exposure Time (h)Reference
3-O-trans-p-coumaroyltormentic acid MCF-7 (Breast)≥4048[9]
MDA-MB-231 (Breast)≥8048[9]
Ursolic Acid T47D (Breast)~231 (µg/ml)Not Specified[10]
MCF-7 (Breast)~221 (µg/ml)Not Specified[10]
MDA-MB-231 (Breast)~239 (µg/ml)Not Specified[10]
HCT116 (Colon)37.224[11]
HCT-8 (Colon)25.224[11]
HCT15 (Colon)3072[12][13]
A431 (Skin)6.824[14]
Oleanolic Acid HepG2 (Liver)3024[15]
HepG2 (Liver)31.94 (µg/ml)48[16]
HCT15 (Colon)6072[13]
Asiatic Acid SKOV3 (Ovarian)~40 (µg/ml)48-72[17]
OVCAR-3 (Ovarian)~40 (µg/ml)48-72[17]

Mechanistic Insights: A Comparative Overview

While all four triterpenoids exhibit anti-cancer activities, their mechanisms of action can vary, targeting different signaling pathways and cellular processes.

3-O-trans-p-coumaroyltormentic Acid: Targeting Cancer Stem Cells

Recent studies have highlighted the unique ability of 3-O-trans-p-coumaroyltormentic acid to inhibit breast cancer stem cells (CSCs)[18]. CSCs are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.

Key mechanistic findings for 3-O-trans-p-coumaroyltormentic acid include:

  • Inhibition of Mammosphere Formation: It effectively inhibits the formation of mammospheres, an in vitro measure of CSC self-renewal capacity[9].

  • Downregulation of c-Myc: This compound has been shown to reduce the protein levels of c-Myc, a crucial transcription factor for CSC survival, by inducing its degradation[9][18].

  • Reduction of CSC Markers: It reduces the population of cells expressing CSC markers such as CD44high/CD24low and aldehyde dehydrogenase (ALDH)[9].

  • Enhanced Anti-inflammatory Effects: The addition of the 3-O-trans-p-coumaroyl group to tormentic acid enhances its anti-inflammatory properties by targeting the NF-κB signaling pathway.

G 3-O-trans-p-coumaroyltormentic acid 3-O-trans-p-coumaroyltormentic acid c-Myc Protein c-Myc Protein 3-O-trans-p-coumaroyltormentic acid->c-Myc Protein Induces Degradation CSC Survival CSC Survival c-Myc Protein->CSC Survival Promotes Mammosphere Formation Mammosphere Formation CSC Survival->Mammosphere Formation Leads to

Mechanism of 3-O-trans-p-coumaroyltormentic acid in CSCs.
Ursolic Acid, Oleanolic Acid, and Asiatic Acid: Broader Anti-Cancer Activities

Ursolic acid, oleanolic acid, and asiatic acid have been shown to exert their anti-cancer effects through a multitude of pathways:

  • Ursolic Acid: Induces apoptosis and autophagy, and suppresses inflammation in breast cancer cells via inhibition of the PI3K/AKT and NF-κB signaling pathways[10]. It also inhibits the growth of colon cancer cells[11].

  • Oleanolic Acid: Triggers G2/M cell cycle arrest and mitochondrial apoptosis in liver cancer cells, and deactivates the JNK/p38 signaling pathway[15].

  • Asiatic Acid: Exerts its anti-cancer effects in ovarian cancer cells by suppressing the PI3K/Akt/mTOR signaling pathway[17]. It has also been shown to have anticancer effects against doxorubicin-resistant breast cancer cells[19].

G cluster_UA Ursolic Acid cluster_OA Oleanolic Acid cluster_AA Asiatic Acid UA Ursolic Acid PI3K/AKT PI3K/AKT UA->PI3K/AKT Inhibits NF-κB NF-κB UA->NF-κB Inhibits Apoptosis/Autophagy Apoptosis/Autophagy PI3K/AKT->Apoptosis/Autophagy Regulates NF-κB->Apoptosis/Autophagy Regulates OA Oleanolic Acid JNK/p38 JNK/p38 OA->JNK/p38 Deactivates G2/M Arrest G2/M Arrest JNK/p38->G2/M Arrest Induces AA Asiatic Acid PI3K/Akt/mTOR PI3K/Akt/mTOR AA->PI3K/Akt/mTOR Suppresses Cell Growth Cell Growth PI3K/Akt/mTOR->Cell Growth Promotes

Signaling pathways modulated by common triterpenoids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

G A Seed cells in 96-well plate B Treat with Triterpenoids A->B C Add MTT solution B->C D Incubate (4h, 37°C) C->D E Add DMSO D->E F Measure Absorbance (492nm) E->F

Workflow for the MTT Cell Viability Assay.
Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells.

  • Cell Seeding: Plate single-cell suspensions in ultra-low attachment 6-well plates at a density of 500 to 4,000 cells/cm2 in a serum-free mammosphere medium.

  • Treatment: Add the test compounds to the medium at the desired concentrations.

  • Incubation: Incubate the plates undisturbed for 5-10 days to allow for sphere formation.

  • Quantification: Count the number of mammospheres formed (typically >50 µm in diameter) under a microscope. The sphere-forming efficiency is calculated as (Number of spheres / Number of cells seeded) x 100%.

Western Blot Analysis for c-Myc

This technique is used to detect and quantify the amount of a specific protein, in this case, c-Myc.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

NF-κB Inhibition Assay (Reporter Assay)

This assay measures the activity of the NF-κB signaling pathway.

  • Cell Seeding: Seed cells stably expressing an NF-κB luciferase reporter construct into a 96-well plate.

  • Treatment: Pre-treat the cells with the test compounds for a specified period.

  • Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of the NF-κB pathway.

Conclusion

3-O-trans-p-coumaroyltormentic acid emerges as a promising anti-cancer agent with a distinct mechanism of action targeting cancer stem cells through the downregulation of c-Myc. While ursolic acid, oleanolic acid, and asiatic acid demonstrate broader cytotoxic effects across various cancer types by modulating multiple signaling pathways, the specific targeting of the CSC population by 3-O-trans-p-coumaroyltormentic acid suggests its potential for overcoming drug resistance and preventing tumor recurrence. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these fascinating natural compounds.

References

Unveiling the Molecular Targets of 3-O-trans-p-coumaroyltormentic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular targets of 3-O-trans-p-coumaroyltormentic acid, a triterpene acid with promising anti-cancer stem cell properties. Through an objective comparison with alternative compounds and supported by experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

Core Findings: 3-O-trans-p-coumaroyltormentic Acid Targets c-Myc for Degradation

Research has identified the oncoprotein c-Myc as a primary molecular target of 3-O-trans-p-coumaroyltormentic acid. This compound effectively inhibits the proliferation of breast cancer cells and the formation of mammospheres, which are enriched in cancer stem cells (CSCs).[1][2] The mechanism of action involves the downregulation of c-Myc protein levels by inducing its proteasomal degradation.[1] This targeted degradation of a key CSC survival factor highlights the therapeutic potential of 3-O-trans-p-coumaroyltormentic acid in combating cancer recurrence and metastasis, which are often driven by CSCs.

Quantitative Performance Analysis

The following tables present a comparative summary of the efficacy of 3-O-trans-p-coumaroyltormentic acid and alternative compounds that target c-Myc or key cancer stem cell signaling pathways.

Table 1: Comparison of Anti-Proliferative and Anti-Cancer Stem Cell Activity

CompoundMolecular Target/PathwayCell Line(s)AssayEfficacy (IC50 or % Reduction)
3-O-trans-p-coumaroyltormentic acid c-Myc DegradationMDA-MB-231ALDH-positive cell population reductionDecreased from 1.0% to 0.4% at 20 µM[1]
MDA-MB-231CD44high/CD24low population reductionDose-dependent reduction[1]
MCF-7, MDA-MB-231Mammosphere FormationDose-dependent inhibition[1]
WBC100 c-Myc DegradationMia-paca2, H9, MOLM-13Cell ViabilityIC50: 61 nM, 17 nM, 16 nM respectively[3][4]
MYCi975 c-Myc InhibitorBreast Cancer Cell LinesCell Growth InhibitionIC50: 2.49 to 7.73 µM[5][6]
MYCMI-6 c-Myc InhibitorBreast Cancer Cell LinesCell Growth InhibitionIC50: 0.3 µM to >10 µM[7]
DAPT Notch Pathway (γ-secretase inhibitor)ALDH+ Breast Cancer CellsCell ViabilityIC50: 81 µM[8]
CD44+/CD24- Breast Cancer CellsCell ViabilityIC50: 135 µM[8]
Cyclopamine (B1684311) Hedgehog Pathway (Smoothened antagonist)MDA-MB-231Cell ProliferationSignificant inhibition at 20 µM[9]
Salinomycin -HMLER Breast Cancer CellsCD44high/CD24low population reduction>100-fold reduction compared to paclitaxel[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway targeted by 3-O-trans-p-coumaroyltormentic acid and the experimental workflows used to validate its molecular targets.

Signaling Pathway of 3-O-trans-p-coumaroyltormentic Acid 3-O-trans-p-coumaroyltormentic acid 3-O-trans-p-coumaroyltormentic acid c-Myc Protein c-Myc Protein 3-O-trans-p-coumaroyltormentic acid->c-Myc Protein Induces Proteasomal Degradation Proteasomal Degradation c-Myc Protein->Proteasomal Degradation Targeted for CSC Survival Factors (e.g., SOX2, OCT4) CSC Survival Factors (e.g., SOX2, OCT4) c-Myc Protein->CSC Survival Factors (e.g., SOX2, OCT4) Upregulates Proteasomal Degradation->c-Myc Protein Inhibits Cancer Stem Cell Proliferation & Self-Renewal Cancer Stem Cell Proliferation & Self-Renewal CSC Survival Factors (e.g., SOX2, OCT4)->Cancer Stem Cell Proliferation & Self-Renewal Promotes

Mechanism of Action

Experimental Workflow for Target Validation cluster_0 In Vitro Assays cluster_1 Data Analysis Breast Cancer Cells Breast Cancer Cells Treatment with Compound Treatment with Compound Breast Cancer Cells->Treatment with Compound Mammosphere Assay Mammosphere Assay Treatment with Compound->Mammosphere Assay Flow Cytometry (CD44/CD24) Flow Cytometry (CD44/CD24) Treatment with Compound->Flow Cytometry (CD44/CD24) ALDEFLUOR Assay ALDEFLUOR Assay Treatment with Compound->ALDEFLUOR Assay Western Blot (c-Myc) Western Blot (c-Myc) Treatment with Compound->Western Blot (c-Myc) RT-PCR (Self-renewal genes) RT-PCR (Self-renewal genes) Treatment with Compound->RT-PCR (Self-renewal genes) Quantitative Analysis Quantitative Analysis Mammosphere Assay->Quantitative Analysis Flow Cytometry (CD44/CD24)->Quantitative Analysis ALDEFLUOR Assay->Quantitative Analysis Target Confirmation Target Confirmation Western Blot (c-Myc)->Target Confirmation RT-PCR (Self-renewal genes)->Target Confirmation

Target Validation Workflow

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of 3-O-trans-p-coumaroyltormentic acid's molecular targets.

Mammosphere Formation Assay

This assay is used to quantify the self-renewal capacity of cancer stem cells in vitro.

  • Cell Preparation:

    • Harvest breast cancer cells and prepare a single-cell suspension using trypsin-EDTA.

    • Wash the cells with PBS and resuspend in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

    • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Plating:

    • Seed cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.

    • Add 3-O-trans-p-coumaroyltormentic acid or the vehicle control at the desired concentrations.

  • Incubation and Analysis:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.

    • Count the number of mammospheres (spherical colonies > 50 µm in diameter) in each well using a microscope.

    • Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

Western Blot for c-Myc Detection

This technique is used to determine the protein levels of c-Myc following treatment.

  • Protein Extraction:

    • Treat breast cancer cells with 3-O-trans-p-coumaroyltormentic acid for the desired time.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system. β-actin is typically used as a loading control.

Flow Cytometry for CD44/CD24 Analysis

This method is used to identify and quantify the cancer stem cell subpopulation characterized by the CD44high/CD24low phenotype.

  • Cell Staining:

    • Harvest and wash breast cancer cells.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Incubate the cells with fluorescently-conjugated antibodies against CD44 (e.g., FITC-conjugated) and CD24 (e.g., PE-conjugated) for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to gate on the live cell population and then determine the percentage of cells in the CD44high/CD24low quadrant.

ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity

This assay identifies cancer stem cells based on their high ALDH enzymatic activity.

  • Cell Preparation:

    • Prepare a single-cell suspension of breast cancer cells.

    • Resuspend the cells in ALDEFLUOR™ assay buffer.

  • Staining:

    • Divide the cell suspension into a "test" and a "control" tube.

    • Add the ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to the "control" tube.

    • Add the activated ALDEFLUOR™ substrate to both tubes and mix immediately.

    • Incubate both tubes at 37°C for 30-60 minutes.

  • Flow Cytometry Analysis:

    • Centrifuge the cells and resuspend in fresh ALDEFLUOR™ assay buffer.

    • Analyze the cells on a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the population of cells in the "test" sample that has a lower fluorescence intensity in the presence of the DEAB inhibitor ("control" sample).

References

In Vivo Validation of 3-O-trans-p-coumaroyltormentic Acid's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 3-O-trans-p-coumaroyltormentic acid, focusing on its anti-inflammatory and anti-cancer properties. While direct in vivo validation in mammalian models is currently limited, this document summarizes key preclinical data, including in vitro studies and in vivo findings in a C. elegans model, and compares its performance with its parent compound, tormentic acid, and established therapeutic agents.

Executive Summary

3-O-trans-p-coumaroyltormentic acid, a derivative of the pentacyclic triterpene tormentic acid, has demonstrated significant therapeutic promise in preclinical studies. In vitro research highlights its potent anti-cancer activity, particularly against breast cancer stem cells, through the inhibition of the c-Myc signaling pathway. Furthermore, studies indicate that the addition of a p-coumaroyl group enhances its anti-inflammatory effects compared to tormentic acid by targeting the NF-κB signaling pathway. While comprehensive in vivo data in rodent models is not yet available, initial in vivo studies using the nematode Caenorhabditis elegans have shown its ability to mitigate oxidative and inflammatory stress. This guide provides an objective comparison with tormentic acid, the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin, and the chemotherapy agent Doxorubicin, supported by available experimental data.

Performance Comparison

Anti-Inflammatory Potential

In vitro and in vivo (C. elegans) studies suggest that 3-O-trans-p-coumaroyltormentic acid possesses superior anti-inflammatory and antioxidant properties compared to its parent compound, tormentic acid. This enhancement is attributed to the hydroxycinnamoyl esterification, which leads to a more significant reduction in reactive oxygen species (ROS), nitric oxide (NO), and pro-inflammatory cytokines.[1]

CompoundModelKey Efficacy MetricsComparator(s)Outcome
3-O-trans-p-coumaroyltormentic acid C. elegans (in vivo)Downregulation of stress-induced genes (daf-16, gst-4)Tormentic acidBroader and more significant downregulation of stress-response genes compared to tormentic acid.[1]
Tormentic AcidCarrageenan-induced paw edema in mice (in vivo)Decreased paw edema at 4th and 5th hour; Reduced TBARS, iNOS, and COX-2 expression.[2]-Demonstrated significant anti-inflammatory effects.[2]
IndomethacinCarrageenan-induced paw edema in rats (in vivo)87.3% inhibition of paw edema (10 mg/kg).Vehicle controlHigh efficacy as a standard anti-inflammatory agent.
Anti-Cancer Potential

In vitro studies have shown that 3-O-trans-p-coumaroyltormentic acid effectively inhibits the proliferation of breast cancer cells and targets cancer stem cells (CSCs) by promoting the degradation of the c-Myc protein.[3][4] While direct in vivo anti-cancer data for this specific compound is not yet published, the therapeutic potential of triterpenoids, in general, has been demonstrated in various preclinical animal models of cancer.[3]

CompoundModelKey Efficacy MetricsComparator(s)Outcome
3-O-trans-p-coumaroyltormentic acid Human breast cancer cell lines (in vitro)Inhibition of cell proliferation and mammosphere formation; Reduction of CD44high/CD24low CSC population.[3]-Potent anti-cancer stem cell activity demonstrated.[3]
DoxorubicinHuman breast cancer xenografts in mice (in vivo)Significant inhibition of tumor growth.ControlStandard chemotherapeutic with proven in vivo efficacy.
Other Triterpenoids (e.g., Betulinic acid)Breast cancer xenografts in mice (in vivo)Chemopreventive and therapeutic effects observed.[3]-Demonstrates the general potential of this class of compounds in in vivo cancer models.[3]

Experimental Protocols

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema in Rodents)

This is a widely used model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test compound groups.

  • Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: A 1% carrageenan suspension is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated and compared between groups.

In Vivo Anti-Cancer Assay (Human Tumor Xenograft in Immunocompromised Mice)

This model is used to assess the anti-tumor efficacy of a compound on human cancer cells.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Cell Implantation: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer) are implanted subcutaneously or orthotopically.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Grouping: Mice are randomized into control, standard (e.g., Doxorubicin), and test compound groups.

  • Treatment: The test compound is administered via a clinically relevant route (e.g., oral, intravenous).

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

Signaling Pathways and Experimental Workflows

G Anti-Inflammatory Signaling Pathway of 3-O-trans-p-coumaroyltormentic Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Compound 3-O-trans-p-coumaroyltormentic acid Compound->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFκB_nuc->Genes Induces Transcription LPS LPS LPS->TLR4

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

G Anti-Cancer Signaling Pathway of 3-O-trans-p-coumaroyltormentic Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMyc_protein c-Myc Protein Proteasome Proteasome cMyc_protein->Proteasome Degradation Target_Genes Target Genes (Cell Cycle, Proliferation) cMyc_protein->Target_Genes Activates Transcription Compound 3-O-trans-p-coumaroyltormentic acid Compound->cMyc_protein Induces Degradation Cell Proliferation & Survival Cell Proliferation & Survival Target_Genes->Cell Proliferation & Survival G Experimental Workflow for In Vivo Anti-Cancer Xenograft Study A 1. Human Cancer Cell Culture B 2. Subcutaneous Injection into Immunocompromised Mice A->B C 3. Tumor Growth (to ~100-150 mm³) B->C D 4. Randomization into Treatment Groups C->D E 5. Treatment Administration (Vehicle, Standard, Test Compound) D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Endpoint: Tumor Excision & Analysis F->G

References

A Head-to-Head Comparison: 3-O-trans-p-coumaroyltormentic Acid Versus Standard Chemotherapy in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. This guide provides a head-to-head comparison of a promising natural compound, 3-O-trans-p-coumaroyltormentic acid, with a cornerstone of standard chemotherapy, paclitaxel (B517696), in the context of breast cancer. This analysis is based on available preclinical data and aims to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy: A Comparative Analysis

The cytotoxic potential of 3-O-trans-p-coumaroyltormentic acid and paclitaxel has been evaluated in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison. The following tables summarize the available IC50 data for both compounds in two commonly used breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

It is crucial to note that the presented data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation(s)
3-O-trans-p-coumaroyltormentic acidMCF-7≥40[1]
MDA-MB-231≥80[1]
PaclitaxelMCF-73.5[2]
MDA-MB-2310.3[2]

Mechanisms of Action: Divergent Pathways to a Common Goal

Both 3-O-trans-p-coumaroyltormentic acid and paclitaxel induce cancer cell death, but they achieve this through distinct molecular pathways.

3-O-trans-p-coumaroyltormentic Acid: This triterpene acid has been shown to target cancer stem cells (CSCs), a subpopulation of cells within a tumor that are often resistant to conventional therapies. A key mechanism is the induction of c-Myc protein degradation.[3][4] The c-Myc oncoprotein is a critical regulator of cell proliferation and survival, and its downregulation can lead to cell cycle arrest and apoptosis.[3] The degradation of c-Myc by 3-O-trans-p-coumaroyltormentic acid appears to occur via a proteasome-mediated, ubiquitin-independent pathway.[3]

Paclitaxel: As a taxane, paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.[2][5] Paclitaxel's pro-apoptotic effects are mediated through various signaling pathways, including the inhibition of the PI3K/AKT pathway and the activation of the MAPK and TAK1-JNK signaling cascades.[2][5][6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by each compound.

G 3-O-trans-p-coumaroyltormentic Acid Signaling Pathway 3-O-trans-p-coumaroyltormentic acid 3-O-trans-p-coumaroyltormentic acid c-Myc Protein c-Myc Protein 3-O-trans-p-coumaroyltormentic acid->c-Myc Protein Induces Proteasome Proteasome c-Myc Protein->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Inhibition of Proliferation Inhibition of Proliferation Degradation->Inhibition of Proliferation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Signaling pathway of 3-O-trans-p-coumaroyltormentic acid leading to apoptosis.

G Paclitaxel Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes PI3K/AKT Pathway PI3K/AKT Pathway Paclitaxel->PI3K/AKT Pathway Inhibits MAPK Pathway MAPK Pathway Paclitaxel->MAPK Pathway Activates TAK1-JNK Pathway TAK1-JNK Pathway Paclitaxel->TAK1-JNK Pathway Activates Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis PI3K/AKT Pathway->Apoptosis MAPK Pathway->Apoptosis TAK1-JNK Pathway->Apoptosis

Caption: Key signaling pathways modulated by Paclitaxel to induce apoptosis.

Experimental Protocols

The following provides a general overview of the methodologies used to obtain the cytotoxicity data.

Cell Viability Assay (MTS/MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow Diagram

G MTS/MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTS/MTT Reagent Add MTS/MTT Reagent Incubate->Add MTS/MTT Reagent Incubate Incubate Add MTS/MTT Reagent->Incubate Measure Absorbance Measure Absorbance Incubate ->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: General workflow for determining cell viability using MTS or MTT assays.

Detailed Methodology:

  • Cell Seeding: Breast cancer cells (MCF-7 or MDA-MB-231) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of either 3-O-trans-p-coumaroyltormentic acid or paclitaxel. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: After incubation, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[1][7]

  • Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.[7]

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS).[2]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

Based on the available in vitro data, paclitaxel demonstrates greater potency in inhibiting the proliferation of MCF-7 and MDA-MB-231 breast cancer cell lines compared to 3-O-trans-p-coumaroyltormentic acid, as indicated by the lower IC50 values. However, it is important to emphasize that this comparison is based on data from separate studies and may not reflect the outcome of a direct comparative trial.

The distinct mechanisms of action of these two compounds are noteworthy. Paclitaxel's targeting of microtubules is a well-established anti-cancer strategy, while 3-O-trans-p-coumaroyltormentic acid's ability to induce the degradation of the c-Myc oncoprotein and potentially target cancer stem cells presents a novel and promising approach.[3][4] Further research, including head-to-head in vivo studies, is warranted to fully elucidate the therapeutic potential of 3-O-trans-p-coumaroyltormentic acid and its standing relative to standard chemotherapeutic agents. The development of agents with alternative mechanisms of action is crucial for overcoming drug resistance and improving patient outcomes in breast cancer.

References

A Comparative Safety and Toxicity Profile of 3-O-trans-p-coumaroyltormentic Acid and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available safety and toxicity data for 3-O-trans-p-coumaroyltormentic acid, a pentacyclic triterpenoid (B12794562) with noted anti-cancer properties. Due to the limited direct toxicological data for this specific compound, this guide draws comparisons with its parent compound, tormentic acid, and structurally similar, well-studied triterpenoids, ursolic acid and oleanolic acid. The information presented herein is intended to support researchers in making informed decisions regarding the potential for further investigation and development of 3-O-trans-p-coumaroyltormentic acid as a therapeutic agent.

Executive Summary

3-O-trans-p-coumaroyltormentic acid has demonstrated significant in vitro activity against various cancer cell lines, primarily through the downregulation of the c-Myc signaling pathway, leading to cell cycle arrest and apoptosis.[1][2] However, a comprehensive safety and toxicity profile is not yet established. This guide consolidates the available data and provides a comparative perspective using data from related triterpenoids. While tormentic acid shows some level of cytotoxicity to normal cells, ursolic and oleanolic acids are generally considered to have a low toxicity profile. Further dedicated toxicological studies are crucial to fully characterize the safety of 3-O-trans-p-coumaroyltormentic acid.

Data Presentation: Comparative Toxicity Data

The following tables summarize the available quantitative data on the cytotoxicity and acute oral toxicity of 3-O-trans-p-coumaroyltormentic acid and its comparators. It is important to note the gaps in the data for the target compound.

Table 1: In Vitro Cytotoxicity Data (IC50)

CompoundCell LineCell TypeIC50 (µM)Reference
3-O-trans-p-coumaroyltormentic acid MCF-7Human Breast Cancer≥40[1]
MDA-MB-231Human Breast Cancer≥80[1]
HL-60Human Leukemia5.0-8.1[3]
Tormentic Acid HSGHuman Salivary Gland Tumor~51.2 (25 µg/mL)[4]
HSC-2Human Oral Squamous Carcinoma~43.0 (21 µg/mL)[4]
HGF Human Normal Gingival Fibroblasts ~49.1 (24 µg/mL) [4]
HeLa (Cisplatin-resistant)Human Cervical CancerDose-dependent suppression[5][6]
PANC-1, MIA PaCa-2Human Pancreatic CancerDose-dependent reduction in viability[7]
Ursolic Acid Y-79Human Retinoblastoma<32[8]
HepG2Human Hepatoma>32[8]
Caco-2Human Colorectal Adenocarcinoma>32[8]
Oleanolic Acid Y-79Human Retinoblastoma<32[8]
HepG2Human Hepatoma>32[8]
Caco-2Human Colorectal Adenocarcinoma>32[8]

Note: IC50 values for tormentic acid were converted from µg/mL to µM assuming a molecular weight of approximately 488.7 g/mol .

Table 2: Acute Oral Toxicity Data (LD50)

CompoundTest AnimalLD50 (mg/kg)GHS CategoryReference
3-O-trans-p-coumaroyltormentic acid Not availableNot availableNot classified-
Tormentic Acid Not availableNot availableCategory 4 (Harmful if swallowed)MSDS
Ursolic Acid Not availableNot availableNot classified as acutely toxic[9][10]
Oleanolic Acid Rat>2000Not classified[11]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below to aid in the design of future validation studies.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from control and compound-treated cells.

  • Agarose (B213101) Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate away from the nucleus, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the extent of DNA damage using image analysis software to measure tail length, tail intensity, and tail moment.

In Vivo Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimum number of animals.

Procedure:

  • Animal Selection: Use a small group of animals (typically 3 female rats per step).

  • Dosing: Administer a single oral dose of the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If mortality is observed in 2 or 3 animals, the test is stopped, and the substance is classified in a higher toxicity class. The procedure is then repeated with a lower dose in a new group of animals.

    • If 0 or 1 animal dies, the test is repeated with a higher dose in another group of animals.

  • Classification: The substance is classified into one of the GHS categories based on the dose at which mortality is observed.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Add 3-O-trans-p-coumaroyltormentic acid (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to dissolve formazan incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate Calculate % cell viability read_plate->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Hypothetical Signaling Pathway for Triterpenoid-Induced Cytotoxicity

G cluster_cell Target Cell compound 3-O-trans-p-coumaroyltormentic acid cMyc c-Myc Downregulation compound->cMyc ROS Increased ROS Production compound->ROS Cell_Cycle_Arrest Cell Cycle Arrest cMyc->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: A proposed mechanism for triterpenoid-induced cytotoxicity, integrating known pathways.

Discussion and Future Directions

The available data suggests that 3-O-trans-p-coumaroyltormentic acid is a promising anti-cancer agent. However, the lack of a comprehensive safety and toxicity profile is a major hurdle for its further development. The cytotoxicity observed in the parent compound, tormentic acid, against normal human gingival fibroblasts warrants a thorough investigation into the selectivity of 3-O-trans-p-coumaroyltormentic acid.[4]

Recommendations for future research include:

  • In Vitro Cytotoxicity Screening: Testing 3-O-trans-p-coumaroyltormentic acid against a panel of normal human cell lines to determine its selectivity index.

  • Genotoxicity Assessment: Performing a standard battery of genotoxicity tests, including the Ames test for mutagenicity and an in vitro micronucleus assay for clastogenicity.

  • In Vivo Acute Oral Toxicity: Determining the LD50 value in a rodent model following OECD guidelines.

  • Sub-chronic Toxicity Studies: Investigating the effects of repeated dosing over a longer period to identify potential target organs for toxicity.

By systematically addressing these knowledge gaps, the scientific community can build a robust safety profile for 3-O-trans-p-coumaroyltormentic acid, which is essential for its potential translation into a clinical candidate. The favorable safety profiles of the related triterpenoids, ursolic and oleanolic acids, provide a positive outlook, but dedicated studies on the title compound are indispensable.[9][10][11]

References

A Comparative Guide to the Structure-Activity Relationship of 3-O-trans-p-Coumaroyltormentic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-O-trans-p-coumaroyltormentic acid and its analogs, focusing on their anti-inflammatory and cytotoxic properties. While comprehensive SAR data for a wide range of analogs is still emerging, this document summarizes key findings from available literature, presents relevant experimental data, and provides detailed protocols for the assays mentioned.

Core Structure

The core structure consists of tormentic acid, a pentacyclic triterpene, esterified with a trans-p-coumaroyl group at the 3-O position. The biological activity of analogs is influenced by modifications to both the tormentic acid scaffold and the coumaroyl moiety.

core_structure cluster_tormentic_acid Tormentic Acid Scaffold cluster_coumaroyl trans-p-Coumaroyl Group Tormentic_Acid Ester_Linkage Ester Linkage (at 3-O position) Tormentic_Acid->Ester_Linkage Coumaroyl Ester_Linkage->Coumaroyl

Caption: Core chemical structure of 3-O-trans-p-coumaroyltormentic acid.

Comparison of Biological Activity

Recent studies have highlighted that the esterification of tormentic acid with a trans-p-coumaroyl group significantly enhances its anti-inflammatory and antioxidant properties. This is attributed to the combined effects of the triterpenoid (B12794562) backbone and the phenolic acid moiety.

Anti-inflammatory and Antioxidant Activity

A direct comparison between tormentic acid (TA) and its 3-O-trans-p-coumaroyl ester (trans-TACE) has demonstrated the superior efficacy of the esterified analog in cellular and in vivo models.[1] Trans-TACE was found to be more effective at reducing cellular reactive oxygen species (ROS) and nitric oxide (NO) levels.[1] Furthermore, it exhibited a broader effect on downregulating stress-induced genes.[1] The anti-inflammatory effects are largely mediated through the inhibition of the NF-κB signaling pathway.[1]

CompoundKey ActivitiesMechanism of ActionReference
Tormentic Acid (TA) Moderate anti-inflammatory and antioxidant potential.Inhibition of NF-κB and MAPK signaling pathways.[2][1][2]
3-O-trans-p-coumaroyltormentic acid (trans-TACE) Enhanced anti-inflammatory and antioxidant activity compared to TA. Significantly reduces cellular ROS and NO levels. Broader effects on downregulating stress-induced genes.Potent inhibition of both TLR4-dependent and -independent NF-κB activation.[1][1]
Cytotoxic Activity

While specific data on a series of 3-O-trans-p-coumaroyltormentic acid analogs is limited, studies on other tormentic acid derivatives and related triterpenoids provide insights into their potential as cytotoxic agents. For instance, a dichloroacetate (B87207) derivative of tormentic acid has been shown to be a potent antitumor agent that induces apoptosis. Other studies on triterpene-coumarin conjugates have demonstrated that modifications at the C-2 and C-3 hydroxyl groups of the triterpene skeleton can lead to submicromolar IC50 values against various cancer cell lines.

The following table includes IC50 values for some tormentic acid derivatives and related compounds to provide a broader context for their cytotoxic potential.

Compound/DerivativeCell LineIC50 (µM)Reference
Tormentic acid dichloroacetateVarious cancer cell linesData not specified in abstract
Maslinic acid-coumarin conjugateB16-F100.6
Maslinic acid-coumarin conjugateHT291.1
Maslinic acid-coumarin conjugateHep G20.9

Signaling Pathway

The primary anti-inflammatory mechanism of 3-O-trans-p-coumaroyltormentic acid and its analogs involves the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

NFkB_pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces TACE trans-TACE TACE->Block

Caption: Inhibition of the NF-κB signaling pathway by trans-TACE.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell viability.

MTT_workflow Seed_Cells Seed cells in 96-well plates Add_Compound Add test compounds at various concentrations Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure absorbance at 570 nm Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed adherent cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan (B1609692) Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.[4]

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.[4]

  • Incubation: Incubate the plates for 24 hours.[4]

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[4]

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the NF-κB transcription factor.

Detailed Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the test compounds for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay assesses the free radical scavenging capacity of the compounds.

Detailed Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol (B129727) or ethanol).[5][6]

  • DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.[5][6]

  • Reaction: Mix the test compound solutions with the DPPH solution.[6]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[5][6]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[5]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[5]

References

Safety Operating Guide

Proper Disposal of 3-O-trans-p-coumaroyltormentic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-O-trans-p-coumaroyltormentic acid as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandatory. The compound is presumed to be a skin, eye, and respiratory irritant.

This guide provides essential safety and logistical information for the proper disposal of 3-O-trans-p-coumaroyltormentic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with the handling and disposal of this bioactive compound.

Immediate Safety Precautions

Prior to handling, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given the irritant nature of similar chemical structures, the following are mandatory:

  • Eye Protection: Safety goggles are required to prevent contact with the eyes.

  • Skin Protection: A lab coat, long pants, closed-toe shoes, and chemical-resistant gloves are essential.

  • Respiratory Protection: When handling the powder form, work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

The disposal of 3-O-trans-p-coumaroyltormentic acid must be managed through a certified hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "3-O-trans-p-coumaroyltormentic acid," and the date.

    • Segregate this waste from other incompatible chemicals to prevent accidental reactions.

  • Container Management:

    • Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical. Plastic containers are generally preferred for solid waste.

    • Keep the waste container securely closed except when adding waste.

  • Storage:

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and clearly marked.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Quantitative Data Summary

As no specific Safety Data Sheet with quantitative data for 3-O-trans-p-coumaroyltormentic acid is publicly available, a comparative table cannot be generated. However, for context, related compounds often exhibit the following hazard classifications:

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.

Note: This data is extrapolated from structurally similar compounds and should be used for guidance only.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-O-trans-p-coumaroyltormentic acid.

start Start: Have 3-O-trans-p-coumaroyltormentic acid for disposal ppe Wear appropriate PPE: - Safety goggles - Gloves - Lab coat start->ppe container Select a compatible, labeled hazardous waste container. ppe->container transfer Carefully transfer waste into the container inside a fume hood. container->transfer seal Securely seal the container. transfer->seal storage Store in a designated satellite accumulation area. seal->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs end End: Waste properly disposed of. contact_ehs->end

Caption: Disposal workflow for 3-O-trans-p-coumaroyltormentic acid.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.